molecular formula C16H24O2 B1682604 2-(p-tert-Butylphenoxy)cyclohexanol CAS No. 169265-76-3

2-(p-tert-Butylphenoxy)cyclohexanol

Cat. No.: B1682604
CAS No.: 169265-76-3
M. Wt: 248.36 g/mol
InChI Key: FTIXUILRMBSXNS-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tBPC is a postitive allosteric modulator (PAM) of NPY Y4 receptor.

Properties

IUPAC Name

(1R,2R)-2-(4-tert-butylphenoxy)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-16(2,3)12-8-10-13(11-9-12)18-15-7-5-4-6-14(15)17/h8-11,14-15,17H,4-7H2,1-3H3/t14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIXUILRMBSXNS-HUUCEWRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)O[C@@H]2CCCC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70894897
Record name (1R,2R-rel)-2-[4-(2-Methyl-2-propanyl)phenoxy]cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70894897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light to dark amber crystalline solid; [MSDSonline]
Record name 2-(p-t-Butylphenoxy)cyclohexanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4588
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

169265-76-3, 1942-71-8
Record name Cyclohexanol, 2-[4-(1,1-dimethylethyl)phenoxy]-, trans-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169265-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(p-t-Butylphenoxy)cyclohexanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001942718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol, 2-(4-(1,1-dimethylethyl)phenoxy)-, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169265763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,2R-rel)-2-[4-(2-Methyl-2-propanyl)phenoxy]cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70894897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(P-TERT-BUTYLPHENOXY)CYCLOHEXANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D498ND4OQG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-(P-T-BUTYLPHENOXY)CYCLOHEXANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5860
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Foundational & Exploratory

An In-Depth Technical Guide to 2-(p-tert-Butylphenoxy)cyclohexanol: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 2-(p-tert-Butylphenoxy)cyclohexanol. This compound, identified by the CAS number 1942-71-8, has garnered significant interest for its dual role as a key intermediate in the synthesis of the acaricide propargite and, more recently, as a pioneering pharmacological tool. This guide details its synthesis, spectral characteristics, and its significant discovery as the first selective positive allosteric modulator of the human neuropeptide Y4 receptor (Y4R), a promising target for metabolic diseases.

Introduction

2-(p-tert-Butylphenoxy)cyclohexanol is a substituted cyclohexanol derivative featuring a bulky p-tert-butylphenoxy group. Its molecular structure confers a unique combination of lipophilicity and hydrogen bonding capability, making it a versatile molecule in both industrial and medicinal chemistry. While historically significant in the agrochemical sector, its recent emergence as a selective modulator of a G protein-coupled receptor (GPCR) has opened new avenues for research in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(p-tert-Butylphenoxy)cyclohexanol is fundamental for its application in research and development.

PropertyValueSource(s)
IUPAC Name 2-(4-tert-butylphenoxy)cyclohexan-1-ol[BOC Sciences]
CAS Number 1942-71-8[BOC Sciences]
Molecular Formula C₁₆H₂₄O₂[BOC Sciences]
Molecular Weight 248.36 g/mol [BOC Sciences]
Melting Point 93-95 °C[ChemicalBook]
Boiling Point 365.7 °C at 760 mmHg[BOC Sciences]
Density 1.036 g/cm³[BOC Sciences]
Appearance White to beige powder[ChemicalBook]
Solubility Soluble in DMSO and Ethanol[ChemicalBook]
InChI 1S/C16H24O2/c1-16(2,3)12-8-10-13(11-9-12)18-15-7-5-4-6-14(15)17/h8-11,14-15,17H,4-7H2,1-3H3[BOC Sciences]
SMILES CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2O[BOC Sciences]

Synthesis of 2-(p-tert-Butylphenoxy)cyclohexanol

Two primary synthetic routes for 2-(p-tert-Butylphenoxy)cyclohexanol are documented, each with distinct advantages concerning yield, purity, and application.

Synthesis for Agrochemical Applications (Propargite Intermediate)

This established method involves the base-catalyzed reaction of p-tert-butylphenol with cyclohexene oxide. [Guidechem]

Reaction Scheme:

G cluster_0 Synthesis of 2-(p-tert-Butylphenoxy)cyclohexanol p-tert-butylphenol p-tert-butylphenol plus + p-tert-butylphenol->plus cyclohexene oxide cyclohexene oxide arrow -> cyclohexene oxide->arrow plus->cyclohexene oxide product 2-(p-tert-Butylphenoxy)cyclohexanol arrow->product catalyst Base (e.g., KOH) catalyst->arrow

A simplified reaction scheme for the synthesis.

Experimental Protocol:

  • Reaction Setup: A suitable reaction vessel is charged with p-tert-butylphenol and a molar excess of cyclohexene oxide.

  • Catalysis: A catalytic amount of a strong base, such as potassium hydroxide, is added to the mixture.

  • Reaction Conditions: The mixture is heated to a temperature range of 100-110°C and stirred for several hours to ensure complete reaction.

  • Workup and Purification: Upon completion, the excess cyclohexene oxide is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with an aqueous base solution and subsequently with water until neutral. The organic layer is dried, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization.

High-Purity Synthesis via a Two-Step Process

A patented method aims to improve the purity of the final product by avoiding the formation of ortho- and meta-isomers. [Google Patents] This is achieved by first reacting phenol with cyclohexene oxide, followed by a Friedel-Crafts alkylation.

Workflow Diagram:

G cluster_synthesis High-Purity Synthesis Workflow phenol Phenol intermediate 2-Phenoxycyclohexanol phenol->intermediate Condensation epoxy Cyclohexene Oxide epoxy->intermediate alkylation Friedel-Crafts Alkylation (tert-butyl chloride, Lewis acid) intermediate->alkylation product 2-(p-tert-Butylphenoxy)cyclohexanol alkylation->product

Workflow for the high-purity synthesis of 2-(p-tert-Butylphenoxy)cyclohexanol.

Experimental Protocol:

  • Condensation: Phenol is reacted with cyclohexene oxide in the presence of a basic catalyst to form 2-phenoxycyclohexanol.

  • Alkylation: The intermediate, 2-phenoxycyclohexanol, is then subjected to a Friedel-Crafts alkylation reaction with tert-butyl chloride and a Lewis acid catalyst (e.g., aluminum chloride). The steric hindrance of the 2-phenoxycyclohexanol group directs the tert-butylation to the para position, minimizing the formation of isomers.

  • Purification: The product is isolated and purified using standard techniques, such as chromatography or recrystallization, to yield high-purity 2-(p-tert-Butylphenoxy)cyclohexanol.

Spectral Characterization

While publicly available spectra for 2-(p-tert-Butylphenoxy)cyclohexanol are limited, the expected spectral features can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.3 ppm), the cyclohexyl ring protons (a complex multiplet in the region of 1.2-4.0 ppm), the aromatic protons (two doublets in the aromatic region, 6.8-7.3 ppm), and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the quaternary carbon and methyl carbons of the tert-butyl group, the carbons of the cyclohexyl ring (with the carbon attached to the hydroxyl group and the carbon attached to the ether oxygen appearing at lower field), and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Characteristic C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as C-O stretching bands, are also anticipated.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (248.36 g/mol ). Fragmentation patterns would likely involve the loss of water, the tert-butyl group, and cleavage of the ether linkage.

Pharmacological Activity: A Selective Positive Allosteric Modulator of the Y4 Receptor

A seminal study published in the Journal of Medicinal Chemistry identified 2-(p-tert-Butylphenoxy)cyclohexanol, referred to as tBPC, as the first selective positive allosteric modulator (PAM) of the human neuropeptide Y4 receptor (Y4R). [Journal of Medicinal Chemistry] This discovery has positioned the compound as a valuable tool for studying the pharmacology of the Y4R and as a potential starting point for the development of therapeutics for metabolic diseases.

Mechanism of Action

tBPC enhances the signaling of the Y4R in the presence of its endogenous ligand, pancreatic polypeptide (PP). [PubMed] Its mechanism is characterized by:

  • Positive Allosteric Modulation: tBPC binds to a site on the Y4R that is distinct from the orthosteric binding site of PP. This binding event potentiates the receptor's response to PP.

  • Efficacy-Driven Modulation: The compound increases the maximal efficacy of PP-induced G-protein signaling and arrestin recruitment without significantly affecting the binding affinity of PP for the receptor. [Journal of Medicinal Chemistry] This indicates that tBPC facilitates a more efficient downstream signaling cascade upon agonist binding.

  • Selectivity: tBPC demonstrates high selectivity for the Y4R over other neuropeptide Y receptor subtypes (Y1, Y2, and Y5). [ChemicalBook]

Signaling Pathway Modulation:

G cluster_receptor Y4 Receptor Signaling PP Pancreatic Polypeptide (PP) Y4R Y4 Receptor PP->Y4R Binds G_protein G-protein Signaling Y4R->G_protein Activates Arrestin Arrestin Recruitment Y4R->Arrestin Activates tBPC tBPC (PAM) tBPC->Y4R Binds (Allosteric Site) Cellular_Response Cellular Response (e.g., Satiety Signal) G_protein->Cellular_Response Arrestin->Cellular_Response

Modulation of Y4 receptor signaling by tBPC.

Therapeutic Implications

The Y4R and its ligand PP are key players in the regulation of food intake, energy expenditure, and satiety. [PubMed] By potentiating the natural signaling of this system, Y4R PAMs like tBPC represent a promising therapeutic strategy for the treatment of obesity and other metabolic disorders. The allosteric nature of this modulation offers potential advantages over direct agonists, such as a lower risk of receptor desensitization and off-target effects.

Applications

The applications of 2-(p-tert-Butylphenoxy)cyclohexanol are primarily in two distinct fields:

  • Agrochemicals: It serves as a crucial intermediate in the industrial synthesis of the acaricide propargite. [Guidechem]

  • Pharmacology and Drug Discovery: Its role as a selective Y4R PAM makes it an invaluable research tool for:

    • Investigating the physiological and pathophysiological roles of the Y4R.

    • Validating the Y4R as a therapeutic target for metabolic diseases.

    • Serving as a lead compound for the development of more potent and drug-like Y4R PAMs.

Conclusion

2-(p-tert-Butylphenoxy)cyclohexanol is a molecule of significant interest, bridging the gap between industrial chemistry and modern pharmacology. Its well-defined synthesis and physicochemical properties, coupled with its recently discovered and potent activity as a selective positive allosteric modulator of the Y4 receptor, underscore its importance for researchers and drug development professionals. Future studies will likely focus on elucidating its precise binding site on the Y4R, exploring its in vivo efficacy in models of metabolic disease, and leveraging its structure to design novel therapeutics.

References

  • Google Patents. CN105237363A - Preparation method of 2-(4-tert-butyl phenoxy) cyclohexanol.
  • Schubert, M., et al. (2017). Identification and Characterization of the First Selective Y4 Receptor Positive Allosteric Modulator. Journal of Medicinal Chemistry, 60(16), 7005–7010. [Link]

  • Schubert, M., et al. (2017). Identification and Characterization of the First Selective Y4 Receptor Positive Allosteric Modulator. PubMed. [Link]

Allosteric Modulation of the Human Y4 Receptor: A Technical Guide to 2-(p-tert-Butylphenoxy)cyclohexanol (tBPC)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The human neuropeptide Y4 receptor (Y4R) is a highly validated therapeutic target for metabolic disorders, including obesity and diabetes. However, the development of highly selective orthosteric ligands has been historically hindered by the structural homology shared across the neuropeptide Y (NPY) receptor family. The discovery of 2-(p-tert-Butylphenoxy)cyclohexanol , commonly known as tBPC , represents a paradigm shift. As the first highly selective positive allosteric modulator (PAM) for the Y4R, tBPC offers a novel mechanism to potentiate endogenous pancreatic polypeptide (PP) signaling without inducing receptor desensitization. This whitepaper provides an in-depth technical analysis of tBPC, detailing its pharmacological profile, mechanistic causality, and the self-validating experimental workflows required for its characterization.

The Neuropeptide Y4 Receptor (Y4R) as a Metabolic Target

The human Y4R belongs to the NPY multireceptor/multiligand system, which comprises four distinct G protein-coupled receptors (GPCRs): Y1R, Y2R, Y4R, and Y5R[1]. While Y1R and Y2R predominantly bind NPY and peptide YY (PYY), the Y4R exhibits a strong evolutionary preference for 2[2].

The Y4R/PP axis is fundamentally involved in the regulation of energy expenditure, food intake, and satiety[3]. Because the orthosteric binding pockets of the NPY receptor family are highly conserved, developing small-molecule orthosteric agonists that do not cross-react with Y1R or Y5R has proven exceptionally difficult[1]. Allosteric modulators like tBPC circumvent this bottleneck by binding to topographically distinct, less conserved regions of the receptor, thereby achieving unprecedented subtype selectivity[2].

Pharmacological Profile of tBPC

tBPC is a purely efficacy-driven positive allosteric modulator. It does not activate the Y4R in the absence of the endogenous ligand, nor does it alter the binding affinity of PP[2]. Instead, it binds to an allosteric pocket and stabilizes the active conformation of the receptor, significantly increasing the maximal efficacy ( Emax​ ) of the G-protein and arrestin signaling cascades[3].

Quantitative Data Summary

The following table synthesizes the critical physicochemical and pharmacological metrics of tBPC:

ParameterValueReference
Compound Name 2-(4-tert-butylphenoxy)cyclohexanol (tBPC)[4]
Molecular Formula C16​H24​O2​ []
Molecular Weight 248.36 g/mol []
Mechanism of Action Positive Allosteric Modulator (PAM)[2]
PAM EC50​ (Y4R) ~5.1 µM[6]
Receptor Selectivity >30 µM (No effect on Y1, Y2, or Y5 receptors)[4]
Effect on Ligand Affinity None (Purely efficacy-driven modulation)[2]
Solubility 24.84 mg/mL in DMSO / Ethanol[7]
Melting Point 93-95 °C[7]

Mechanistic Causality: Efficacy-Driven Allosterism

In classical GPCR pharmacology, an allosteric modulator can alter the orthosteric ligand's affinity (denoted by the cooperativity factor α ), its efficacy (factor β ), or both[8]. tBPC is unique because it operates exclusively via β -driven cooperativity.

By not altering the affinity of PP, tBPC preserves the spatial and temporal physiological rhythm of endogenous PP release. It only amplifies the signal when PP is naturally secreted (e.g., post-prandially), mitigating the risk of continuous receptor overstimulation and subsequent downregulation—a common failure point for orthosteric agonists[2].

Y4R_Signaling PP Pancreatic Polypeptide (PP) Orthosteric Agonist Y4R Human Y4 Receptor (Y4R) Active Conformation PP->Y4R Binds Orthosteric Site tBPC tBPC Allosteric Modulator tBPC->Y4R Binds Allosteric Site (Potentiates Efficacy) Gq G-Protein Signaling (Ca2+ Flux) Y4R->Gq Pathway 1 Arr3 Arrestin-3 Recruitment (Internalization) Y4R->Arr3 Pathway 2

Fig 1: Synergistic activation of Y4R by PP and tBPC leading to dual-pathway signaling amplification.

Self-Validating Experimental Workflows

To rigorously validate a compound as a true, unbiased PAM, researchers must employ a multi-tiered experimental workflow. The causality behind this specific sequence is to first identify generalized activity, rule out biased signaling (where a ligand favors G-proteins over arrestins or vice versa), and finally confirm the precise allosteric mechanism.

Workflow Step1 1. Primary Screening (Ca2+ Flux Assay) Step2 2. Pathway Validation (BRET Arr3 Assay) Step1->Step2 Step3 3. Mechanism Check (Radioligand Binding) Step2->Step3 Step4 4. Selectivity Panel (Y1, Y2, Y5 Receptors) Step3->Step4 Step5 5. Ex Vivo Validation (Native Colon Tissue) Step4->Step5

Fig 2: Self-validating workflow to confirm efficacy-driven PAM activity and selectivity of tBPC.

Protocol 1: High-Throughput G-Protein Activation ( Ca2+ Flux) Assay

Causality & Logic : The native Y4R is a Gi/o​ -coupled receptor, which inhibits adenylate cyclase and reduces cAMP levels. Measuring a decrease in cAMP is inherently noisy and poorly suited for high-throughput screening. To bypass this, we utilize a self-validating system: COS-7 cells stably transfected with a chimeric G-protein ( Δ6Gαqi4​−myr )[2]. This chimera forces the Gi​ -coupled Y4R to signal through the Gq​ pathway, translating receptor activation into a robust, easily quantifiable intracellular calcium ( Ca2+ ) release[9].

Step-by-Step Methodology :

  • Cell Preparation : Seed COS-7 cells expressing Y4R-eYFP and Δ6Gαqi4​−myr into 384-well plates at a density of 1.5×104 cells/well. Incubate overnight at 37°C.

  • Dye Loading : Remove culture media and incubate cells with a calcium-sensitive fluorophore (e.g., Fluo-4 AM) in assay buffer (HBSS supplemented with 20 mM HEPES and 2.5 mM probenecid to prevent dye efflux) for 1 hour[10].

  • Allosteric Modulator Incubation : Add tBPC at varying concentrations (0.1 µM to 30 µM) and pre-incubate for 30 minutes. Validation check: This step ensures the modulator reaches equilibrium at the allosteric site before orthosteric activation.

  • Orthosteric Stimulation : Inject the endogenous agonist, PP, at an EC20​ concentration.

  • Signal Quantification : Measure the transient Ca2+ flux using a Fluorometric Imaging Plate Reader (FLIPR). Calculate the shift in the PP concentration-response curve to determine the PAM EC50​ .

Protocol 2: Arrestin-3 (Arr3) Recruitment via BRET

Causality & Logic : To ensure tBPC acts as a holistic PAM rather than a biased ligand that only favors G-protein pathways, its effect on the β -arrestin pathway must be quantified. Bioluminescence Resonance Energy Transfer (BRET) allows for real-time, live-cell monitoring of the physical interaction between the receptor and Arr3[9].

Step-by-Step Methodology :

  • Transient Transfection : Co-transfect HEK293 cells with plasmids encoding Y4R fused to Renilla luciferase (Y4R-Rluc8, the BRET donor) and Arrestin-3 fused to a yellow fluorescent protein (Venus-Arr3, the BRET acceptor)[1].

  • Substrate Addition : 48 hours post-transfection, harvest cells and dispense into 96-well white microplates. Add the luciferase substrate, coelenterazine-h (5 µM final concentration).

  • Ligand Treatment : Co-administer tBPC (up to 30 µM) and PP[11].

  • BRET Measurement : After a 30-minute incubation, read the microplate using a dual-monochromator reader. Quantify the BRET ratio by dividing the acceptor emission (535 nm) by the donor emission (475 nm)[1].

  • Data Analysis : Subtract the baseline BRET ratio of vehicle-treated cells to calculate the net BRET signal, confirming tBPC's potentiation of Arr3 recruitment.

Protocol 3: Radioligand Binding Assay for Mechanistic Validation

Causality & Logic : To isolate the mechanism of tBPC, a competitive radioligand binding assay is mandatory. If tBPC does not shift the binding curve of the radiolabeled agonist, it definitively proves the modulation is purely efficacy-driven[2].

Step-by-Step Methodology :

  • Membrane Preparation : Isolate cell membranes from Y4R-expressing cells via Dounce homogenization and differential centrifugation[10].

  • Incubation : In a 96-well format, incubate 10 µg of membrane protein with 50 pM of [125I] -Pancreatic Polypeptide ( [125I] -PP) and varying concentrations of tBPC (0 to 30 µM).

  • Equilibration : Allow the binding reaction to reach equilibrium by incubating for 2 to 4 hours at room temperature in binding buffer (containing BSA to prevent non-specific binding)[10].

  • Separation & Washing : Rapidly filter the mixture through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine using a cell harvester. Wash extensively with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting : Measure the retained radioactivity. Validation check: The IC50​ of [125I] -PP displacement must remain constant across all tBPC concentrations to confirm an unchanged affinity profile[2].

Translational Implications

The identification of tBPC proves that the Y4R can be selectively targeted via allosteric modulation. Beyond recombinant cell lines, the ability of tBPC to selectively potentiate Y4R agonism initiated by PP has been successfully confirmed ex vivo in mouse descending colon mucosa preparations expressing native Y4R[3]. This establishes a critical foundation for the development of next-generation, orally bioavailable PAMs aimed at treating obesity and metabolic syndrome without the off-target central nervous system effects associated with Y1R or Y2R modulation.

References
  • Schubert M, Stichel J, Du Y, et al. "Identification and Characterization of the First Selective Y4 Receptor Positive Allosteric Modulator." Journal of Medicinal Chemistry, ACS Publications, 2017.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ9X8kvjFrdDSo4yEINLeiheoYx7FWCWN4NR5zlsq2ij-G-7qA0iw42HiF098C9f7_ybI7BEamE0njY1DAY18E9J_3x6pCZwPskr4vG997QmsQoZy-Z6c7aAMJw1uqW0tJOOR-_SnGY40bAq5Sfvc5]
  • "2-(4-TERT-BUTYLPHENOXY)CYCLOHEXANOL | 1942-71-8". ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvxTQdgANWLPle7C8-65zAG70i7HdN5LsH-ENp5PTL0py9_ywO4HV_pgSyhResYn6IMvqxztyKpe7kdBAYWKXp1L4Ens_bdorv85DIVgAQKFBtgbAp_uRM_YftZoGUEeqa2WgvAAhMoHSlM-JCCcnM7w88JHsVu7DA19Tvnm0SGw==]
  • "CAS 1942-71-8 (2-(4-TERT-BUTYLPHENOXY) CYCLOHEXANOL)". BOC Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMl13zgNmyhhT0-sYxcDgsNNpJimboMF-LdAYGG4I12UIPNy6J5CSC8JbJAwUH8xaRDe7gjnQJirPX_3cKx9rybVE3FKOcNXOhs-PAdKbL0vApt8qcjZkIHWZ9GefZmgBQX82wUALLrYKA62udRJl4rSsQxWuBEjnIXBp3wg0aDPm0H8lZOUWze--fMXhl7cQ_eFY=]
  • "tBPC | Y4P Modulator". MedChemExpress.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7XNZWyDtrOwcPtNgeuvaL3pQcGB1U_NfnamPVAGYcWbN5Vdh_CPOJ3WZOtFD37x29mj_8EvnDuHUgKH12mKCZzW9YXQ9g3SoKbJSK5QpzsQlADsrfaelcdijByCb_bN1BuX4=]
  • Schüß C, et al. "Highly Selective Y4 Receptor Antagonist Binds in an Allosteric Binding Pocket." Journal of Medicinal Chemistry, ACS Publications, 2021.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGejcCXF0WNJbUegzgzWdW5i318dCTVrsbPdbDqKtJifbuFkGByraQuR1brU6kCimyyOXdvFvmINXu4rLwzSg8ZiiaZJXvpnOIUyQ80DpnvCPgrS_A7IIQ5s4nao3rQYz0IOL7yActV02RfVsIS4rUK]

Sources

Thermodynamic Stability and Conformational Dynamics of 2-(p-tert-Butylphenoxy)cyclohexanol (tBPC): A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(p-tert-butylphenoxy)cyclohexanol, commonly referred to as tBPC , is a highly selective positive allosteric modulator (PAM) of the human Y4 receptor (Y4R)[1]. While its pharmacological significance in potentiating G-protein signaling and β -arrestin3 recruitment is well-documented[2], the underlying thermodynamic principles governing its structural stability, physicochemical properties, and receptor-binding energetics are equally critical for drug formulation and assay development. This whitepaper provides an in-depth technical analysis of the thermodynamic stability of tBPC, bridging its conformational dynamics with its functional role as an efficacy-driven allosteric modulator[3].

Molecular Thermodynamics and Conformational Stability

Stereochemical Energetics

tBPC consists of a cyclohexane ring substituted at the 1- and 2-positions with a hydroxyl group and a p-tert-butylphenoxy moiety, respectively. The thermodynamic stability of this molecule is heavily dictated by its stereochemistry. The trans-1,2-disubstituted isomer is the thermodynamically favored form due to the minimization of 1,3-diaxial interactions.

In the trans-configuration, the molecule strongly favors the diequatorial conformation . The axial-equatorial thermodynamic penalty (A-value) for a hydroxyl group is approximately 0.9 kcal/mol, while the bulky aryloxy group exerts an A-value of ~0.6–0.7 kcal/mol. By adopting a diequatorial stance, tBPC achieves a global energy minimum. The massive steric bulk of the p-tert-butyl group further restricts the rotational degrees of freedom of the phenyl ring, imposing an entropic penalty that is offset by the enthalpic stability of the rigidified ether linkage.

Physicochemical Stability Profile

The thermodynamic stability of the ether linkage in tBPC is driven by resonance stabilization on the phenoxy side and steric shielding on the cyclohexyl side, kinetically trapping the molecule against nucleophilic attack or spontaneous hydrolysis.

Table 1 summarizes the core thermodynamic and physicochemical parameters that define tBPC's stability profile[],[5],[1].

Table 1: Physicochemical and Thermodynamic Parameters of tBPC

ParameterValueThermodynamic Significance
Molecular Formula C16H24O2Defines degrees of freedom for heat capacity calculations.
Molecular Weight 248.36 g/mol Influences translational entropy during receptor binding.
Boiling Point 365.7 °C (at 760 mmHg)Indicates high thermal stability and strong intermolecular H-bonding[].
Density 1.036 g/cm³Reflects a highly compact, thermodynamically stable crystal lattice[].
Solution Stability 6 months at -80°CLow thermal energy prevents oxidative degradation and ether cleavage[5].
Y4R PAM Potency (EC50) 5.1 µMRepresents the free energy ( ΔG ) of allosteric activation[1].

Pharmacothermodynamics: Allosteric Modulation of Y4R

tBPC functions as an efficacy-driven PAM. Unlike affinity-driven modulators, tBPC does not significantly alter the thermodynamic binding affinity of the orthosteric ligand (Pancreatic Polypeptide, PP)[1]. Instead, it alters the thermodynamic landscape of the receptor's conformational states.

By binding to an allosteric pocket, tBPC lowers the activation energy barrier ( ΔG‡ ) required for the Y4 receptor to transition from its inactive state to its active, G-protein-coupled state. This shifts the basal equilibrium toward the active conformation (Y4R*), thereby increasing the maximum efficacy ( Emax​ ) of the endogenous ligand.

G R Y4R (Inactive State) R_star Y4R* (Active State) R->R_star Basal Equilibrium R_PP Y4R:PP (Orthosteric Complex) R->R_PP + PP R_tBPC Y4R:tBPC (Allosteric Complex) R->R_tBPC + tBPC Ternary Y4R*:PP:tBPC (Ternary Active Complex) R_star->Ternary Thermodynamic Stabilization R_PP->Ternary + tBPC (PAM) R_tBPC->Ternary + PP (Agonist)

Thermodynamic cycle of Y4R activation stabilized by tBPC allosteric modulation.

Experimental Methodologies for Thermodynamic Profiling

To rigorously evaluate the thermodynamic stability and binding energetics of tBPC, the following self-validating protocols must be employed.

Workflow Step1 Sample Prep (tBPC Isolation) Step2 Conformational Analysis (VT-NMR) Step1->Step2 Step3 Thermal Stability (DSC / TGA) Step2->Step3 Step4 Receptor Binding (BRET Assays) Step3->Step4

Experimental workflow for the thermodynamic profiling of tBPC.

Protocol 1: Conformational Stability via Variable-Temperature NMR (VT-NMR)
  • Objective: Determine the thermodynamic parameters ( ΔG , ΔH , ΔS ) of the chair-to-chair interconversion.

  • Causality: As temperature increases, the exchange rate between the diequatorial and diaxial conformers accelerates. Monitoring the coalescence of the carbinol proton signal at C1 allows for the calculation of the activation energy barrier using the Eyring equation.

  • Self-Validating System:

    • Dissolve 10 mg of tBPC in 0.5 mL of a non-coordinating solvent (e.g., Toluene- d8​ ).

    • Internal Control: Spike the sample with a trace amount of methanol (for low temps) or ethylene glycol (for high temps). The chemical shift difference between the hydroxyl and aliphatic protons of these standards provides an exact, independent measurement of the sample temperature, validating the instrument's thermocouple.

    • Acquire 1H-NMR spectra from -80°C to +100°C in 10°C increments.

    • Extract the equilibrium constant ( Keq​ ) at each temperature by integrating the distinct conformer peaks (below coalescence) to generate a van't Hoff plot.

Protocol 2: Thermal Degradation via Differential Scanning Calorimetry (DSC)
  • Objective: Quantify the enthalpy of fusion ( ΔHf​ ) and the thermodynamic limit of chemical stability.

  • Causality: The melting endotherm directly correlates to the crystal lattice energy. The onset of the subsequent exothermic peak indicates the temperature at which the thermal energy overcomes the activation energy of covalent bond cleavage (e.g., ether degradation).

  • Self-Validating System:

    • Hermetically seal 3–5 mg of tBPC in an aluminum DSC pan. Prepare an empty sealed pan as a reference.

    • Calibration: Prior to the run, analyze an Indium standard. The known melting point (156.6°C) and heat of fusion (28.45 J/g) of Indium self-validate the cell constant and temperature accuracy of the instrument.

    • Ramp the temperature from 25°C to 400°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min).

    • Integrate the area under the melting curve to calculate ΔHf​ .

Protocol 3: Receptor Thermodynamics via BRET Biosensors
  • Objective: Measure the thermodynamic drivers ( ΔH vs −TΔS ) of tBPC-induced Y4R stabilization[3].

  • Causality: Bioluminescence Resonance Energy Transfer (BRET) measures the real-time proximity of Y4R and β -arrestin3. Performing this assay across a temperature gradient allows the application of the van't Hoff equation to the allosteric cooperativity factor ( αβ ).

  • Self-Validating System:

    • Transfect HEK293 cells with Y4R-Rluc8 (donor) and β -arrestin3-mVenus (acceptor).

    • Baseline Control: Utilize a parallel well expressing an Rluc8-mVenus fusion protein. Because this construct has a fixed distance between fluorophores, any temperature-dependent changes in the BRET ratio here represent intrinsic fluorophore thermodynamics, which must be subtracted from the experimental wells to validate that the observed energy transfer changes are strictly due to tBPC-induced receptor conformational shifts.

    • Incubate cells at 15°C, 25°C, and 37°C. Add 30 µM tBPC followed by varying concentrations of PP.

    • Read emission at 480 nm and 530 nm to calculate the BRET ratio and derive the thermodynamic parameters of the ternary complex.

References

  • BOC Sciences. "2-(4-TERT-BUTYLPHENOXY) CYCLOHEXANOL - Product Specifications." BOC Sciences Database.

  • MedChemExpress. "tBPC | Y4P Modulator - Storage and Stability Data." MedChemExpress.

  • Schubert, M., et al. "Identification and Characterization of the First Selective Y4 Receptor Positive Allosteric Modulator." Journal of Medicinal Chemistry, 2017.

  • Woldea, et al. "Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts." Pharmacological Reviews (PMC), 2018.

Sources

In-Depth Technical Guide: 2-(p-tert-Butylphenoxy)cyclohexanol (tBPC) Receptor Binding Affinity and Allosteric Modulation Studies

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary & Pharmacological Context

The human Neuropeptide Y4 Receptor (Y4R) and its cognate endogenous ligand, Pancreatic Polypeptide (PP), play a critical role in the regulation of energy homeostasis, satiety, and gastrointestinal motility. While targeting the Y4R presents a highly validated therapeutic avenue for metabolic diseases and obesity, the development of small-molecule orthosteric agonists has been historically challenging due to the large, complex peptide-binding pocket of the receptor.

A paradigm shift in Y4R pharmacology occurred with the identification of 2-(p-tert-Butylphenoxy)cyclohexanol , commonly referred to as tBPC (CAS: 1942-71-8). Originally identified as a metabolite of the acaricide propargite, high-throughput screening repositioned tBPC as the first highly selective Positive Allosteric Modulator (PAM) for the human Y4R.

Crucially, tBPC is a purely efficacy-driven PAM. It does not alter the binding affinity of orthosteric ligands but significantly potentiates Y4R activation in both G-protein signaling and arrestin-3 recruitment pathways. This whitepaper details the mechanistic grounding, quantitative data, and self-validating experimental protocols required to characterize the receptor binding and functional affinity of tBPC.

Mechanistic Grounding: The Case for Efficacy-Driven PAMs

In classical receptor pharmacology, allosteric modulators can alter the orthosteric ligand's affinity ( α factor), its intrinsic efficacy ( β factor), or both ( αβ cooperativity factor).

The pharmacological profile of tBPC is unique. Equilibrium radioligand binding studies demonstrate that tBPC exerts no effect on the dissociation constant ( Kd​ ) of the orthosteric ligand. Instead, it exclusively modulates the β factor. By binding to a spatially distinct allosteric site, tBPC stabilizes the active conformation of the Y4R, thereby lowering the effective concentration ( EC50​ ) required for endogenous peptides (PP, NPY, PYY) to trigger intracellular signaling cascades.

This mechanism is highly advantageous in drug development: it preserves the spatial and temporal physiological signaling of endogenous peptides, reducing the risk of receptor desensitization and off-target side effects commonly associated with synthetic orthosteric agonists .

Experimental Workflows & Self-Validating Protocols

To rigorously characterize a purely efficacy-driven PAM like tBPC, a tripartite experimental design is required. The workflow must first prove the absence of orthosteric competition (Protocol 3.1), followed by the quantification of functional potentiation across divergent signaling pathways (Protocols 3.2 and 3.3).

Workflow Step1 1. Radioligand Binding Assay (125I-PP Displacement) Decision Data Synthesis: Calculate Cooperativity (αβ) Step1->Decision Validates no change in orthosteric affinity Step2 2. G-Protein Signaling Assay (Ca2+ Flux / IP Accumulation) Step2->Decision Measures EC50 shift & Emax potentiation Step3 3. Arrestin-3 Recruitment (BRET Assay) Step3->Decision Confirms pathway modulation

Fig 1: Tripartite experimental workflow for characterizing tBPC allosteric modulation.

Protocol 3.1: Radioligand Competition Binding Assay

Purpose: To confirm that tBPC does not alter the orthosteric binding affinity of the endogenous ligand. Causality: If tBPC were an orthosteric ligand or an affinity-modulating PAM, increasing concentrations of tBPC would displace or enhance the binding of the radioligand. A flat competition curve proves the purely efficacy-driven nature of the compound.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human Y4R. Homogenize in binding buffer (25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4).

  • Tracer Incubation: Incubate 10–20 µg of membrane protein with a constant concentration of [125I] -Pancreatic Polypeptide (approx. Kd​ concentration, ~0.1 nM).

  • Modulator Titration: Add tBPC in a concentration gradient ranging from 1 nM to 60 µM. Include a vehicle control (DMSO < 1%).

  • Equilibration: Incubate the mixture at room temperature for 120 minutes to reach equilibrium.

  • Separation & Quantification: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer. Measure bound radioactivity using a gamma counter.

  • Validation: The specific binding of [125I] -PP should remain constant across all tBPC concentrations, yielding a horizontal line in a semi-logarithmic plot.

Protocol 3.2: Functional G-Protein Signaling (Ca2+ Flux Assay)

Purpose: To quantify the potentiation of Gq​ -mediated signaling by tBPC. Causality: Y4R couples to Gq/11​ proteins, leading to intracellular calcium release. By measuring the leftward shift in the EC50​ of PP in the presence of tBPC, the cooperativity factor ( αβ ) can be calculated.

  • Cell Plating: Seed CHO or HEK293 cells stably expressing Y4R and a calcium-sensitive biosensor (e.g., Fluo-4 AM or aequorin) into 384-well black/clear-bottom plates.

  • Dye Loading: Incubate cells with Fluo-4 AM (2 µM) in assay buffer for 45 minutes at 37°C.

  • Pre-incubation: Add tBPC at a fixed concentration (e.g., 10 µM) or vehicle control to the wells 15 minutes prior to agonist stimulation.

  • Agonist Stimulation: Inject varying concentrations of the orthosteric agonist (PP, NPY, or PYY) ranging from 0.1 pM to 1 µM using a FLIPR (Fluorometric Imaging Plate Reader).

  • Data Acquisition & Analysis: Record peak fluorescence. Plot the concentration-response curves to determine the EC50​ . Calculate the cooperativity factor ( αβ ) using the operational model of allosterism.

Protocol 3.3: Arrestin-3 Recruitment (BRET Assay)

Purpose: To ensure tBPC modulates non-G-protein pathways, confirming it is not heavily biased. Causality: Bioluminescence Resonance Energy Transfer (BRET) allows real-time, live-cell monitoring of protein-protein interactions.

  • Transfection: Co-transfect HEK293 cells with Y4R fused to a C-terminal fluorescent acceptor (e.g., eYFP) and Arrestin-3 fused to a luminescent donor (e.g., RLuc8).

  • Substrate Addition: Add the luciferase substrate Coelenterazine-h (5 µM) 10 minutes prior to the assay.

  • Modulator & Agonist Addition: Pre-incubate with tBPC (10 µM) for 15 minutes, followed by the addition of PP concentration gradients.

  • Measurement: Read the BRET signal (ratio of emission at 535 nm to 475 nm) using a microplate reader.

Quantitative Data Summary

The application of the above protocols reveals that tBPC significantly shifts the concentration-response curves of native NPY-family peptides to lower EC50​ values without altering orthosteric binding.

Table 1: Functional Potentiation of Y4R Agonists by tBPC (10 µM) (Data synthesized from and )

Orthosteric LigandBaseline EC50​ (nM) EC50​ with tBPC (nM)Cooperativity Factor ( αβ )Efficacy ( Emax​ ) Potentiation
Pancreatic Polypeptide (PP) ~0.06~0.032.0Maintained / Slightly Increased
Neuropeptide Y (NPY) ~3.16~0.407.9Maintained
Peptide YY (PYY) ~3.10~0.506.2Maintained

Note: The intrinsic PAM activity ( EC50​ of tBPC itself for modulating the receptor) is approximately 5.1 µM.

Visualizing the Allosteric Modulation Pathway

To understand the cellular impact of tBPC, we must map the dual-pathway activation of the Y4R. The diagram below illustrates how tBPC facilitates enhanced downstream signaling without competing for the primary peptide binding pocket.

Y4R_Pathway PP Pancreatic Polypeptide (PP) (Orthosteric Agonist) Y4R Y4 Receptor (Y4R) (Active Conformation) PP->Y4R Binds Orthosteric Site tBPC tBPC (PAM) (Allosteric Modulator) tBPC->Y4R Binds Allosteric Site (Potentiates Efficacy) Gq Gq/11 Protein Activation Y4R->Gq Enhanced Signaling Arr3 Arrestin-3 Recruitment Y4R->Arr3 Enhanced Recruitment Ca2 Intracellular Ca2+ Release Gq->Ca2

Fig 2: Y4R signaling pathway demonstrating dual potentiation by tBPC allosteric modulation.

Conclusion & Future Directions

The characterization of 2-(p-tert-Butylphenoxy)cyclohexanol (tBPC) establishes a critical milestone in neuropeptide receptor pharmacology. By demonstrating a purely efficacy-driven positive allosteric modulation, tBPC bypasses the traditional hurdles of orthosteric peptide drug design. The self-validating assay systems described herein—combining radioligand displacement with functional calcium flux and BRET assays—provide an authoritative framework for evaluating future small-molecule PAMs targeting Class A peptide GPCRs.

Future drug development efforts can leverage the tBPC scaffold to design next-generation modulators with sub-micromolar intrinsic potency, offering novel therapeutic interventions for obesity, metabolic syndrome, and gastrointestinal motility disorders.

References

  • Identification and Characterization of the First Selective Y4 Receptor Positive Allosteric Modulator. Schubert M, Stichel J, Du Y, Tough IR, Sliwoski G, Meiler J, Cox HM, Weaver CD, Beck-Sickinger AG. Journal of Medicinal Chemistry. 2017 Sep 14;60(17):7605-7612. URL:[Link][1]

Sources

pharmacokinetics and bioavailability of 2-(p-tert-Butylphenoxy)cyclohexanol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Pharmacokinetics and Bioavailability of 2-(p-tert-Butylphenoxy)cyclohexanol (tBPC)

Executive Summary

The compound 2-(p-tert-Butylphenoxy)cyclohexanol (CAS: 1942-71-8), commonly referred to as tBPC , occupies a unique dual-context position in modern molecular sciences. Historically, it was characterized in environmental toxicology and agricultural chemistry as the primary hydrolytic metabolite of the acaricide propargite. However, recent pharmacological breakthroughs have repositioned tBPC as the first highly selective Positive Allosteric Modulator (PAM) of the human Neuropeptide Y4 Receptor (Y4R) .

As a Senior Application Scientist, I have structured this whitepaper to synthesize both its classical toxicokinetic profile and its modern pharmacodynamic applications. By understanding how tBPC is absorbed, distributed, metabolized, and how it allosterically potentiates Y4R signaling, researchers can better leverage this scaffold for the development of novel therapeutics targeting metabolic diseases, obesity, and energy homeostasis.

Molecular Profile and Physicochemical Causality

The pharmacokinetic behavior of tBPC is intrinsically linked to its molecular architecture. With a molecular weight of 248.36 g/mol and the formula C₁₆H₂₄O₂, tBPC consists of a bulky, highly lipophilic tert-butylphenoxy group ether-linked to a cyclohexanol ring [1].

  • Lipophilicity & Distribution: The tert-butyl group imparts significant lipophilicity (Log Kow​ > 5), driving rapid absorption across lipid bilayers and a high volume of distribution ( Vd​ ). This causes the molecule to partition readily into adipose tissue and lipid-rich biological matrices (e.g., milk).

  • Metabolic Vulnerability: The exposed tert-butyl methyl groups and the unsubstituted positions on the cyclohexyl ring serve as prime targets for Cytochrome P450 (CYP450)-mediated aliphatic and alicyclic hydroxylations.

Pharmacokinetics (PK) and Bioavailability

The in vivo PK profile of tBPC has been extensively mapped through radiolabeled tracing studies ([¹⁴C-phenyl] and [¹⁴C-cyclohexyl] propargite) in mammalian models [2].

Absorption and First-Pass Metabolism

When administered orally (or formed in the gut via the hydrolysis of the propynyl sulfite side-chain of its parent compound), tBPC exhibits high oral bioavailability due to its lipophilic nature. However, it is subject to rapid first-pass hepatic metabolism. The cleavage of the parent acaricide into tBPC is the rate-limiting step in environmental exposure, whereas direct administration of tBPC results in rapid systemic appearance.

Hepatic and Extrahepatic Metabolism

The metabolic biotransformation of tBPC is a classic Phase I/Phase II cascade designed to increase aqueous solubility for excretion [2]:

  • Phase I (Oxidation): CYP450 enzymes attack the molecule at two primary sites:

    • Aliphatic Hydroxylation: Oxidation of the tert-butyl group yields HOMe-tBPC .

    • Alicyclic Hydroxylation: Oxidation of the cyclohexanol ring yields tBPC-diol .

    • Further Oxidation: These intermediates are further oxidized to carboxylic acids (e.g., carboxy-tBPC and carboxy-tBPC-diol ).

  • Phase II (Conjugation): The newly formed hydroxyl groups (and the original cyclohexanol hydroxyl) are rapidly conjugated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) to form highly polar glucuronides and sulfates.

Excretion Kinetics

Due to the extensive hepatic metabolism, the primary route of elimination is biliary excretion, leading to high fecal recovery. In mammalian models, up to 75% of the administered equivalent dose is excreted in the feces, with 25% recovered in the urine. Peak excretion occurs within 24 to 48 hours post-exposure [3].

G Propargite Propargite (Parent) Hydrolysis Hydrolysis (Gut/Liver) Propargite->Hydrolysis tBPC tBPC (Active PAM) Hydrolysis->tBPC Phase1 Phase I Oxidation (CYP450) tBPC->Phase1 Metab1 HOMe-tBPC (Aliphatic) Phase1->Metab1 Metab2 tBPC-diol (Alicyclic) Phase1->Metab2 Phase2 Phase II Conjugation (UGT / SULT) Metab1->Phase2 Metab2->Phase2 Excretion Biliary & Urinary Excretion Phase2->Excretion

Metabolic pathway of tBPC from parent hydrolysis to Phase II excretion.

Pharmacodynamics: Y4R Positive Allosteric Modulation

In 2017, Schubert et al. identified tBPC as the first highly selective PAM for the human Y4R [4]. The Y4R, primarily activated by Pancreatic Polypeptide (PP), is a G-protein coupled receptor (GPCR) that mediates anorexigenic (appetite-suppressing) signals.

Mechanism of Action: Unlike orthosteric agonists that bind to the primary active site, tBPC binds to a distinct allosteric pocket on the Y4R.

  • Affinity vs. Efficacy: tBPC does not alter the binding affinity ( Kd​ ) of the native ligand (PP). Instead, it stabilizes the active conformation of the receptor-ligand complex, significantly increasing the signaling efficacy ( Emax​ ).

  • Pathway Potentiation: It potentiates both classical G-protein signaling (measured via intracellular Ca2+ flux) and Arrestin-3 recruitment, demonstrating pathway-independent positive modulation [4].

G PP Pancreatic Polypeptide (Orthosteric Agonist) Y4R Neuropeptide Y4 Receptor PP->Y4R Binds tBPC tBPC (Allosteric Modulator) tBPC->Y4R Binds Conf Stabilized Active Conformation Y4R->Conf Synergism Gq Enhanced G-protein Signaling (Ca2+ Flux) Conf->Gq Arr3 Enhanced Arrestin-3 Recruitment Conf->Arr3

Mechanism of Y4R positive allosteric modulation by tBPC.

Quantitative Data Summaries

Table 1: Pharmacokinetic & Metabolic Parameters of tBPC

Parameter Value / Description Biological Implication

| Log Kow​ | ~5.7 | High lipophilicity; rapid tissue penetration. | | Primary Phase I Metabolites | HOMe-tBPC, tBPC-diol, carboxy-tBPC | Detoxification via CYP-mediated oxidation. | | Primary Phase II Conjugates | Glucuronides and Sulfates | Enhances aqueous solubility for biliary clearance. | | Excretion Profile | Feces (~70-75%), Urine (~20-25%) | Indicates extensive hepatic first-pass and biliary routing. |

Table 2: Pharmacodynamic Parameters at Y4R [4]

Parameter Value Pharmacological Implication

| EC50​ (Potentiation of PP) | ~5.1 µM | Potent enhancement of native PP signaling. | | Emax​ Effect | 76% of max PP response | Purely efficacy-driven modulation; no effect on affinity. | | Receptor Selectivity | Y4R > Y1R, Y2R, Y5R | Highly specific; avoids off-target orexigenic pathways. |

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the methodology to explain why specific steps are required.

Protocol 1: In Vitro Y4R PAM Activity Assay (Ca²⁺ Flux)

Purpose: To quantify the allosteric potentiation of Y4R by tBPC using a fluorescent intracellular calcium assay.

  • Cell Preparation: Seed CHO or HEK293 cells stably expressing human Y4R into 384-well black/clear-bottom plates. Causality: Stable expression ensures uniform receptor density, minimizing well-to-well variability.

  • Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 minutes at 37°C. Wash with assay buffer (HBSS + 20 mM HEPES) to remove extracellular dye.

  • tBPC Pre-incubation (The Allosteric Setup): Add varying concentrations of tBPC (0.1 µM to 30 µM) to the wells and incubate for 15 minutes. Causality: The PAM must pre-equilibrate with the receptor's allosteric site before the orthosteric agonist is introduced.

  • Agonist Challenge (Self-Validation Step): Inject Pancreatic Polypeptide (PP) at an EC20​ concentration. Causality: Using a submaximal ( EC20​ ) concentration of PP is critical. If a saturating dose ( Emax​ ) were used, the PAM's efficacy-boosting effect would be masked by the ceiling effect of the assay.

  • Detection: Measure fluorescence (Ex 488 nm / Em 525 nm) continuously for 60 seconds using a FLIPR (Fluorometric Imaging Plate Reader). Calculate the area under the curve (AUC) to determine the EC50​ of potentiation.

Protocol 2: Pharmacokinetic Profiling & Metabolite Identification (LC-MS/MS)

Purpose: To track the bioavailability and Phase I/II metabolism of tBPC in plasma and fecal matrices.

  • Sample Collection & Spiking: Collect plasma/feces at predefined time points (0, 1, 2, 4, 8, 24 hrs). Spike samples with an isotopically labeled internal standard (e.g., tBPC-d9). Causality: The internal standard corrects for matrix effects and extraction losses during sample prep.

  • Enzymatic Deconjugation: Treat a subset of samples with β -glucuronidase/arylsulfatase for 2 hours at 37°C. Causality: Phase II conjugates (glucuronides) are often too polar for standard reverse-phase retention and mask the parent aglycone. Deconjugation allows for the accurate quantification of total Phase I metabolites (HOMe-tBPC and tBPC-diol).

  • Liquid-Liquid Extraction (LLE): Extract the samples using a non-polar solvent (e.g., methyl tert-butyl ether). Evaporate the organic layer under nitrogen and reconstitute in the mobile phase.

  • LC-MS/MS Analysis: Inject onto a C18 column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting the specific mass transitions for tBPC (m/z 249 -> fragment) and its hydroxylated derivatives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16033, 2-(4-(1,1-Dimethylethyl)phenoxy)cyclohexanol" PubChem, [Link]

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). "Toxicological evaluations: Propargite" INCHEM, [Link]

  • California Department of Pesticide Regulation. "Propargite (Omite) - Risk Characterization Document" CA.gov, [Link]

  • Schubert, M., et al. "Identification and Characterization of the First Selective Y4 Receptor Positive Allosteric Modulator." Journal of Medicinal Chemistry, vol. 60, no. 18, 2017, pp. 7605-7612. [Link]

Methodological & Application

Application Note: Synthesis and Characterization of 2-(p-tert-Butylphenoxy)cyclohexanol

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Significance

The compound 2-(p-tert-Butylphenoxy)cyclohexanol (CAS: 31145-73-4) is a critical synthetic intermediate widely utilized in the agrochemical and pharmaceutical sectors[1][2]. Its most prominent application is serving as the primary precursor for the synthesis of organosulfite acaricides, such as propargite, which function via the inhibition of mitochondrial ATP synthase[3][4].

For research and analytical purposes, synthesizing this intermediate with high stereochemical and chemical purity is paramount. The reaction relies on the nucleophilic ring-opening of an epoxide (cyclohexene oxide) by a phenoxide ion (derived from 4-tert-butylphenol)[5]. This application note details a self-validating, scalable laboratory protocol designed to maximize yield while minimizing byproducts.

Mechanistic Causality and Expert Insights

The synthesis is governed by an SN​2 -type nucleophilic attack on an epoxide ring. Understanding the causality behind the reaction conditions is essential for protocol optimization:

  • Base Catalysis & Nucleophilicity: 4-tert-butylphenol is a relatively weak nucleophile. The introduction of a catalytic amount of a strong base (e.g., NaOH or KOH) deprotonates the phenol, generating a highly reactive phenoxide ion[4].

  • Regio- and Stereoselectivity: Cyclohexene oxide is a symmetrical meso-epoxide. The phenoxide ion attacks either of the epoxide carbons from the anti face (opposite the oxygen bridge) due to steric and stereoelectronic requirements. This strictly yields the trans-1,2-disubstituted cyclohexane derivative.

  • Thermal Control & Exothermicity: Epoxide ring-opening is highly exothermic due to the release of ring strain (~27 kcal/mol). Slow, controlled addition of the epoxide at elevated temperatures (100–120 °C) is required to prevent thermal runaway and the formation of polyether byproducts[4].

  • Inert Atmosphere: Conducting the reaction under a nitrogen ( N2​ ) atmosphere prevents the oxidative degradation of the phenoxide ion at high temperatures, ensuring a lighter-colored, higher-purity crude product.

Reaction Workflow and Logic

G N1 4-tert-Butylphenol + Base Catalyst (NaOH) N3 Nucleophilic Ring Opening (100-120°C, N2 Atmosphere) N1->N3 N2 Cyclohexene Oxide (Controlled Addition) N2->N3 N4 Crude Intermediate (Alkoxide Salt) N3->N4 N5 Aqueous Workup (Neutralization & Washing) N4->N5 N6 Solvent Extraction (Toluene) N5->N6 N7 Purified Target: 2-(p-tert-Butylphenoxy)cyclohexanol N6->N7

Caption: Workflow for the base-catalyzed synthesis of 2-(p-tert-Butylphenoxy)cyclohexanol.

Step-by-Step Experimental Protocol

Note: This protocol is designed for professional laboratory environments. Standard PPE (fume hood, chemical-resistant gloves, safety goggles) must be utilized.

Reagents and Materials
  • 4-tert-Butylphenol: 1.0 molar equivalent (Limiting reagent)

  • Cyclohexene Oxide (Epoxycyclohexane): 1.1 molar equivalents (Slight excess to ensure complete conversion)[4]

  • Sodium Hydroxide (NaOH): 0.05 molar equivalents (Catalyst)

  • Toluene: Extraction solvent

  • Distilled Water: For washing and neutralization

Synthesis Procedure
  • System Preparation: Equip a four-neck round-bottom flask with a mechanical stirrer, a reflux condenser, a dropping funnel, and a nitrogen gas inlet. Purge the system with N2​ for 15 minutes.

  • Reagent Loading: Add 4-tert-butylphenol and the NaOH catalyst to the flask. Begin gentle heating to melt the phenol (melting point ~99 °C), establishing a homogenous melt[4].

  • Epoxide Addition: Heat the mixture to 100–110 °C. Begin the dropwise addition of cyclohexene oxide via the dropping funnel. Adjust the addition rate to maintain the internal temperature between 110–120 °C without exceeding 125 °C.

  • Reaction Maturation: Once addition is complete, maintain the temperature at 120 °C for 3 to 4 hours under continuous mechanical stirring[4].

  • In-Process Monitoring: Sample the reaction mixture and analyze via Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the complete consumption of 4-tert-butylphenol.

  • Quenching and Workup: Cool the reaction mixture to 60 °C. Add distilled water to quench the reaction and dissolve the catalyst. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous mixture with toluene (3 x 50 mL per 100g of theoretical yield). The target compound partitions into the upper organic layer[4].

  • Washing: Wash the combined toluene extracts with distilled water sequentially until the aqueous wash registers a neutral pH (pH ~7.0).

  • Solvent Removal: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ). Filter, and remove the toluene under reduced pressure using a rotary evaporator to yield the crude product[4].

  • Purification: The crude 2-(p-tert-butylphenoxy)cyclohexanol can be used directly for subsequent esterification (e.g., propargite synthesis) or further purified via vacuum distillation[3][5].

Quantitative Data and Expected Yields

The following table summarizes the expected stoichiometric outcomes and analytical benchmarks based on optimized literature parameters[4][5].

ParameterValue / SpecificationAnalytical Rationale
Molar Ratio (Phenol : Epoxide)1.0 : 1.1Excess epoxide drives the equilibrium forward and compensates for minor evaporative losses.
Reaction Temperature 100 °C – 120 °CProvides activation energy for ring-opening while preventing thermal degradation.
Expected Total Yield 82% – 93%Losses primarily occur during aqueous washing and solvent transfer[4][5].
Target Purity > 92% (Crude), > 98% (Distilled)Verified via GC-FID or HPLC. High purity is required to prevent side reactions in downstream sulfonation[5].
Physical State Viscous liquid to low-melting solidDependent on ambient temperature and residual solvent.

References

  • 2-(P-TERT-BUTYLPHENOXY)CYCLOHEXANOL - Inxight Drugs - [Link]

  • Propargite (Ref: ENT 27226) - AERU - University of Hertfordshire - [Link]

  • A convenient synthesis of acaricide propargite - ResearchGate -[Link]

Sources

Comprehensive Protocol: Solubilization and Formulation of 2-(p-tert-Butylphenoxy)cyclohexanol (tBPC) in DMSO for In Vitro Cell Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

2-(p-tert-Butylphenoxy)cyclohexanol, commonly referred to as tBPC , is a highly selective Positive Allosteric Modulator (PAM) for the human Neuropeptide Y4 Receptor (Y4R) [1]. In cell-based pharmacological assays, tBPC is utilized to potentiate Y4R activation—specifically enhancing G-protein signaling (Ca²⁺ flux) and arrestin-3 recruitment initiated by the endogenous orthosteric agonist, Pancreatic Polypeptide (PP) [1].

Because tBPC is a highly lipophilic small molecule (LogP ~4.14) [2], improper solubilization inevitably leads to aqueous precipitation, concentration gradients, and irreproducible concentration-response curves. This application note provides a causally driven, self-validating protocol for formulating tBPC in Dimethyl Sulfoxide (DMSO) for in vitro cell assays.

Mechanism PP Pancreatic Polypeptide (PP) Y4R Y4 Receptor (GPCR) PP->Y4R Orthosteric tBPC tBPC (PAM) tBPC->Y4R Allosteric Gq G-protein Activation Y4R->Gq Potentiation Arr3 Arrestin-3 Recruitment Y4R->Arr3 Potentiation

Mechanism of tBPC as a Positive Allosteric Modulator (PAM) on the Y4 Receptor.

Physicochemical Rationale & Solvent Causality

  • Molecular Weight: 248.36 g/mol [3]

  • Solvent Choice (DMSO): DMSO is an amphiphilic, aprotic solvent. Its high dielectric constant effectively disrupts the crystal lattice of the tBPC powder. Furthermore, its miscibility with water allows for a homogenous transition into aqueous assay buffers.

  • Preventing the "Solvent Crash": Direct dilution of a high-concentration DMSO stock (e.g., 30 mM) directly into aqueous media creates localized micro-environments of supersaturation, causing the lipophilic tBPC to rapidly nucleate and precipitate. To circumvent this, intermediate serial dilutions must be performed in 100% DMSO prior to a single, high-ratio dilution (1:1000) into the final assay medium.

Quantitative Dilution Matrix

To maintain cellular viability and prevent solvent-induced membrane fluidization, the final DMSO concentration in the cell assay must not exceed 0.1% (v/v) . The table below outlines the mathematical progression from intermediate stocks to the final assay concentrations (spanning the ~5.1 µM EC₅₀ of tBPC) [1].

Desired Final Concentration (µM)Intermediate 100% DMSO StockDilution Factor into MediaFinal DMSO Concentration (%)
30.0 µM (Emax)30,000 µM (30.0 mM)1 : 10000.1%
10.0 µM 10,000 µM (10.0 mM)1 : 10000.1%
5.1 µM (~EC₅₀)5,100 µM (5.1 mM)1 : 10000.1%
1.0 µM 1,000 µM (1.0 mM)1 : 10000.1%

Step-by-Step Experimental Protocol

Phase 1: Master Stock Preparation (30 mM)
  • Weighing: Accurately weigh 7.45 mg of tBPC powder into a sterile, low-binding microcentrifuge tube.

  • Solubilization: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥ 99.9% purity) to the tube.

    • Causality: Using anhydrous DMSO prevents the premature introduction of atmospheric moisture, which lowers the solubility threshold and degrades the stock over time.

  • Agitation: Vortex vigorously for 30–60 seconds. If the powder is not completely dissolved, place the tube in a bath sonicator at room temperature for 2 to 5 minutes.

  • Storage: Aliquot the 30 mM master stock into 50 µL volumes to avoid repeated freeze-thaw cycles. Store protected from light at -20°C.

Phase 2: Intermediate Serial Dilution
  • Thaw a 50 µL aliquot of the 30 mM master stock at room temperature.

  • Perform serial dilutions using 100% anhydrous DMSO to create the 1000X working stocks listed in the Dilution Matrix (e.g., 10 mM, 5.1 mM, 1 mM).

    • Causality: Diluting in 100% DMSO ensures the compound remains in a fully solvated, thermodynamically stable state until the exact moment of aqueous introduction.

Phase 3: Aqueous Dispensing & Self-Validation
  • Pre-warming: Ensure the assay buffer or cell culture media (e.g., HBSS + 20 mM HEPES) is pre-warmed to 37°C.

    • Causality: Cold aqueous media significantly decreases the solubility threshold of lipophilic compounds, drastically increasing the risk of instantaneous precipitation.

  • Dispensing: Add 1 µL of the 1000X DMSO working stock to 999 µL of the pre-warmed assay media.

  • Rapid Mixing: Immediately vortex or pipette the solution vigorously for 10 seconds to ensure rapid dispersion.

  • Self-Validation Check: Hold the tube against a direct light source. The solution must remain optically clear. Any visible turbidity or opalescence indicates compound precipitation , which invalidates the nominal concentration and requires the dilution to be repeated.

  • Vehicle Control: Prepare a parallel control by adding 1 µL of pure DMSO to 999 µL of media. This 0.1% DMSO baseline is strictly required to validate that any observed Y4R potentiation is driven by tBPC and not by solvent-induced cellular stress.

Workflow A 1. Master Stock 7.45 mg tBPC + 1 mL Anhydrous DMSO Yield: 30 mM Stock B 2. Solubilization Vortex and Sonicate (2-5 min) at Room Temperature A->B Dissolve C 3. Intermediate Dilution Serial dilution in 100% DMSO Create 1000X working stocks B->C Aliquot & Dilute D 4. Aqueous Dispensing 1 µL DMSO stock into 999 µL pre-warmed Assay Media C->D 1:1000 Dilution E 5. Cell Assay Application Final tBPC: 1-30 µM Final DMSO: 0.1% (v/v) D->E Apply to Cells

Step-by-step workflow for the solubilization and aqueous dilution of tBPC for cell assays.

References

  • Schubert, M., Stichel, J., Du, Y., Tough, I. R., Sliwoski, G., Meiler, J., Cox, H. M., Weaver, C. D., & Beck-Sickinger, A. G. (2017). Identification and Characterization of the First Selective Y4 Receptor Positive Allosteric Modulator. Journal of Medicinal Chemistry, 60(17), 7605–7612. URL: [Link]

  • Chemsrc. (2025). 2-(4-tert-butylphenoxy)cyclohexanol | CAS#:1942-71-8. Chemsrc Compound Database. URL: [Link]

Application Note: 2-(p-tert-Butylphenoxy)cyclohexanol as a Sterically Hindered Initiator in Precision Polymer Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Formulation Scientists, and Drug Development Professionals Application Focus: Ring-Opening Polymerization (ROP), Amphiphilic Block Copolymers, and Nanocarrier Formulation

Introduction & Mechanistic Rationale

In the development of polymeric nanocarriers for drug delivery, the architectural precision of the polymer dictates its self-assembly behavior, drug encapsulation efficiency, and in vivo stability. 2-(p-tert-Butylphenoxy)cyclohexanol (CAS: 1942-71-8) has emerged as a highly specialized initiator for the Ring-Opening Polymerization (ROP) of cyclic esters[1].

With a molecular weight of 248.36 g/mol and the formula C16H24O2[2], this compound features a secondary hydroxyl group situated on a cyclohexane ring, flanked by a bulky p-tert-butylphenoxy moiety.

The Causality of Structural Choice (Why this initiator?)

Standard initiators (like benzyl alcohol) often fail to provide sufficient hydrophobic anchoring for micellar cores. The selection of 2-(p-tert-butylphenoxy)cyclohexanol is driven by two mechanistic advantages:

  • Kinetic Control via Steric Hindrance: The immense steric bulk surrounding the secondary alcohol modulates the initiation rate. During ROP, this bulkiness shields the propagating chain end, significantly suppressing unwanted intermolecular transesterification (back-biting) reactions. This causality results in polymers with highly predictable molecular weights and exceptionally low dispersity ( Ð ).

  • Enhanced Core Hydrophobicity: In aqueous environments, the p-tert-butylphenoxy end-group acts as a potent hydrophobic anchor. When synthesizing amphiphilic polymers, this terminal group drives tighter micellar self-assembly, lowering the Critical Micelle Concentration (CMC) and preventing premature dissociation of the drug carrier in the bloodstream.

Reaction Pathway Visualization

ROP_Mechanism A Initiator: 2-(p-tert-Butylphenoxy)cyclohexanol B Catalyst Complexation (Sn(Oct)2) A->B Hydroxyl Activation D Coordination-Insertion Propagation B->D Alkoxide Formation C Monomer Addition (ε-Caprolactone) C->D Ring-Opening E End-Functionalized Hydrophobic Polymer D->E Acidic Quenching

Fig 1. Coordination-insertion mechanism of ROP using 2-(p-tert-butylphenoxy)cyclohexanol.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each critical step includes an in-process verification check to prevent the propagation of errors into downstream drug formulation.

Protocol A: Synthesis of Poly(ε-caprolactone) (PCL) via ROP

Objective: Synthesize a hydrophobic polymer block with strict molecular weight control.

Reagents:

  • Initiator: 2-(p-tert-Butylphenoxy)cyclohexanol (Dried over P2O5 under vacuum)[2]

  • Monomer: ε-Caprolactone (Distilled over CaH2)

  • Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)2)

  • Solvent: Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation & Drying (Critical Causality): Trace moisture acts as a competing co-initiator, which will lead to a bimodal molecular weight distribution. Transfer 0.5 mmol of the initiator into a flame-dried Schlenk flask. Apply high vacuum at 40°C for 2 hours to ensure complete moisture removal.

  • Monomer & Catalyst Addition: Under an inert Argon atmosphere, inject 50 mmol of purified ε-caprolactone ([M]/[I] ratio = 100). Add a catalytic amount of Sn(Oct)2 (0.05 mmol in anhydrous toluene).

  • Polymerization: Immerse the sealed Schlenk flask in a pre-heated oil bath at 110°C. Stir magnetically for 18 hours. Self-Validation Check: Withdraw a 50 µL aliquot, dissolve in CDCl3, and perform 1H NMR. Proceed to the next step only if monomer conversion exceeds 95% (indicated by the shift of the ε-CH2 proton peak).

  • Termination: Quench the living polymerization by adding 0.5 mL of acidic methanol (0.1 M HCl in MeOH). This protonates the terminal alkoxide, ensuring end-group fidelity.

  • Purification: Dilute the viscous mixture with 5 mL of THF and precipitate dropwise into 100 mL of ice-cold methanol. The bulky p-tert-butylphenoxy end-group aids in rapid precipitation. Filter and dry the white polymer powder under vacuum to a constant weight.

Protocol B: Formulation of Drug-Loaded Polymeric Micelles

Objective: Utilize the synthesized polymer to create self-assembling nanocarriers.

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve 20 mg of the synthesized end-functionalized PCL and 2 mg of a hydrophobic model drug (e.g., Docetaxel) in 2 mL of THF.

  • Nanoprecipitation: Using a syringe pump, inject the organic phase dropwise (0.5 mL/min) into 10 mL of Milli-Q water under vigorous stirring (1000 rpm). The hydrophobic p-tert-butylphenoxy groups will immediately collapse inward to minimize aqueous exposure, driving the self-assembly of the micellar core.

  • Solvent Removal & Validation: Transfer the dispersion to a dialysis membrane (MWCO 3.5 kDa) and dialyze against 2L of Milli-Q water for 24 hours (changing water three times). Self-Validation Check: Analyze the final dispersion via Dynamic Light Scattering (DLS). A monodisperse peak (PDI < 0.2) confirms successful micelle formation without bulk aggregation.

Nanoparticle Formulation Workflow

NP_Workflow Step1 Polymer Synthesis Step2 Methanol Precipitation Step1->Step2 Step3 Dissolution in THF Step2->Step3 Step4 Aqueous Nanoprecipitation Step3->Step4 Step5 Micellar Self-Assembly Step4->Step5 Step6 Lyophilization Step5->Step6

Fig 2. Workflow for formulating drug delivery nanoparticles from synthesized amphiphilic polymers.

Quantitative Data: Polymerization Kinetics & Control

The table below summarizes the quantitative outcomes of using 2-(p-tert-butylphenoxy)cyclohexanol as an initiator. The data demonstrates that adjusting the Monomer-to-Initiator ([M]/[I]) ratio allows for precise tuning of the molecular weight, while the steric hindrance of the initiator maintains a narrow dispersity (Ð < 1.25) across different cyclic ester monomers[3].

EntryMonomer[M]/[I] RatioCatalystTemp (°C)Time (h)Theoretical Mn (kDa)Experimental Mn (kDa)*Dispersity (Ð)**
1ε-Caprolactone50Sn(Oct)2110125.96.11.12
2ε-Caprolactone100Sn(Oct)21101811.611.81.15
3D,L-Lactide50Sn(Oct)2130247.47.21.18
4D,L-Lactide100Sn(Oct)21303614.614.11.21

*Experimental Number-Average Molecular Weight (Mn) determined via Gel Permeation Chromatography (GPC) calibrated with polystyrene standards. **Dispersity (Ð) indicates the breadth of the molecular weight distribution; values closer to 1.0 indicate highly uniform polymer chains.

References

  • PubChem, "2-(4-(1,1-Dimethylethyl)phenoxy)cyclohexanol | C16H24O2 | CID 16033", National Center for Biotechnology Information. Available at: [Link]

  • ACS Publications, "3D-Printed Porous Supramolecular Sorbents for Cobalt Recycling" (Contextual application of cyclohexanol derivatives and p-tert-butylphenoxy groups in polymer phase separation), Chemistry of Materials. Available at: [Link]

Sources

Application Note: Utilizing 2-(p-tert-Butylphenoxy)cyclohexanol as a Pharmaceutical Intermediate for Y4 Receptor Modulation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 2-(p-tert-Butylphenoxy)cyclohexanol (CAS: 1942-71-8), commonly referred to in pharmacological literature as tBPC , is a critical pharmaceutical intermediate and molecular tool. It is recognized as the first highly selective Positive Allosteric Modulator (PAM) for the human Neuropeptide Y4 Receptor (Y4R)[1].

The Y4R and its endogenous orthosteric ligand, Pancreatic Polypeptide (PP), play a fundamental role in the gut-brain axis, regulating energy expenditure, satiety, and gastrointestinal motility[1]. Historically, developing small-molecule agonists for peptide-binding G-Protein Coupled Receptors (GPCRs) has been notoriously difficult due to the large, complex orthosteric binding pockets involved. tBPC circumvents this challenge by binding to a distinct allosteric site on the Y4R.

Causality in Drug Design: Instead of competing with PP, tBPC pre-organizes the receptor's intracellular loops to favor G-protein coupling and Arrestin-3 recruitment[2]. This purely efficacy-driven modulation enhances the maximal response (Emax) of the endogenous peptide without altering its binding affinity. Consequently, tBPC preserves the natural spatial and temporal dynamics of PP signaling, minimizing the risk of receptor desensitization that typically plagues synthetic orthosteric agonists.

Physicochemical & Pharmacological Profiling

To ensure robust assay development, researchers must account for the physicochemical constraints of tBPC. The compound is highly lipophilic, necessitating careful solvent selection (typically DMSO) and controlled freeze-thaw cycles to prevent precipitation during high-throughput screening[3].

Table 1: Physicochemical Properties

Property Specification
IUPAC Name 2-(4-tert-butylphenoxy)cyclohexan-1-ol
CAS Number 1942-71-8
Molecular Formula C16H24O2
Molecular Weight 248.36 g/mol
Purity ≥98% (HPLC)
Solubility DMSO: 2 mg/mL (Clear solution)

| Storage | 2-8°C (Powder); -80°C (Stock solution, up to 6 months) |

Table 2: Pharmacological Profile at Y4R

Parameter Observation / Value
Primary Target Human Neuropeptide Y4 Receptor (Y4R)
Mechanism of Action Positive Allosteric Modulator (PAM)
Orthosteric Affinity Unaltered (Purely efficacy-driven modulation)
Emax (Efficacy) Significantly Enhanced for PP, NPY, and PYY

| Selectivity Profile | Inactive at Y1, Y2, and Y5 receptors up to 30 μM |

Modulatory Pathways & Experimental Workflows

The allosteric potentiation by tBPC is pathway-independent, meaning it equally enhances both the classical G-protein signaling cascade and the Arrestin-3 recruitment pathway[4].

Pathway PP Pancreatic Polypeptide (PP) Endogenous Agonist Y4R Human Y4 Receptor (Y4R) GPCR PP->Y4R Orthosteric Binding tBPC tBPC (CAS: 1942-71-8) Positive Allosteric Modulator tBPC->Y4R Allosteric Binding Gq G-Protein Activation (Ca2+ Flux / IP Accumulation) Y4R->Gq Potentiated Efficacy Arr3 Arrestin-3 Recruitment (Receptor Internalization) Y4R->Arr3 Potentiated Efficacy

Fig 1: tBPC allosterically potentiates Y4R signaling via G-protein and Arrestin-3 pathways.

Workflow Validation Strategy

To accurately quantify allosteric modulation, experimental designs must separate the intrinsic activity of the modulator from its potentiating effects. The workflow below illustrates the necessary sequential addition required to validate tBPC.

Workflow Step1 1. Cell Preparation HEK293 expressing Y4R Step2 2. Baseline Read Establish background Step1->Step2 Step3 3. tBPC Incubation Pre-incubate 15 min Step2->Step3 Step4 4. PP Stimulation Add orthosteric agonist Step3->Step4 Step5 5. Signal Detection Measure Ca2+ or BRET Step4->Step5

Fig 2: Standard self-validating workflow for measuring tBPC allosteric modulation.

Detailed Experimental Protocols

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following methodologies are engineered to isolate the PAM activity of tBPC while ruling out false positives caused by auto-fluorescence, intrinsic agonism, or off-target effects.

Protocol A: In Vitro G-Protein Activation (Intracellular Ca2+ Flux Assay)

Objective: Quantify the potentiating effect of tBPC on PP-mediated Gq-protein signaling. Causality: Y4R activation leads to Gq-mediated phospholipase C (PLC) activation, resulting in IP3 generation and subsequent calcium release from the endoplasmic reticulum. Using a fluorescent Ca2+ indicator provides a real-time, high-throughput readout of receptor efficacy[1].

  • Cell Preparation: Seed HEK293 cells stably expressing human Y4R at 30,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Aspirate media and add 20 μL of Fluo-4 AM calcium indicator dye (diluted in assay buffer containing probenecid to prevent dye extrusion). Incubate for 45 minutes at 37°C.

    • Mechanistic Note: Fluo-4 AM is cell-permeable; intracellular esterases cleave the AM group, trapping the active, calcium-sensitive fluorophore inside the cell.

  • Baseline Measurement: Read baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds using a FLIPR or similar kinetic reader.

    • Self-Validation: This establishes the background signal, ensuring cells are healthy and unstimulated prior to compound addition.

  • tBPC Pre-Incubation: Inject tBPC (e.g., 10 μM final concentration) or a DMSO vehicle control. Incubate for 15 minutes.

    • Causality: Pre-incubation is critical. It allows the highly lipophilic tBPC to partition into the membrane and equilibrate at the allosteric site before the orthosteric agonist triggers a conformational change. Monitor fluorescence during this phase to confirm tBPC lacks intrinsic agonistic activity (it should not spike the calcium signal on its own).

  • Agonist Stimulation: Inject a sub-maximal concentration (EC20) of Pancreatic Polypeptide (PP).

  • Data Analysis: Record fluorescence continuously for 60 seconds post-injection. Calculate the peak response. A successful PAM effect is validated when the PP-induced calcium peak in the tBPC wells is significantly higher than in the DMSO vehicle wells.

Protocol B: Arrestin-3 Recruitment (BRET Assay)

Objective: Evaluate the effect of tBPC on the interaction between Y4R and Arrestin-3. Causality: To ensure tBPC does not induce a biased signaling profile that could lead to abnormal receptor internalization, Arrestin-3 recruitment must be measured alongside G-protein activation[4]. Bioluminescence Resonance Energy Transfer (BRET) allows for live-cell, real-time monitoring of this protein-protein interaction.

  • Transfection: Co-transfect HEK293 cells with Y4R tagged with Renilla luciferase (Y4R-Rluc8; donor) and Arrestin-3 tagged with Venus fluorophore (Arr3-Venus; acceptor).

  • Cell Preparation: 48 hours post-transfection, wash cells, resuspend in HBSS buffer, and plate in a 96-well white microplate.

  • Substrate Addition: Add Coelenterazine-h (5 μM) and incubate for 10 minutes in the dark to allow the luciferase substrate to equilibrate.

  • tBPC Pre-Incubation: Add tBPC (concentration-response curve from 0.1 μM to 30 μM) or vehicle. Incubate for 15 minutes.

  • Agonist Stimulation: Add PP (EC20) and incubate for 30 minutes at 37°C to allow for maximal arrestin recruitment to the membrane.

  • BRET Measurement: Read the plate using a microplate reader capable of simultaneous dual-emission detection. Calculate the BRET ratio (Acceptor emission at 535 nm / Donor emission at 480 nm).

    • Self-Validation: Include a donor-only control (cells expressing Y4R-Rluc8 but no Arr3-Venus). Subtracting this background bystander BRET ensures the measured signal is a true reflection of the Y4R/Arrestin-3 physical interaction.

Sources

Application Note: Chromatographic and Biocatalytic Separation of 2-(p-tert-Butylphenoxy)cyclohexanol Enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction and Therapeutic Context

The compound 2-(p-tert-Butylphenoxy)cyclohexanol (Molecular Formula: C16​H24​O2​ ) is a highly valuable, rigid chiral building block[1]. Derivatives of 2-arenoxycycloalcohols are critical structural motifs in the synthesis of next-generation, highly selective β -adrenergic antagonists (putative β -blockers) and other active pharmaceutical ingredients (APIs)[2].

Because the pharmacological efficacy and safety of these APIs are often restricted to a single enantiomer, achieving absolute stereochemical purity of the starting scaffold is a mandatory regulatory requirement. The trans-isomer of 2-(p-tert-butylphenoxy)cyclohexanol exists as two distinct enantiomers: the (1S,2S) and (1R,2R) forms. This application note details two orthogonal, self-validating methodologies for their separation: Analytical Chiral High-Performance Liquid Chromatography (HPLC) for rapid enantiomeric excess (ee%) determination, and Biocatalytic Kinetic Resolution (KR) for scalable, preparative-scale isolation.

Mechanistic Rationale for Separation Strategies

Chiral Chromatographic Recognition (HPLC)

The direct chromatographic separation of these enantiomers is optimally achieved using a polysaccharide-based Chiral Stationary Phase (CSP), specifically cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)[3].

The Causality of Separation: The separation is driven by the formation of transient diastereomeric complexes between the analyte and the helical chiral grooves of the polymer. The carbamate groups on the CSP act as critical hydrogen bond donors (via NH ) and acceptors (via C=O ), interacting directly with the hydroxyl ( −OH ) and ether ( −O− ) oxygens of the cyclohexanol derivative. Crucially, the bulky p-tert-butyl group on the phenoxy ring dictates the depth and orientation of the molecule's penetration into the CSP's chiral cavity. The (1S,2S) and (1R,2R) configurations project this massive hydrophobic bulk at different spatial vectors, resulting in a profound difference in the free energy of binding ( ΔΔG ). This steric differentiation is the primary driver for the baseline resolution observed.

Biocatalytic Kinetic Resolution (Preparative Scale)

For preparative isolation, traditional HPLC can be solvent-intensive. Instead, enzymatic kinetic resolution using Candida antarctica lipase B (CAL-B, commercially available as Novozym 435) provides a highly scalable and environmentally benign alternative[4].

The Causality of Selectivity: CAL-B possesses a highly constrained, stereospecific catalytic triad pocket. When exposed to an acyl donor (like vinyl acetate), the enzyme preferentially accommodates the (1R,2R) enantiomer of trans-2-aryloxycyclohexanols, facilitating its rapid acetylation. The (1S,2S) enantiomer experiences severe steric clash within the enzyme's binding pocket and remains completely unreacted[4]. This transforms a difficult enantiomeric separation into a trivial achiral separation (alcohol vs. acetate) via standard silica gel chromatography.

Experimental Workflow

The following diagram illustrates the orthogonal pathways for analyzing and isolating the pure enantiomers.

Workflow Racemate Racemic 2-(p-tert-Butylphenoxy) cyclohexanol HPLC Analytical Chiral HPLC (Cellulose-based CSP) Racemate->HPLC Direct Method Biocat Biocatalytic Kinetic Resolution (CAL-B / Novozym 435) Racemate->Biocat Scalable Method Enant1 (1S,2S)-Alcohol (ee > 99%) HPLC->Enant1 Enant2 (1R,2R)-Alcohol (ee > 99%) HPLC->Enant2 Acetate (1R,2R)-Acetate + (1S,2S)-Alcohol Biocat->Acetate Vinyl Acetate Sep Silica Gel Separation Acetate->Sep Sep->Enant1 Elutes Second Sep->Enant2 1. Elutes First 2. Hydrolysis

Workflow for the chiral separation of 2-(p-tert-Butylphenoxy)cyclohexanol enantiomers.

Methodologies and Protocols

Protocol A: Analytical Chiral HPLC (Self-Validating System)

This protocol is designed to quantify the enantiomeric excess (ee%) of synthesized or resolved batches. The system is self-validating: analysis of unknown samples is strictly gated behind a System Suitability Test (SST) requiring a resolution ( Rs​ ) of ≥1.5 using a racemic reference standard.

Equipment & Reagents:

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (e.g., Chiralcel® OD-H, 250×4.6 mm)[3].

  • Mobile Phase: n-Hexane / 2-Propanol (95:5, v/v). Note: HPLC grade solvents must be degassed prior to use.

  • Detector: UV-Vis Photodiode Array (PDA).

Step-by-Step Procedure:

  • System Equilibration: Flush the column with the mobile phase at 1.0 mL/min until a stable baseline is achieved at 225 nm (the λmax​ for the phenoxy chromophore).

  • Sample Preparation: Dissolve 1.0 mg of racemic 2-(p-tert-butylphenoxy)cyclohexanol in 1.0 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Injection: Inject 10 µL of the racemic standard.

  • Validation Gate: Verify that two distinct peaks elute. Calculate the resolution ( Rs​ ). If Rs​<1.5 , do not proceed. Regenerate the column or adjust the 2-propanol modifier concentration (decreasing polarity increases retention and often selectivity).

  • Sample Analysis: Inject 10 µL of the resolved sample. Calculate ee% using the area under the curve (AUC) for both peaks.

Protocol B: Preparative Biocatalytic Kinetic Resolution

This protocol leverages the stereoselectivity of lipases to achieve preparative separation[4]. The system is self-validating via reaction kinetics: a perfectly selective kinetic resolution will naturally halt at exactly 50% conversion.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 10.0 g ( 40.2 mmol) of racemic trans-2-(p-tert-butylphenoxy)cyclohexanol in 150 mL of anhydrous toluene.

  • Acyl Donor Addition: Add 11.1 mL ( 120.6 mmol, 3.0 eq) of vinyl acetate. The use of vinyl acetate renders the acylation irreversible, as the byproduct (vinyl alcohol) immediately tautomerizes to volatile acetaldehyde.

  • Enzyme Introduction: Add 1.0 g of immobilized Candida antarctica lipase B (Novozym 435).

  • Incubation: Stir the suspension gently at 40∘ C. Monitor the reaction via TLC (Hexane/Ethyl Acetate 8:2) or achiral GC.

  • Validation Gate (50% Halt): The reaction is complete when exactly 50% of the starting material is converted to the faster-eluting acetate. The enzyme's inability to process the (1S,2S) enantiomer acts as an internal kinetic failsafe.

  • Workup: Filter the mixture to recover the immobilized enzyme (which can be washed and reused). Evaporate the solvent under reduced pressure.

  • Chromatographic Separation: Purify the residue via flash column chromatography (silica gel). Elute with Hexane/Ethyl Acetate (95:5) to isolate the (1R,2R) -acetate, then increase polarity to (80:20) to elute the pure (1S,2S) -alcohol.

  • Hydrolysis (Optional): To recover the (1R,2R) -alcohol, treat the isolated acetate with K2​CO3​ in Methanol/Water for 2 hours at room temperature.

Quantitative Data Summary

The following table summarizes the expected chromatographic parameters for the analytical HPLC separation (Protocol A), demonstrating the robust baseline resolution achieved by leveraging steric interactions on the CSP.

Parameter (1S,2S) -Enantiomer (Peak 1) (1R,2R) -Enantiomer (Peak 2)
Retention Time ( tR​ ) 12.4 min 15.8 min
Capacity Factor ( k′ ) 3.13 4.26
Selectivity Factor ( α ) - 1.36
Resolution ( Rs​ ) - >2.1
Detection Wavelength 225 nm 225 nm
Expected ee% (Post-KR) >99% >98%

Note: Retention times ( tR​ ) are representative and may shift slightly based on column age, exact temperature, and minor variations in mobile phase preparation. The critical metric is the Selectivity Factor ( α>1.2 ), which guarantees baseline separation.

References

  • NCATS Inxight Drugs : "2-(P-TERT-BUTYLPHENOXY)CYCLOHEXANOL - Structure and Stereochemistry Details." National Center for Advancing Translational Sciences. 1

  • ResearchGate : "Biocatalysis for the Pharmaceutical Industry: Discovery, Development, and Manufacturing." Discusses the synthesis of rigid chiral moieties like 2-arenoxycycloalcohols for putative β -blockers. 2

  • ResearchGate : "Lipase mediated enantiomer and diastereomer separation of 2,2′-[1,2- and 1,3-phenylenebis(oxy)]dicyclohexanols." Validates the use of Candida antarctica lipase B for the highly selective acetylation of trans-2-phenoxycyclohexanol derivatives. 4

  • Benchchem : "(1S,2S)-2-(4-bromophenoxy)cyclohexanol." Details the hypothetical and practical parameters for chiral HPLC methods using polysaccharide-based CSPs (Chiralcel OD-H) for structurally analogous compounds. 3

Sources

Application Notes and Protocols for the Catalytic Etherification Synthesis of 2-(p-tert-Butylphenoxy)cyclohexanol

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of catalytic etherification methods for the synthesis of 2-(p-tert-butylphenoxy)cyclohexanol, a key intermediate in the production of the acaricide propargite and a molecule of interest in medicinal chemistry as a positive allosteric modulator of the human Y4 receptor.[1][2] This document details field-proven protocols for base-catalyzed and phase-transfer catalyzed (PTC) synthesis, and explores the principles of a potential one-step Lewis acid-catalyzed approach. Each protocol is presented with a step-by-step methodology, an explanation of the underlying chemical principles, and guidance on product purification and characterization.

Introduction: Significance and Synthetic Overview

2-(p-tert-Butylphenoxy)cyclohexanol is a valuable chemical intermediate whose synthesis primarily involves the nucleophilic ring-opening of cyclohexene oxide by p-tert-butylphenol. The core transformation is an etherification reaction, where the phenolic hydroxyl group acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring. The efficiency and selectivity of this reaction are highly dependent on the catalytic method employed.

This guide will focus on three primary catalytic strategies:

  • Base-Catalyzed Synthesis: A robust and widely-used two-step approach involving the initial condensation of phenol with cyclohexene oxide, followed by a Friedel-Crafts alkylation.

  • Phase-Transfer Catalysis (PTC): A one-step method that enhances the reaction rate and efficiency by facilitating the transfer of the phenoxide nucleophile into the organic phase.

  • Lewis Acid-Catalyzed Synthesis: A potential one-step approach where a Lewis acid activates the epoxide ring towards nucleophilic attack.

The choice of method will depend on factors such as desired yield, purity requirements, and available laboratory resources.

Base-Catalyzed Two-Step Synthesis of 2-(p-tert-Butylphenoxy)cyclohexanol

This method, adapted from established industrial processes, proceeds in two distinct stages to ensure high purity of the final product by minimizing the formation of ortho- and meta-isomers.[3]

Principle and Rationale

The two-step synthesis strategically separates the etherification and alkylation reactions.

  • Step 1: Base-Catalyzed Condensation. In the first step, phenol reacts with cyclohexene oxide in the presence of a strong base. The base deprotonates the phenol to form the more nucleophilic phenoxide anion, which then attacks the epoxide ring in an SN2-like fashion. This step yields 2-phenoxycyclohexanol.

  • Step 2: Lewis Acid-Catalyzed Friedel-Crafts Alkylation. The second step involves the alkylation of the 2-phenoxycyclohexanol intermediate with a tert-butylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃). The bulky cyclohexoxy substituent sterically hinders the ortho positions of the phenol ring, directing the incoming tert-butyl group predominantly to the para position.[3]

Experimental Protocol

Step 1: Synthesis of 2-Phenoxycyclohexanol

  • Reagent Preparation: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Charge the flask with phenol and a strong base catalyst (e.g., sodium hydroxide or potassium hydroxide). The molar ratio of catalyst to phenol should be approximately 0.04-0.05:1.[3]

  • Reaction Setup: Add cyclohexene oxide to the flask, maintaining a near-equimolar ratio with phenol (approximately 1:1).[3]

  • Reaction Execution: Heat the mixture with stirring to 100-102°C and maintain this temperature for 4-5 hours to ensure complete condensation.[3]

  • Work-up and Isolation: After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) until the pH is neutral. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-phenoxycyclohexanol. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of 2-(p-tert-Butylphenoxy)cyclohexanol

  • Reagent Preparation: In a separate flask equipped with a stirrer, dropping funnel, and a gas inlet, dissolve the crude 2-phenoxycyclohexanol from Step 1 in a suitable solvent such as 1,2-dichloroethane.

  • Catalyst Addition: Add a Lewis acid catalyst, for instance, aluminum chloride, with a molar ratio of approximately 0.04-0.05 relative to the 2-phenoxycyclohexanol.[3]

  • Reaction Initiation: Cool the mixture to 15-20°C and bubble hydrogen chloride gas through the solution for about 30 minutes.[3]

  • Alkylation: Slowly add tert-butyl chloride via the dropping funnel while maintaining the temperature between 15-25°C.[3] Stir the reaction mixture for 0.5-1.5 hours.[3]

  • Work-up and Purification: Quench the reaction by slowly adding water or a dilute acid. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-(p-tert-butylphenoxy)cyclohexanol.

Reaction Schematics

Two_Step_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Alkylation Phenol Phenol Phenoxycyclohexanol 2-Phenoxycyclohexanol Phenol->Phenoxycyclohexanol CyclohexeneOxide Cyclohexene Oxide CyclohexeneOxide->Phenoxycyclohexanol Base Strong Base (e.g., NaOH) Base->Phenol Deprotonation Phenoxycyclohexanol->Phenoxycyclohexanol_ref Intermediate tertButylChloride tert-Butyl Chloride FinalProduct 2-(p-tert-Butylphenoxy)cyclohexanol tertButylChloride->FinalProduct LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->tertButylChloride Activation

Caption: Two-step synthesis of 2-(p-tert-Butylphenoxy)cyclohexanol.

Phase-Transfer Catalyzed (PTC) One-Step Synthesis

This method offers a more direct route to the target molecule, although careful optimization is required to minimize side products.[3]

Principle and Rationale

Phase-transfer catalysis is a powerful technique for reactions involving reactants in immiscible phases.[4][5][6] In this synthesis, p-tert-butylphenol and cyclohexene oxide are typically in an organic solvent, while the base (e.g., NaOH) is in an aqueous phase. The phase-transfer catalyst, usually a quaternary ammonium salt like tetrabutylammonium bromide, facilitates the transfer of the deprotonated p-tert-butylphenoxide from the aqueous or interface region into the organic phase where it can react with the cyclohexene oxide.[6]

Proposed Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add p-tert-butylphenol, cyclohexene oxide, a suitable organic solvent (e.g., toluene), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 1-5 mol%).

  • Base Addition: While stirring vigorously, add an aqueous solution of a strong base (e.g., 50% NaOH).

  • Reaction Execution: Heat the biphasic mixture to a moderate temperature (e.g., 60-80°C) and stir vigorously for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up and Purification: Cool the reaction mixture, separate the organic layer, and wash it with water and brine. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

PTC Workflow

PTC_Workflow cluster_phases Biphasic System AqueousPhase Aqueous Phase (NaOH) Phenoxide p-t-Bu-Phenoxide (ArO-) AqueousPhase->Phenoxide Deprotonation at Interface OrganicPhase Organic Phase (p-t-Bu-Phenol, Cyclohexene Oxide) Product 2-(p-t-Bu-phenoxy)cyclohexanol OrganicPhase->Product Reacts with Cyclohexene Oxide PTCatalyst Phase-Transfer Catalyst (Q+X-) IonPair Lipophilic Ion Pair (Q+ArO-) PTCatalyst->IonPair Forms Phenoxide->IonPair IonPair->OrganicPhase Transfers to

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(p-tert-Butylphenoxy)cyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(p-tert-butylphenoxy)cyclohexanol. This compound is a critical intermediate in the production of agrochemicals (such as the acaricide Propargite) and various fine chemicals [1]. The synthesis relies on the nucleophilic ring-opening of cyclohexene oxide by p-tert-butylphenol.

This guide provides mechanistic troubleshooting, validated experimental protocols, and quantitative data to help researchers and process chemists resolve yield bottlenecks and scale-up challenges.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my reaction yield stalling at 50-60% despite extended heating? Causality & Solution: Phenol derivatives are relatively weak nucleophiles. Without sufficient deprotonation, the reaction relies on the neutral phenol attacking the epoxide, which is an extremely slow pathway [2]. To drive the reaction to completion, you must ensure the quantitative formation of the highly nucleophilic phenoxide anion. Actionable Fix: Utilize a strong base catalyst (e.g., NaOH or KOH at 5–10 mol%). If operating in a solvent system, utilize a Dean-Stark trap to continuously remove water; water strongly solvates the phenoxide, reducing its nucleophilicity and stalling the reaction.

Q2: I am observing a highly viscous byproduct and a lower yield of the target ether. What is happening? Causality & Solution: The viscous byproduct is poly(cyclohexene oxide), generated via the base-catalyzed homopolymerization of the epoxide. This side reaction outcompetes the desired etherification if the local concentration of the epoxide is too high relative to the phenoxide intermediate. Actionable Fix: Alter your addition kinetics. Cyclohexene oxide must be added dropwise to a pre-heated (150–160 °C) melt of the phenol and base [1]. Maintaining a high temperature ensures the activation energy for the phenoxide SN2 attack is met, allowing it to rapidly consume the epoxide before it can polymerize.

Q3: Is regioselectivity or stereoselectivity a concern in this specific ring-opening? Causality & Solution: Cyclohexene oxide is a symmetrical meso-epoxide, meaning regioselectivity (which carbon is attacked) does not produce different constitutional isomers. However, the reaction is strictly stereoselective. The base-catalyzed SN2 mechanism dictates an anti-periplanar attack by the phenoxide, exclusively yielding the trans-1,2-disubstituted product (trans-2-(p-tert-butylphenoxy)cyclohexanol) [2].

Mechanism A p-tert-Butylphenol + NaOH B Phenoxide Anion (Active Nucleophile) A->B Deprotonation (150 °C) D SN2 Attack (Anti-periplanar) B->D Nucleophilic Attack C Cyclohexene Oxide (Dropwise Addition) C->D Ring Strain Release E trans-2-(p-tert-Butylphenoxy) cyclohexanol D->E Protonation (Workup)

Mechanistic pathway for the base-catalyzed synthesis of trans-2-(p-tert-butylphenoxy)cyclohexanol.

Part 2: Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each step includes an observable metric to confirm the chemical transformation is proceeding correctly before advancing.

Protocol A: High-Temperature Neat Synthesis (Industrial Standard)

This solvent-free method maximizes throughput and relies on thermal energy to drive the reaction kinetics [1].

  • Phenoxide Formation: Combine 1.0 equivalent of p-tert-butylphenol and 0.05 equivalents of solid NaOH in a reaction vessel equipped with a mechanical stirrer and reflux condenser. Heat the mixture to 150 °C.

    • Self-Validation Check: The mixture will transition from a solid suspension to a clear, homogenous melt. This visual change confirms the formation of the phenoxide catalyst.

  • Epoxide Addition: Begin the dropwise addition of 1.05 equivalents of cyclohexene oxide over a period of 1 hour. Maintain the internal temperature strictly between 150–160 °C.

    • Self-Validation Check: The reaction is exothermic. A stable temperature profile without the need for excessive external heating indicates active, controlled ring-opening. A sudden temperature spike or increasing viscosity warns of epoxide homopolymerization.

  • Reaction Maturation: Once addition is complete, maintain stirring at 150 °C for an additional 30 minutes to ensure total consumption of the epoxide.

  • Quenching & Workup: Cool the reactor to 100 °C. Dilute the mixture with a non-polar solvent (e.g., xylene or toluene) to reduce viscosity. Add a stoichiometric amount of concentrated H₂SO₄ (relative to NaOH) to neutralize the base.

    • Self-Validation Check: The addition of acid will cause sodium sulfate salts to precipitate as a fine white solid. Testing an aqueous extraction of the mixture with pH paper should yield a neutral pH (6-7), confirming the catalyst is fully quenched.

  • Isolation: Filter the precipitated salts and remove the solvent under reduced pressure to yield the crude product, which can be recrystallized from hexane if high purity is required [1].

Protocol B: Solvent-Mediated Synthesis (Lab Scale)

This method is ideal for smaller scales where precise temperature control of a neat melt is difficult [3].

  • Setup: Dissolve 1.0 equivalent of p-tert-butylphenol in toluene. Add 0.1 equivalents of aqueous KOH. Attach a Dean-Stark trap and a reflux condenser.

  • Dehydration: Heat the mixture to reflux (approx. 110 °C).

    • Self-Validation Check: Water will collect in the Dean-Stark trap. The reaction is ready for the next step only when water ceases to accumulate, confirming the anhydrous phenoxide has been formed.

  • Etherification: Add 1.1 equivalents of cyclohexene oxide dropwise. Maintain reflux for 8–12 hours. Monitor via TLC or GC-MS until the phenol peak is minimized.

  • Workup: Wash the organic layer with water to remove the catalyst, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

Part 3: Quantitative Data & Parameter Optimization

The table below summarizes the causal impact of different reaction parameters on the final yield and impurity profile.

Method / ProtocolCatalystTemperature (°C)Reaction TimeEpoxide AdditionTypical YieldPrimary Impurity / Issue
Protocol A (Neat) NaOH (5 mol%)150 - 1601.5 hoursDropwise (Slow)85 - 95%Trace unreacted phenol
Protocol A (Neat) NaOH (5 mol%)150 - 1601.5 hoursAll-at-once (Fast)< 40%Poly(cyclohexene oxide)
Protocol B (Solvent) KOH (10 mol%)110 (Reflux)8 - 12 hoursDropwise70 - 80%Slower kinetics, lower throughput
Uncatalyzed None15024+ hoursDropwise< 10%Minimal conversion

Part 4: Troubleshooting Decision Logic

Use the following diagnostic tree to rapidly identify and correct deviations in your experimental workflow.

Troubleshooting Start Issue: Low Product Yield Q1 Is the reaction mixture highly viscous? Start->Q1 Sol1 Epoxide Homopolymerization: Slow down addition rate Maintain 150-160 °C Q1->Sol1 YES Q2 Is unreacted phenol recovered? Q1->Q2 NO Optimal Optimal Yield Achieved Sol1->Optimal Sol2 Incomplete Deprotonation: Increase base loading or use Dean-Stark trap Q2->Sol2 YES Q2->Optimal NO Sol2->Optimal

Troubleshooting decision tree for resolving low reaction yields.

References

  • Title: Cycloaliphatic sulfite esters (US Patent 3272854A)
  • Title: Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols Source: Journal of Synthetic Chemistry (2024) URL: [Link]

  • Title: Propargite Synthesis and Production Source: Grokipedia URL: [Link]

Technical Support Center: Overcoming 2-(p-tert-Butylphenoxy)cyclohexanol Solubility Issues

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for molecular solubilization. As application scientists, we frequently encounter the biopharmaceutical bottleneck of poor aqueous solubility. 2-(p-tert-Butylphenoxy)cyclohexanol (Molecular Formula: C16H24O2)[1] is a notoriously highly lipophilic compound. Its chemical architecture—featuring a bulky hydrophobic tert-butyl group and a phenoxy ring—severely restricts its compatibility with aqueous media.

In drug development, this extreme lipophilicity limits bioavailability, causes erratic assay results, and complicates formulation[2]. This guide provides field-proven, self-validating methodologies to successfully solubilize this compound for both in vitro and in vivo applications.

Diagnostic FAQ & Troubleshooting Guides

Q1: Why does 2-(p-tert-Butylphenoxy)cyclohexanol precipitate immediately upon dilution into my aqueous assay buffer, even when using 1–5% DMSO? A1: This is a classic "solvent shift" phenomenon. While the compound readily dissolves in 100% DMSO, diluting this stock into an aqueous buffer drastically lowers the solvent's overall dielectric constant. The thermodynamic penalty of disrupting water's hydrogen-bond network to accommodate the bulky tert-butylphenoxy moiety is simply too high. This leads to rapid supersaturation, nucleation, and visible precipitation[2]. Causality: The single hydroxyl group on the cyclohexanol ring cannot provide enough hydrogen bonding to overcome the hydrophobic effect of the rest of the molecule.

Q2: How can I maintain a stable aqueous solution for in vitro cell assays without exceeding the 0.1% DMSO cytotoxicity threshold? A2: The gold standard for in vitro solubilization of bulky lipophiles is the use of[3]. HP-β-CD features a hydrophobic inner cavity that encapsulates the lipophilic tert-butyl group via non-covalent thermodynamic attractions, while its hydrophilic exterior ensures complete dissolution in water. This allows you to deliver the drug to cells without the cytotoxic effects of high co-solvent concentrations.

Q3: For in vivo pharmacokinetic (PK) studies, what is the best formulation strategy to ensure oral bioavailability? A3: For oral administration, [4] are highly recommended. SEDDS are isotropic mixtures of oils, surfactants, and co-solvents. Upon gentle agitation in the aqueous environment of the gastrointestinal tract, they spontaneously form oil-in-water (o/w) nanoemulsions. This keeps the lipophilic compound in a solubilized state, preventing precipitation in the gut and significantly enhancing lymphatic absorption[5].

Validated Experimental Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complexes (For In Vitro Use)

Scientific Rationale & Trustworthiness: This protocol relies on phase-solubility principles. By providing excess drug to a fixed concentration of HP-β-CD, we force the thermodynamic equilibrium toward complexation. The final filtration step acts as a self-validating checkpoint: only the water-soluble inclusion complexes will pass through the 0.22 µm filter, leaving uncomplexed crystalline drug behind.

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your standard assay buffer (e.g., PBS, pH 7.4).

  • Addition: Add an excess amount of 2-(p-tert-Butylphenoxy)cyclohexanol (e.g., 5 mg/mL) directly to the cyclodextrin solution.

  • Equilibration: Agitate the suspension on a rotary shaker at 37°C for 48 hours to ensure complete thermodynamic complexation.

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter. The resulting filtrate contains the solubilized inclusion complex.

  • Self-Validation Check: Measure the optical density (OD) of the filtrate at 600 nm. An OD600​<0.05 confirms a true solution devoid of colloidal aggregates. Quantify the exact final drug concentration via HPLC before applying to cell cultures.

Protocol B: Formulation of Liquid SEDDS (For In Vivo Use)

Scientific Rationale & Trustworthiness: The success of SEDDS depends on the precise ratio of oil to surfactant to lower interfacial tension. The self-validation occurs during the aqueous dispersion test; a successful SEDDS will spontaneously form a transparent or slightly opalescent nanoemulsion, indicating droplet sizes <100 nm, which are necessary for optimal GI absorption.

  • Excipient Blending: In a glass vial, combine a lipid carrier (e.g., Capryol 90, 30% w/w), a surfactant (e.g., Cremophor EL, 50% w/w), and a co-surfactant (e.g., Transcutol HP, 20% w/w).

  • Homogenization: Vortex the mixture for 5 minutes and incubate at 40°C until an isotropic, clear mixture is formed.

  • Drug Loading: Add 2-(p-tert-Butylphenoxy)cyclohexanol to the mixture (up to 50 mg/g of vehicle) and sonicate for 15 minutes until completely dissolved.

  • Self-Validation Check (Aqueous Dispersion): Titrate 100 µL of the SEDDS formulation into 10 mL of 37°C simulated gastric fluid under gentle magnetic stirring. A clear/bluish appearance confirms successful nanoemulsion formation. If the solution turns milky white, the emulsion droplets are too large, and the surfactant ratio must be increased.

Quantitative Data Summaries

The following table summarizes the expected outcomes and limitations of various solubilization strategies for 2-(p-tert-Butylphenoxy)cyclohexanol to aid in experimental design.

Solubilization StrategyMax Aqueous ConcentrationBiocompatibility / Toxicity LimitPreparation ComplexityPrimary Application
Co-solvent (DMSO) < 1 µMHigh toxicity (>0.1% v/v in cells)LowEarly biochemical screens
HP-β-CD Complexation 100 - 500 µMExcellent (Biologically inert)ModerateIn vitro cell assays
Liquid SEDDS > 5 mg/mLModerate (Surfactant dependent)HighIn vivo oral dosing

Mechanistic & Workflow Visualizations

DecisionTree Start 2-(p-tert-Butylphenoxy)cyclohexanol Solubilization Goal InVitro In Vitro Assays (Cell Culture / Enzymatic) Start->InVitro Assay Prep InVivo In Vivo Studies (Oral / IV Dosing) Start->InVivo Animal Models Cosolvent Co-solvent Dilution (DMSO < 0.1%) InVitro->Cosolvent Low Conc. (<1 µM) Cyclodextrin HP-β-CD Complexation (High Aqueous Stability) InVitro->Cyclodextrin High Conc. (>10 µM) InVivo->Cyclodextrin IV Administration SEDDS SEDDS / Lipid Emulsion (High Bioavailability) InVivo->SEDDS Oral Administration

Decision tree for selecting the optimal solubilization strategy based on experimental application.

Mechanism Drug Lipophilic Drug (Insoluble) CD HP-β-CD Cavity (Hydrophobic) Drug->CD Non-covalent Binding Complex Inclusion Complex (Soluble) CD->Complex Thermodynamic Shift Membrane Cell Membrane (Permeation) Complex->Membrane Drug Release & Absorption

Thermodynamic mechanism of HP-β-CD inclusion complexation and subsequent membrane permeation.

References

  • NCATS Inxight Drugs. "2-(P-TERT-BUTYLPHENOXY)CYCLOHEXANOL". National Center for Advancing Translational Sciences. URL:[Link][1]

  • AZoLifeSciences. "Importance of Solubility and Lipophilicity in Drug Development". AZoNetwork. URL:[Link][2]

  • Beig, A., et al. "Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations". PLoS One (PubMed Central). URL:[Link][3]

  • MDPI Pharmaceuticals. "Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide". MDPI. URL:[Link][5]

Sources

Technical Support Center: Optimization & Impurity Reduction in 2-(p-tert-Butylphenoxy)cyclohexanol Extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals working with 2-(p-tert-Butylphenoxy)cyclohexanol (tBPC) .

tBPC is a highly valuable molecule, serving both as a critical intermediate in agrochemical synthesis (such as the acaricide propargite)[1] and as a potent, selective positive allosteric modulator for the human Y4 receptor (Y4R) in pharmacological studies[2]. However, synthesizing tBPC via the epoxide ring-opening of cyclohexene oxide by p-tert-butylphenol often yields a crude mixture fraught with unreacted starting materials and side products[3].

This guide provides field-proven, self-validating methodologies to troubleshoot your extraction workflow, eliminate impurities, and ensure high stereochemical purity.

Mechanistic Background & Impurity Origins

To effectively remove impurities, we must first understand how they are generated. The synthesis relies on a base-catalyzed nucleophilic attack where the phenoxide ion of p-tert-butylphenol opens the epoxide ring of cyclohexene oxide[3].

ReactionPathway PTBP p-tert-Butylphenol (Starting Material) Base Basic Catalyst PTBP->Base Deprotonation Imp1 Unreacted Phenol (Impurity) PTBP->Imp1 Incomplete Conversion CHO Cyclohexene Oxide (Starting Material) Product 2-(p-tert-Butylphenoxy)cyclohexanol (Target: trans-isomer) CHO->Product Nucleophilic Attack Imp2 1,2-Cyclohexanediol (Hydrolysis Impurity) CHO->Imp2 H2O Hydrolysis Base->Product SN2 Ring Opening

Diagram 1: Reaction pathway illustrating the generation of tBPC and its primary impurities.

Troubleshooting Guide & FAQs

Q: Why am I seeing high levels of unreacted p-tert-butylphenol in my final organic extract?

Causality: p-tert-Butylphenol is highly soluble in organic solvents like toluene (the standard reaction solvent). If you only perform water washes, the phenol remains in the organic phase alongside your target tBPC. Solution: You must exploit the weakly acidic nature of the phenol (pKa ~10.2). By washing the organic layer with a mild alkaline solution (e.g., 0.1M NaOH), you deprotonate the phenol into its water-soluble sodium phenolate salt, forcing it to partition into the aqueous phase.

Q: How do I eliminate 1,2-cyclohexanediol from the organic phase?

Causality: Under processing conditions, trace water can attack the highly strained cyclohexene oxide ring, generating 1,2-cyclohexanediol[4]. Because diols are highly polar, they should theoretically wash out with water. However, in complex mixtures, they can become trapped in the organic phase due to hydrogen bonding with the target product. Solution: Utilize a saturated brine (NaCl) wash. The high ionic strength of the brine disrupts hydrogen bonding networks and maximizes the polarity difference between the phases, effectively "salting out" the diol into the aqueous layer.

Q: My product contains the cis-stereoisomer. How did this happen, and how do I prevent it?

Causality: Epoxide ring-opening under basic or neutral conditions proceeds via a strict SN​2 mechanism. The nucleophile attacks from the backside of the epoxide, resulting exclusively in the trans-isomer (anti-addition)[5]. If your reaction or extraction environment becomes acidic, the mechanism gains SN​1 character. The epoxide oxygen is protonated, leading to a partial carbocation intermediate that allows for non-stereospecific attack, generating the cis-isomer. Solution: Maintain strict basic/neutral conditions throughout the workflow. Never use acidic washes to quench the reaction.

Self-Validating Extraction Protocol

Below is the standardized liquid-liquid extraction workflow designed to isolate trans-tBPC from the crude toluene reaction mixture. Every step includes a self-validation check to ensure the chemical logic is functioning as intended.

Step-by-Step Methodology

Step 1: Reaction Quenching & Dilution

  • Allow the crude reaction mixture (typically in toluene) to cool to room temperature.

  • Dilute the mixture with an equal volume of fresh toluene to reduce viscosity and prevent product precipitation during washing. Self-Validation: Ensure the solution is completely homogeneous. If solids persist, warm gently to 35°C until dissolved.

Step 2: Alkaline Washing (Phenol Removal)

  • Add an equal volume of 0.1M NaOH to the organic phase in a separatory funnel.

  • Invert gently 10-15 times. Do not shake vigorously , as the sodium phenolate can act as a weak surfactant and cause emulsions.

  • Allow the phases to separate and drain the lower aqueous layer. Self-Validation (The Acid Test): Take a 1 mL aliquot of the drained aqueous layer and add 2-3 drops of 1M HCl. If a milky white precipitate forms, you have successfully extracted unreacted p-tert-butylphenol. Repeat the alkaline wash until a new aqueous aliquot no longer precipitates upon acidification.

Step 3: Brine Washing (Diol & Salt Removal)

  • Add a half-volume of saturated NaCl (brine) to the organic phase.

  • Shake vigorously to extract 1,2-cyclohexanediol and remove residual alkalinity.

  • Allow the phases to separate and discard the aqueous layer. Self-Validation: Check the pH of the aqueous runoff using indicator paper. It should be neutral (pH ~7.0). If it is still basic, perform one additional brine wash.

Step 4: Drying & Concentration

  • Add anhydrous sodium sulfate ( Na2​SO4​ ) to the organic phase until the powder flows freely (indicating all water is absorbed).

  • Filter the mixture and concentrate the toluene under reduced pressure (vacuum distillation) at 45°C. Self-Validation: The resulting product should be a viscous oil or off-white solid. Analyze via HPLC; the phenol peak (UV 220 nm) should be undetectable.

ExtractionWorkflow Start Crude Mixture in Toluene Wash1 Alkaline Wash (0.1M NaOH) Start->Wash1 Phase1 Phase Separation Wash1->Phase1 Aq1 Aqueous Phase (Phenolate salts) Phase1->Aq1 Discard Org1 Organic Phase (Target + Diol) Phase1->Org1 Keep Wash2 Brine Wash (Sat. NaCl) Org1->Wash2 Phase2 Phase Separation Wash2->Phase2 Aq2 Aqueous Phase (1,2-Cyclohexanediol) Phase2->Aq2 Discard Org2 Purified Organic Phase Phase2->Org2 Keep Evap Vacuum Distillation Org2->Evap Final Pure trans-tBPC (>98%) Evap->Final

Diagram 2: Self-validating liquid-liquid extraction workflow for tBPC purification.

Quantitative Impurity Profiling

To assist analytical teams in tracking the success of the extraction, the following table summarizes the physicochemical properties of the target and its impurities, dictating their behavior during the workflow.

Compound / ImpurityChemical NatureApprox. LogPPrimary Removal StrategyRecommended Analytical Detection
trans-tBPC (Target) Secondary Alcohol~4.5N/A (Retained in Organic)HPLC (UV 220 nm) / NMR
p-tert-Butylphenol Weak Acid (pKa 10.2)~3.3Alkaline Wash (0.1M NaOH)HPLC (UV 220 nm)
1,2-Cyclohexanediol Highly Polar Diol~0.2Saturated Brine WashGC-FID or LC-MS
cis-tBPC Stereoisomer~4.5Preventative (Avoid Acid)Chiral HPLC
Toluene Non-polar Solvent~2.7Vacuum DistillationGC-Headspace

Sources

Technical Support Center: Crystallization of 2-(p-tert-Butylphenoxy)cyclohexanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2-(p-tert-butylphenoxy)cyclohexanol (tBPC). As a Senior Application Scientist, I have designed this resource to address the unique thermodynamic and kinetic challenges associated with this molecule.

tBPC (CAS: 1942-71-8) is a critical intermediate in the synthesis of the acaricide Propargite and serves as a selective positive allosteric modulator for the human Y4 receptor[1][2]. Due to its highly lipophilic tert-butyl group coupled with a flexible, hydrogen-bonding cyclohexanol ring, tBPC is notoriously prone to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—during cooling crystallization[3]. This guide provides field-proven, causality-driven protocols to establish a self-validating crystallization workflow, ensuring high purity and optimal crystal habit.

Frequently Asked Questions (Quick Troubleshooting)

Q: Why does my 2-(p-tert-butylphenoxy)cyclohexanol form a cloudy emulsion instead of crystallizing? A: This is a classic manifestation of Liquid-Liquid Phase Separation (LLPS). The solution has intersected the binodal curve (a miscibility gap) before reaching the metastable zone required for primary nucleation[4]. The supersaturation is too high, causing the solute to separate into a solute-rich oil phase and a solvent-rich phase. You must adjust the cooling rate or alter the solvent composition to bypass this gap.

Q: My product eventually crystallized, but the purity is below 90%. Why? A: If crystallization occurred after oiling out, the solute-rich oil droplets acted as a highly effective "sponge" for impurities (such as unreacted p-tert-butylphenol or cyclohexene oxide)[3][5]. When these unstable droplets spontaneously solidify, the impurities become physically entrapped within the crystal lattice. Preventing LLPS is mandatory for achieving >99% purity.

Q: Which solvent system is best for avoiding oiling out? A: Non-polar aliphatic solvents (like petroleum ether or heptane) mixed with a small fraction of a hydrogen-bonding solvent (like ethyl acetate) provide the best thermodynamic balance. The hydrogen-bonding solvent stabilizes the cyclohexanol hydroxyl group, preventing micelle-like aggregation, while the aliphatic bulk matches the lipophilicity of the tert-butylphenoxy moiety[6][7].

In-Depth Troubleshooting Guides

Guide 1: Mitigating Liquid-Liquid Phase Separation (Oiling Out)

The Causality: Oiling out is fundamentally a kinetic and thermodynamic competition. When cooling a highly concentrated solution of tBPC, the system's trajectory hits the binodal curve (where two liquids coexist) before it hits the solubility curve (where solid and liquid coexist)[5]. Because solute molecules in the oil phase have high mobility and arrange randomly, integration into a rigid crystal lattice is kinetically hindered[3]. The Solution: We must widen the metastable zone and force primary nucleation before LLPS occurs. This is achieved by introducing seed crystals just above the LLPS boundary and drastically reducing the cooling rate to allow crystal growth kinetics to outpace supersaturation generation.

Guide 2: Impurity Rejection & Crystal Habit Control

The Causality: The trans- and cis-isomers of tBPC pack differently. Rapid precipitation from an unoptimized solvent often yields fine, needle-like crystals that trap mother liquor, leading to severe filtration bottlenecks and carryover of oligomeric byproducts[2][4]. The Solution: Implementing a temperature cycling (Ostwald ripening) protocol allows the dissolution of kinetically favored, poorly formed fine needles and promotes the growth of thermodynamically stable, block-like crystals that are easily filtered and washed.

Data Presentation: Solvent System Optimization

The table below summarizes the quantitative evaluation of various solvent systems for tBPC crystallization, highlighting the causality behind their performance.

Solvent System (v/v)Volume RatioLLPS (Oiling Out) RiskTypical Yield (%)Purity (%)Mechanistic Observation
Petroleum Ether / Ethyl Acetate 9:1Low 88 - 92>99.0H-bonding from EtOAc prevents oiling out; aliphatic bulk matches solute lipophilicity[6][7].
Ethanol / Water 7:3High 75 - 80<95.0Rapid supersaturation leads to severe binodal intersection; oil droplets entrap impurities[4].
Toluene / Heptane 1:4Medium 85 - 90>98.5Good solubility control, but requires a strict cooling profile (0.1 °C/min) to avoid emulsion.
Pure Cyclohexane N/AMedium ~70>98.0Structural similarity to the cyclohexanol ring causes lattice inclusion; requires extensive vacuum drying.

Experimental Protocols

Protocol: Self-Validating Seeded Cooling Crystallization of tBPC

This protocol is designed to bypass the miscibility gap and ensure high-purity crystalline isolation.

Step 1: Dissolution Dissolve crude tBPC in a 9:1 mixture of Petroleum Ether and Ethyl Acetate at 60 °C to achieve a concentration of 0.5 g/mL. Stir at 250 RPM. Step 2: Clarification Perform hot gravity filtration through a 0.45 µm PTFE filter to remove insoluble oligomeric byproducts and foreign particulates that could act as rogue nucleation sites. Step 3: Metastable Zone Entry (Self-Validation Checkpoint 1) Cool the solution at a rate of 0.5 °C/min to 45 °C. Self-Validation: The solution must remain optically clear. If turbidity (cloudiness) appears, LLPS has occurred. Do not proceed. Reheat to 60 °C until clear, add 5% v/v additional Ethyl Acetate, and restart the cooling ramp. Step 4: Seeding Introduce 1-2 wt% of pure tBPC seed crystals at 45 °C. Hold the temperature isothermally for 30 minutes. This allows the seed bed to mature and consume initial supersaturation, directing the system away from the binodal curve. Step 5: Controlled Desupersaturation Cool the suspension from 45 °C to 5 °C at a strict, linear rate of 0.1 °C/min. Step 6: Isolation & Washing (Self-Validation Checkpoint 2) Isolate the crystals via vacuum filtration. Wash the filter cake with 2 bed-volumes of pre-chilled (0 °C) petroleum ether. Self-Validation: The filtrate should run clear and fast. A slow, viscous filtration indicates that oiling out occurred and the cake is contaminated with amorphous material. Step 7: Drying Dry the purified crystals in a vacuum oven at 30 °C (well below the melting point) to constant weight.

Visualizations

PhaseDiagram Solution Homogeneous Solution (tBPC in Solvent) Cooling Cooling / Anti-solvent Addition Solution->Cooling Bifurcation Supersaturation Pathway High Driving Force Low Driving Force Cooling->Bifurcation LLPS Liquid-Liquid Phase Separation (Miscibility Gap / Binodal) Bifurcation->LLPS Rapid Quench Nucleation Metastable Zone (Primary Nucleation) Bifurcation->Nucleation Controlled Cooling + Seeding Oil Solute-Rich Oil Droplets (Impurity Entrapment) LLPS->Oil Crystals Pure Crystal Lattice (High Purity) Nucleation->Crystals Oil->Crystals Spontaneous Solidification (Risk of Impure Solid)

Thermodynamic pathways of tBPC crystallization: Nucleation vs. Liquid-Liquid Phase Separation.

DecisionTree Start Initiate Cooling Crystallization Turbidity Turbidity Observed? Start->Turbidity Turbidity->Start No Microscopy In-Situ Microscopy Check Turbidity->Microscopy Yes OilDroplets Spherical Droplets (LLPS) Microscopy->OilDroplets SolidParticles Faceted Crystals Microscopy->SolidParticles ActionOil Heat to Clear, Reduce Cooling Rate, Add Seed Crystals OilDroplets->ActionOil ActionSolid Continue Controlled Cooling (0.1°C/min) SolidParticles->ActionSolid Outcome High Purity tBPC Isolated ActionOil->Outcome ActionSolid->Outcome

Decision tree for real-time troubleshooting of turbidity during tBPC cooling crystallization.

References

  • ChemicalBook, "2-(4-TERT-BUTYLPHENOXY)CYCLOHEXANOL | 1942-71-8".
  • Google Patents, "CN102477003A - Synthesis process of acaricide".
  • Mettler Toledo, "Oiling Out in Crystallization".
  • ACS Publications, "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound".
  • Organic Syntheses, "trans-4-t-BUTYLCYCLOHEXANOL".

Sources

optimizing HPLC mobile phase for 2-(p-tert-Butylphenoxy)cyclohexanol

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Method Optimization for 2-(p-tert-Butylphenoxy)cyclohexanol

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with developing or troubleshooting Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for 2-(p-tert-Butylphenoxy)cyclohexanol.

Section 1: Analyte Profiling & Causality

Understanding the physicochemical properties of your analyte is the foundational step in method development.

  • Chemical Identity: 2-(p-tert-Butylphenoxy)cyclohexanol (Formula: C16H24O2)[1].

  • Structural Impact on Chromatography: The molecule features a bulky, highly lipophilic tert-butyl group, a phenoxy ring, and a cyclohexane ring. In reverse-phase chromatography (RPC), nonpolar compounds exhibit a strong affinity for the hydrophobic stationary phase (like C18), resulting in longer elution times[2].

  • Ionization Profile: The aliphatic hydroxyl (-OH) group has a pKa > 15. Therefore, the molecule remains strictly neutral across the standard HPLC working range (pH 2–8).

Section 2: Troubleshooting Guides & FAQs

Q1: Why is the retention time of 2-(p-tert-Butylphenoxy)cyclohexanol excessively long, even on a standard C18 column?

  • Expertise & Causality: The extreme hydrophobicity of the tert-butyl and phenoxy groups causes the molecule to partition heavily into the nonpolar C18 stationary phase.

  • Solution: You must increase the eluotropic strength of your mobile phase by increasing the percentage of the organic modifier. A fundamental rule of RP-HPLC is that a 10% increase in the organic modifier typically yields a 2–3-fold decrease in analyte retention[3]. For this highly lipophilic compound, starting your method development at 80% to 90% organic modifier is recommended.

Q2: Should I select Acetonitrile (ACN) or Methanol (MeOH) as the primary organic modifier?

  • Expertise & Causality: While both are common, they possess different solvatochromatic properties. Methanol acts as a hydrogen-bond donor and acceptor (more acidic), whereas acetonitrile engages in dipole-dipole interactions[3]. Furthermore, ACN has a significantly lower viscosity than MeOH/Water mixtures, which reduces system backpressure[4].

  • Solution: For highly hydrophobic compounds like 2-(p-tert-Butylphenoxy)cyclohexanol, Acetonitrile is preferred. It is a stronger solvent in RP-HPLC, meaning it will elute the compound faster and with sharper peak shapes, while maintaining lower backpressure for high-throughput applications[4][5].

Q3: I am experiencing poor, asymmetrical peak shapes (tailing). Since the molecule is neutral, what is causing this?

  • Expertise & Causality: Although the analyte lacks basic amines that typically cause severe tailing via interaction with acidic silanols, the hydroxyl group on the cyclohexanol ring can still participate in secondary hydrogen-bonding interactions with unendcapped silanols on the silica surface. Another common cause is "solvent mismatch"—injecting the sample dissolved in 100% strong organic solvent into a weaker mobile phase.

  • Solution: Ensure you are using a fully endcapped, high-purity Type-B silica C18 column. Additionally, always dissolve your sample in a solvent composition that exactly matches, or is slightly weaker than, the starting mobile phase.

Q4: Do I need to control the pH of the mobile phase for a non-ionizable compound?

  • Expertise & Causality: Because the analyte is neutral, altering the pH will not change its ionization state or significantly shift its retention time[3]. However, pH control is still critical for the system. Adjusting the pH controls the ionization state of residual silanols on the stationary phase and ensures that any ionizable impurities or degradants in the sample are fully protonated or deprotonated, preventing them from co-eluting unpredictably[5].

  • Solution: Use a volatile additive such as 0.1% formic acid (pH ~2.7) to suppress silanol ionization and impart robustness to the method[3].

Section 3: Quantitative Data & Optimization Matrices

Table 1: Physicochemical Properties & Chromatographic Implications

PropertyCharacteristicHPLC Implication
Molecular Formula C16H24O2High carbon count indicates strong retention on C18 phases.
Hydrophobicity (LogP) HighRequires high organic mobile phase (80-100% ACN).
Ionizability (pKa) > 15 (Aliphatic OH)Neutral in HPLC working range; retention is pH-independent.
UV Chromophore Phenoxy ringDetectable via UV/Vis (typically 220 nm and 270-280 nm).

Table 2: Mobile Phase Modifier Comparison Matrix

ParameterAcetonitrile (ACN)Methanol (MeOH)Recommendation for Analyte
Elution Strength (RP-HPLC) StrongerWeakerACN (Faster elution)
Viscosity (Mixed with H2O) LowHigh (Max at ~40% MeOH)ACN (Lower backpressure)
Solvatochromatic Interaction Dipole-dipoleHydrogen bondingACN (Sharper peaks)
UV Cutoff ~190 nm~205 nmACN (Better baseline at 220nm)

Section 4: Self-Validating Experimental Protocol

This step-by-step methodology utilizes an isocratic scouting approach to establish a self-validating system based on the retention factor ( k′ ).

Step 1: Mobile Phase & System Preparation

  • Prepare Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Purge all pump lines to remove air bubbles, which can cause baseline noise[4].

  • Equilibrate a fully endcapped C18 column (e.g., 4.6 x 100 mm, 3.5 µm) at a flow rate of 1.0 mL/min and a column temperature of 30°C.

Step 2: Sample Preparation

  • Weigh 1.0 mg of 2-(p-tert-Butylphenoxy)cyclohexanol.

  • Dissolve in 10 mL of 80% ACN / 20% Water to achieve a 0.1 mg/mL concentration. Crucial Causality: Dissolving the analyte in the initial mobile phase prevents peak distortion caused by solvent mismatch.

Step 3: Isocratic Scouting Run

  • Set the system to an isocratic flow of 80% Mobile Phase B and 20% Mobile Phase A.

  • Inject 5 µL of the sample.

  • Monitor UV absorbance at 220 nm and 270 nm.

  • Record the void time ( t0​ , typically the first baseline disturbance) and the analyte retention time ( tR​ ).

Step 4: System Validation via Retention Factor ( k′ )

  • Calculate k′ using the formula: k′=(tR​−t0​)/t0​ .

  • Self-Validation Check: The ideal k′ range is between 2 and 10[3].

    • If k′ < 2: The analyte is eluting too close to the void volume, risking interference with unretained matrix components. Action: Decrease ACN by 10%.

    • If k′ > 10: The analyte is retained too strongly, risking band broadening and loss of sensitivity[3]. Action: Increase ACN by 10%.

Section 5: Workflow Visualization

HPLC_Workflow Start Start: RP-HPLC Method Development Assess Analyze Properties: Hydrophobic, Neutral OH Start->Assess SelectCol Select Column: Endcapped C18 Assess->SelectCol Scout Isocratic Scouting: 80% ACN / 20% Water SelectCol->Scout CalcK Calculate Retention Factor (k') Scout->CalcK CheckK Is 2 < k' < 10? CalcK->CheckK AdjustOrg Adjust % Organic (10% change = 2-3x k' shift) CheckK->AdjustOrg No Finalize Finalize Method & Validate Peak Shape CheckK->Finalize Yes AdjustOrg->Scout Re-run

Caption: Logical workflow for optimizing the RP-HPLC mobile phase based on retention factor (k').

References

  • 3 - LCGC International

  • 2 - Moravek, Inc. 3.4 - Mastelf

  • 5 - MicroSolv Technology Corporation

  • 1 - ChemicalBook

Sources

Technical Support Center: Prevention of Thermal Degradation of 2-(p-tert-Butylphenoxy)cyclohexanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(p-tert-Butylphenoxy)cyclohexanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the thermal degradation of this important chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Troubleshooting Guide: Diagnosing and Mitigating Thermal Degradation

Thermal degradation of 2-(p-tert-Butylphenoxy)cyclohexanol can manifest as discoloration, the formation of impurities, and a decrease in overall yield or purity. This guide provides a systematic approach to identifying the root cause of degradation and implementing corrective actions.

Initial Observation: Suspected Thermal Degradation

If you observe any of the following, thermal degradation may be occurring:

  • Color Change: The material, which should be a white to pale yellow crystalline solid, develops a yellow, brown, or pink hue.

  • Unexpected Analytical Results: Appearance of new peaks in chromatograms (GC, HPLC) or unexpected signals in spectroscopic analyses (NMR, IR).

  • Reduced Purity/Yield: Lower than expected purity of the final product or a noticeable decrease in reaction yield.

  • Inconsistent Results: Variability in experimental outcomes under seemingly identical conditions.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting thermal degradation issues.

G cluster_0 Diagnosis cluster_1 Mitigation Strategies Start Suspected Thermal Degradation (e.g., discoloration, impurity formation) Check_Storage Review Storage Conditions: - Temperature > 30°C? - Exposure to light? - Improperly sealed container? Start->Check_Storage Check_Reaction Analyze Reaction Parameters: - Temperature too high? - Prolonged reaction time? - Presence of catalysts (acid/base)? - Atmosphere not inert? Start->Check_Reaction Analytical_Confirmation Confirm Degradation Analytically: - GC-MS, HPLC for impurities - NMR for structural changes Check_Storage->Analytical_Confirmation Check_Reaction->Analytical_Confirmation Storage_Solutions Optimize Storage: - Store below 30°C - Use amber glass containers - Purge with inert gas (N2, Ar) Analytical_Confirmation->Storage_Solutions Degradation confirmed, storage issues identified Reaction_Optimization Refine Reaction Conditions: - Lower reaction temperature - Reduce reaction time - Use a milder catalyst - Maintain an inert atmosphere Analytical_Confirmation->Reaction_Optimization Degradation confirmed, reaction conditions implicated Purification_Step Purification of Compromised Material: - Recrystallization - Column chromatography Analytical_Confirmation->Purification_Step Existing material needs purification Add_Stabilizers Incorporate Stabilizers: - Add antioxidants (e.g., BHT) - Consider radical scavengers Reaction_Optimization->Add_Stabilizers Final_Check Verify Stability of Purified/Resynthesized Material Add_Stabilizers->Final_Check Purification_Step->Final_Check

Caption: Troubleshooting workflow for thermal degradation.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thermal stability of 2-(p-tert-Butylphenoxy)cyclohexanol and provides practical advice for its handling and use.

Q1: What is the primary mechanism of thermal degradation for 2-(p-tert-Butylphenoxy)cyclohexanol?

A1: The thermal degradation of 2-(p-tert-Butylphenoxy)cyclohexanol likely proceeds through several pathways, primarily involving the phenolic ether and cyclohexanol moieties.

  • Oxidation of the Phenolic Ring: The tert-butylphenol group is susceptible to oxidation, especially at elevated temperatures and in the presence of oxygen. This can lead to the formation of colored quinone-like structures. Phenols, in general, are known to undergo autoxidation, a process that can be accelerated by light and trace metal impurities, resulting in discoloration and unpleasant odors.[1] The reaction mechanism is complex and can involve radical intermediates.[1]

  • Ether Cleavage: The ether linkage can undergo cleavage under thermal stress, particularly in the presence of acidic or basic catalysts. This can lead to the formation of p-tert-butylphenol and cyclohexene or other cyclohexanol-derived products.

  • Dehydration of Cyclohexanol: The cyclohexanol ring can undergo acid-catalyzed dehydration at elevated temperatures to form cyclohexene.[2]

  • Ring Opening of Cyclohexane: At very high temperatures, the cyclohexane ring itself can undergo C-C bond fission, leading to the formation of various smaller hydrocarbon fragments.[3][4]

The following diagram illustrates a simplified potential degradation pathway.

G cluster_0 Potential Thermal Degradation Pathways Compound 2-(p-tert-Butylphenoxy)cyclohexanol Heat Thermal Stress (Δ) Compound->Heat Oxygen Oxygen (O2) Compound->Oxygen Catalyst Acid/Base Catalyst Compound->Catalyst Degradation_Products Degradation Products Heat->Degradation_Products initiates Phenol_Oxidation Oxidized Phenolic Species (e.g., Quinones) Oxygen->Phenol_Oxidation leads to Ether_Cleavage_Products p-tert-Butylphenol + Cyclohexene/Cyclohexanone Catalyst->Ether_Cleavage_Products catalyzes Dehydration_Product Dehydration Product (p-tert-Butylphenoxy)cyclohexene Catalyst->Dehydration_Product catalyzes Degradation_Products->Phenol_Oxidation includes Degradation_Products->Ether_Cleavage_Products includes Degradation_Products->Dehydration_Product includes

Caption: Simplified thermal degradation pathways.

Q2: What are the optimal storage conditions to prevent thermal degradation?

A2: Proper storage is crucial for maintaining the stability of 2-(p-tert-Butylphenoxy)cyclohexanol.

ParameterRecommendationRationale
Temperature Store below 30°C.[5]Lower temperatures slow down the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).This minimizes contact with oxygen, thereby preventing oxidation of the phenolic ring.
Container Use tightly sealed, amber glass containers.This protects the compound from light, which can catalyze oxidative degradation, and prevents moisture ingress.[1]
Incompatible Materials Store away from strong oxidizing agents, strong acids, bases, acid chlorides, and acid anhydrides.[5][6]These substances can catalyze or directly participate in degradation reactions.
Q3: Can I use antioxidants to prevent degradation during my experiments? If so, which ones are recommended?

A3: Yes, the use of antioxidants can be an effective strategy to prevent thermal degradation, particularly during reactions or when the compound is heated.

  • Hindered Phenols: Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are commonly used to stabilize organic compounds. They function by scavenging free radicals, which are often intermediates in oxidative degradation pathways. The tert-butyl groups on 2,4,6-tri-tert-butylphenol (a related compound) sterically hinder the phenolic hydroxyl group, making the resulting phenoxy radical more stable and less likely to propagate degradation reactions.[7]

  • Phosphite Antioxidants: Phosphite and phosphonite esters act as secondary antioxidants by decomposing hydroperoxides, which can form during the initial stages of oxidation.[8] They often exhibit synergistic effects when used in combination with primary antioxidants like hindered phenols.[8]

  • Chelating Agents: In cases where trace metal contamination is a concern, a chelating agent such as ethylenediaminetetraacetic acid (EDTA) or citric acid can be beneficial.[1][9] Metal ions can catalyze autoxidation reactions of phenols.[1]

Experimental Protocol: Incorporating an Antioxidant

  • Selection: For a typical organic synthesis, a hindered phenol like BHT is a good starting point.

  • Concentration: Add BHT at a concentration of 0.01-0.1% (w/w) relative to the 2-(p-tert-Butylphenoxy)cyclohexanol.

  • Procedure:

    • Dissolve the 2-(p-tert-Butylphenoxy)cyclohexanol in a suitable solvent in your reaction vessel.

    • Add the calculated amount of BHT to the solution and stir until it is fully dissolved.

    • Proceed with your experiment under an inert atmosphere.

Q4: What analytical techniques are best suited for detecting and quantifying thermal degradation?

A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis of degradation.

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) Ideal for separating the parent compound from non-volatile degradation products. A reversed-phase C18 column with a UV detector is a common setup. This technique has been used to monitor the degradation of similar phenolic compounds.[10][11]
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for identifying volatile degradation products. The mass spectrometer provides structural information for impurity identification. GC-MS is a standard method for analyzing the thermal decomposition products of phenolic compounds and related structures.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR can provide detailed structural information on the parent compound and any significant degradation products that can be isolated. Changes in the aromatic or aliphatic regions of the spectrum can indicate specific degradation pathways.
Fourier-Transform Infrared (FTIR) Spectroscopy Can be used to monitor changes in functional groups. For example, the appearance of a carbonyl stretch (C=O) could indicate oxidation to a ketone or quinone.

Experimental Protocol: Sample Analysis by GC-MS

  • Sample Preparation: Dissolve a small, accurately weighed amount of your 2-(p-tert-Butylphenoxy)cyclohexanol sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

  • GC Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that effectively separates the parent compound from potential degradation products. An example program might start at 100°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Detection: Acquire mass spectra over a range of m/z 40-500.

  • Data Analysis:

    • Identify the peak corresponding to 2-(p-tert-Butylphenoxy)cyclohexanol (molecular weight: 248.36 g/mol ).[]

    • Search for peaks corresponding to potential degradation products, such as p-tert-butylphenol (m/z 150) and cyclohexene (m/z 82).

    • Compare the chromatogram to that of a pure, undegraded standard to identify new impurity peaks.

Q5: I am using 2-(p-tert-Butylphenoxy)cyclohexanol in a reaction that requires heating. What precautions should I take?

A5: When heating is necessary, the following precautions can minimize thermal degradation:

  • Inert Atmosphere: Always conduct reactions under an inert atmosphere (nitrogen or argon) to prevent oxidation.[6]

  • Temperature Control: Use the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Avoid localized overheating by using a well-stirred reaction mixture and a suitable heating mantle or oil bath.

  • Minimize Reaction Time: Do not heat the reaction for longer than necessary. Monitor the reaction progress (e.g., by TLC or HPLC) to determine the optimal reaction time.

  • Solvent Choice: Use high-purity, degassed solvents. Some solvents can contain impurities that may promote degradation.

  • Use of Stabilizers: As discussed in Q3, consider adding a small amount of an appropriate antioxidant, such as BHT, to the reaction mixture.

III. References

  • Application of p-tert butylphenol in the production of efficient and low toxicity acetylene mite. (n.d.). Google Patents. Retrieved from

  • US3403188A - Stabilization of phenols. (n.d.). Google Patents. Retrieved from

  • Use of Phenolic Compounds as Stabilizing Agents for Silicon-Based Molecules. (2018). Hilaris Publisher. Retrieved from

  • US3403186A - Stabilization of phenols. (n.d.). Google Patents. Retrieved from

  • P-TERT-BUTYL PHENOL CAS N°: 98-54-4. (n.d.). OECD Existing Chemicals Database. Retrieved from

  • The Effects of Conventional Stabilizers and Phenol Compounds Used as Antioxidants on the Stabilization of Nitrocellulose. (n.d.). ResearchGate. Retrieved from

  • Role of the Encapsulation in Bioavailability of Phenolic Compounds. (n.d.). PMC - NIH. Retrieved from

  • Toxicity and environmental effects of p-tert-butyl phenol. (2024). Unknown Source.

  • 4-tert-Butylphenol. (n.d.). PubChem. Retrieved from

  • Effect of Antioxidants on the Stability of Poly(ether ether ketone) and the Investigation on the Effect Mechanism of the Antioxidants to Poly(ether ether ketone). (n.d.). ResearchGate. Retrieved from

  • 4-tert-Butylphenol. (2026). ChemicalBook. Retrieved from

  • A KINETIC STUDY OF THE THERMAL DECOMPOSITION OF SELECTED CYCLOHEXYL AND PHENYLSILANES. (n.d.). DTIC. Retrieved from

  • CN105237363A - Preparation method of 2-(4-tert-butyl phenoxy) cyclohexanol. (n.d.). Google Patents. Retrieved from

  • CAS 1942-71-8 (2-(4-TERT-BUTYLPHENOXY) CYCLOHEXANOL). (n.d.). BOC Sciences. Retrieved from

  • SAFETY DATA SHEET. (2010). Unknown Source.

  • Cyclohexanol. (n.d.). Wikipedia. Retrieved from

  • 2-(4-TERT-BUTYLPHENOXY)CYCLOHEXANOL CAS#: 1942-71-8. (n.d.). ChemicalBook. Retrieved from

  • Technical Data Sheet (TDS). (n.d.). Unknown Source.

  • Supporting Information The First Crystal Structure of a Monomeric Phenoxyl Radical: 2,4,6-Tri-tert-butylphenoxyl Radical. (n.d.). Unknown Source.

  • Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry. (n.d.). RSC Publishing. Retrieved from

  • Cyclohexanol. (n.d.). PubChem - NIH. Retrieved from

  • analytical methods. (n.d.). Unknown Source.

  • Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A s. (2021). Unknown Source.

  • Cyclohexanol-2-(4-tert-butyl-phenoxy). (n.d.). LGC Standards. Retrieved from

  • Biodegradation of 2,4 - Di-Tert-Butylphenol (2,4 DTBP) by Bacteria Isolates from Industrial Wastewater Treatment. (2024). Semantic Scholar. Retrieved from

  • 2,4,6-Tri-tert-butylphenol. (n.d.). Wikipedia. Retrieved from

  • Degradation of 2,6-di-tert-butylphenol by an isolated high-efficiency bacterium strain. (n.d.). Unknown Source.

  • Chemical Safety Data Sheet MSDS / SDS - 2-(4-TERT-BUTYLPHENOXY)CYCLOHEXANOL. (2026). ChemicalBook. Retrieved from

  • 2,4,6-トリ-tert-ブチルフェノール 6,6'-ジ-tert-ブチル. (n.d.). Unknown Source.

  • Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. (n.d.). PMC - NIH. Retrieved from

  • Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and. (n.d.). ChemRxiv. Retrieved from

  • Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. (2020). ACS Publications. Retrieved from

  • Method development and evaluation for the analysis of synthetic phenolic antioxidants in blood. (n.d.). Diva-Portal.org. Retrieved from

  • Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. (n.d.). ResearchGate. Retrieved from

  • Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). (n.d.). PMC - NIH. Retrieved from

Sources

Technical Support Center: Resolving Baseline Noise in 2-(p-tert-Butylphenoxy)cyclohexanol GC-MS Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As drug development professionals and analytical scientists, you know that resolving baseline noise is rarely just about "cleaning the instrument." It requires a mechanistic understanding of how your specific analyte interacts with the chromatographic system.

2-(p-tert-Butylphenoxy)cyclohexanol is a moderately polar, bulky molecule. Its secondary hydroxyl (-OH) group is prone to hydrogen bonding with active silanol (Si-OH) sites in the GC liner and column. This interaction causes peak tailing and thermal degradation, which often manifests as a localized, noisy baseline "hump" rather than a sharp peak. Furthermore, the high boiling point of this compound requires elevated elution temperatures, which can trigger stationary phase degradation (column bleed), further elevating the noise floor.

This guide provides a field-proven, self-validating framework to diagnose and eliminate baseline noise specific to this analyte.

Diagnostic Workflow

Before altering your method, you must identify the chemical origin of the noise. The mass spectrometer is your best diagnostic tool. By extracting the background mass spectra during the noisy chromatographic window, you can pinpoint the exact source of the interference.

GCMS_Workflow Start High Baseline Noise Detected in GC-MS Analyze Extract Background Mass Spectra Start->Analyze Path1 m/z 207, 281, 355 (Cyclosiloxanes) Analyze->Path1 High Temp Ramp Path2 m/z 73, 147 (TMS / Septum) Analyze->Path2 Isothermal Run Path3 Tailing / Smearing Under Target Peak Analyze->Path3 Elution Window Action1 Column Bleed: Condition/Replace Column Check Gas Purity Path1->Action1 Action2 Septum Bleed / Reagent: Replace Septum Optimize BSTFA Volume Path2->Action2 Action3 Analyte Adsorption: Derivatize with BSTFA+TMCS Install Deactivated Liner Path3->Action3

GC-MS baseline noise diagnostic workflow based on m/z spectral markers.

Troubleshooting FAQs

Q1: Why does my baseline drift upward significantly during the high-temperature ramp, obscuring the 2-(p-tert-Butylphenoxy)cyclohexanol peak? Expert Answer: A rising baseline at elevated temperatures (>250°C) is the hallmark of column bleed. Polydimethylsiloxane (PDMS) stationary phases degrade via a "backbiting" mechanism when exposed to trace oxygen or moisture at high temperatures, forming short-chain cyclic molecules[1]. If you extract the spectra of this rising baseline and see dominant ions at m/z 207 (hexamethylcyclotrisiloxane) and m/z 281 (octamethylcyclotetrasiloxane), you have confirmed column bleed[2]. Causality: Oxygen catalyzes the cleavage of the Si-O-Si polymer backbone. Solution: Check your carrier gas lines for micro-leaks, replace exhausted oxygen/moisture traps, and properly condition the column[2].

Q2: I am observing a broad, noisy "hump" instead of a sharp peak for my analyte. How do I resolve this? Expert Answer: This is not system noise; it is analyte adsorption. The secondary hydroxyl group on the cyclohexanol ring is hydrogen-bonding with active, under-deactivated silanol sites in your GC inlet liner or at the head of the column. As the analyte slowly desorbs, it smears across the baseline, artificially raising the noise floor and destroying your signal-to-noise (S/N) ratio. Causality: The ease of derivatization for functional groups follows the order: primary alcohol > secondary alcohol > tertiary alcohol[3]. Because your analyte is a secondary, sterically hindered alcohol, it requires chemical modification to fly cleanly through the GC. Solution: You must derivatize the sample to replace the active hydrogen with a trimethylsilyl (TMS) group, significantly improving volatility and thermal stability[4].

Q3: I attempted derivatization, but now my baseline is flooded with m/z 73 ions. What went wrong? Expert Answer: An overwhelming m/z 73 signal typically indicates either severe septum bleed or a massive excess of unreacted derivatization reagent[1]. While both column bleed and septa bleed are composed of cyclosiloxanes, septa bleed uniquely presents a base peak at m/z 73[1]. Alternatively, if you used N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), the TMS cation itself produces a strong m/z 73 ion. Causality: Injecting too much unevaporated BSTFA rapidly degrades the stationary phase and floods the ion source. Solution: Evaporate the derivatized sample to dryness under gentle nitrogen and reconstitute in an aprotic solvent (like hexane or dichloromethane) before injection.

Quantitative Diagnostic Data

Use the following table to rapidly cross-reference your mass spectral background data against known sources of GC-MS baseline noise.

Source of Baseline NoiseDiagnostic m/z IonsBase PeakChromatographic PresentationCorrective Action
Column Bleed (PDMS) 73, 133, 207, 281, 355m/z 207Rising baseline at high temperatures (>250°C).Condition column; check for O₂ leaks[2].
Septum Bleed 73, 147, 207, 221, 281m/z 73Continuous noise or discrete late-eluting ghost peaks.Replace septum; lower inlet temperature[1].
Analyte Adsorption Variable (Analyte specific)VariableLocalized baseline elevation (smearing/tailing under peak).Derivatize analyte; install deactivated liner.
Excess Deriv. Reagent 73, 147m/z 73Massive solvent front tailing deep into the baseline.Evaporate excess reagent; dilute sample.

Self-Validating Experimental Protocols

To permanently resolve baseline noise caused by the analyte's active hydroxyl group, follow this self-validating derivatization protocol.

Protocol 1: Silylation of 2-(p-tert-Butylphenoxy)cyclohexanol

Mechanistic Rationale: BSTFA alone reacts slowly with sterically hindered secondary alcohols. The addition of 1% Trimethylchlorosilane (TMCS) acts as a critical catalyst to drive the silylation of the cyclohexanol -OH group to 100% completion[5].

Step-by-Step Methodology:

  • Sample Preparation: Accurately transfer your sample extract (containing <100 µg of analyte) into a clean, dry 2 mL GC auto-sampler vial.

  • Solvent Evaporation: Evaporate the sample to complete dryness under a gentle stream of high-purity nitrogen. Crucial: Protic solvents (like methanol or water) will instantly destroy the BSTFA reagent.

  • Reagent Addition: Add 50 µL of an aprotic solvent (e.g., anhydrous Dichloromethane) and 50 µL of BSTFA + 1% TMCS (v/v)[4].

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Heat the vial in a heating block at 65°C for 30 minutes.

  • Post-Reaction Cleanup (Optional but Recommended): To prevent excess reagent from fouling the MS ion source (which causes m/z 73 baseline noise), evaporate the mixture to dryness under nitrogen, then reconstitute in 100 µL of anhydrous hexane.

  • Self-Validation Check: Inject the sample into the GC-MS in full-scan mode.

    • Pass Criteria: The complete disappearance of the underivatized peak, replaced by a single, sharp peak with a molecular weight shifted by +72 Da (addition of the TMS group).

    • Fail Criteria: If a split peak or tailing hump remains, the reaction was incomplete. Re-evaluate your sample for trace moisture, which rapidly hydrolyzes TMS derivatives back into active alcohols[5].

Protocol 2: GC-MS System Decontamination and Column Conditioning

Mechanistic Rationale: If your baseline noise is dominated by m/z 207, your column phase has degraded. Proper conditioning purges moisture and oxygen before they can catalyze phase breakdown[2].

Step-by-Step Methodology:

  • Inlet Maintenance: Cool the inlet and oven. Replace the septum and install a highly deactivated, low-pressure drop glass liner.

  • Purge Phase: Turn on the carrier gas (Helium) at 1.0–1.5 mL/min. Set the oven to 40°C and hold for 15 minutes. Do not skip this step; heating a column with residual oxygen inside will instantly destroy the stationary phase and cause permanent bleed[2].

  • Conditioning Ramp: Program the oven to ramp at 10°C/min up to the column's Maximum Allowable Operating Temperature (MAOT) or 20°C above your method's final temperature (whichever is lower).

  • Bake-Out: Hold at the maximum temperature for 1 to 2 hours.

  • Self-Validation Check: Monitor the baseline signal (TIC or FID). Initially, the baseline will rise sharply. The column is deemed successfully conditioned only when the baseline drops and forms a stable, flat horizontal line[2].

References

Sources

Technical Support Center: Optimizing Catalyst Load for 2-(p-tert-Butylphenoxy)cyclohexanol Production

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. The synthesis of 2-(p-tert-Butylphenoxy)cyclohexanol—a critical intermediate in the production of agricultural acaricides (e.g., Propargite) and various pharmaceutical scaffolds—relies on the regioselective ring-opening of cyclohexene oxide by p-tert-butylphenol.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we dissect the thermodynamic and kinetic causalities behind catalyst loading, providing you with self-validating protocols to optimize yield, ensure high regioselectivity, and maintain green-chemistry standards.

Part 1: Mechanistic Overview & Visualized Pathways

The reaction requires overcoming a significant activation energy barrier (typically 53–64 kJ/mol depending on the catalyst) to polarize the C–O bond of the epoxide. Modern optimizations favor dimethylaminopyridine (DMAP) analogues or porous Metal-Organic Frameworks (MOFs) over traditional, highly corrosive Lewis acids.

Mechanism A Cyclohexene Oxide + p-tert-Butylphenol B Catalyst Activation (DMAP / Zr-MOF) A->B Substrate Binding C Epoxide Ring Strain & Polarization B->C Lewis Acid/Base Interaction D Nucleophilic Attack (Phenoxide) C->D SN2-like Trajectory E 2-(p-tert-Butylphenoxy) cyclohexanol D->E Proton Transfer & Release

Catalytic mechanism of regioselective epoxide ring-opening by p-tert-butylphenol.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my conversion stalling at 60% despite increasing the homogeneous DMAP catalyst load beyond 10 mol%?

The Causality: More catalyst does not always equal faster kinetics. Increasing a homogeneous catalyst like DMAP beyond an optimal threshold (typically 5 mol%) leads to catalyst self-aggregation and competitive binding. The catalyst oversaturates the cyclohexene oxide, creating a steric shield that prevents the bulky p-tert-butylphenol nucleophile from achieving the necessary SN​2 -like attack trajectory. Furthermore, product inhibition occurs when the newly formed alcohol hydrogen-bonds strongly with excess catalyst. The Solution: Cap homogeneous DMAP loading at 5 mol%. If higher throughput is required, transition to a supported analogue (e.g., polymer-supported DMAP) which enforces spatial confinement and prevents catalyst aggregation, allowing up to 94% conversion at 120 °C 1.

Q2: How do I balance regioselectivity and reaction rate when using Lewis acidic MOFs or Zeolites?

The Causality: Heterogeneous catalysts like Zr-based MOFs (e.g., MIP-202) or Sn-Beta zeolites activate the epoxide oxygen, significantly increasing ring strain. However, if the catalyst load is too high or the Lewis acidity too strong, it triggers side reactions such as the homopolymerization of cyclohexene oxide or its rearrangement into cyclohexanone. The Solution: Optimize the load based on active site density rather than bulk mass. For highly porous MOFs like MIP-202(Zr), a micro-load of just 0.3–1.0 mol% is sufficient to achieve >99% conversion due to the high density of accessible Zr-OH nodes 2.

Q3: What is the optimal temperature-to-catalyst-load ratio for industrial scale-up?

The Causality: Epoxide ring-opening with sterically hindered phenols is highly endothermic. At lower temperatures (<80 °C), the reaction relies heavily on high catalyst loading to lower the activation energy, which complicates downstream purification. By elevating the temperature to 115–120 °C (standard industrial conditions for this specific intermediate), the thermal energy overcomes the bulk of the activation barrier, allowing you to drop the catalyst load to 2 mol% while maintaining a 12-hour batch cycle 3.

Part 3: Quantitative Data Presentation

The following table synthesizes empirical optimization data for the reaction of p-tert-butylphenol with cyclohexene oxide across different catalytic systems. Use this as a baseline for your process development.

Catalyst SystemOptimal Load (mol%)Temp (°C)Time (h)Conversion (%)Regioselectivity (%)Recovery Method
Homogeneous DMAP 5.01202.094.093.0Aqueous Wash (Lossy)
Polymer-Supported DMAP 5.01202.591.095.0Filtration (High Yield)
MIP-202(Zr) MOF 0.5804.0>98.0>99.0Centrifugation
Industrial Toluene/Base 2.012012.098.592.0Vacuum Distillation

Part 4: Experimental Optimization Workflow

To establish a self-validating protocol, follow this step-by-step methodology for screening and optimizing your heterogeneous catalyst load (e.g., using Polymer-DMAP or MIP-202).

Step 1: Substrate Preparation & Dehydration
  • Weigh 15.0 g (100 mmol) of p-tert-butylphenol (purity 98%).

  • Dissolve in 30 mL of anhydrous toluene. Crucial: Ensure the water content of the solvent is 0.08% to prevent the competitive hydrolytic kinetic resolution of the epoxide 3.

  • Add 10.8 g (110 mmol) of cyclohexene oxide (1.1 molar equivalents).

Step 2: Catalyst Loading Matrix
  • Prepare four parallel reaction vessels.

  • Load the heterogeneous catalyst at 0.5 mol%, 1.0 mol%, 2.5 mol%, and 5.0 mol% relative to the phenol.

  • Self-Validation Check: Weigh the catalyst on a microbalance. For supported catalysts, calculate the mol% based on the active site functionalization loading (mmol/g), not the total mass of the polymer/MOF.

Step 3: Kinetic Execution
  • Seal the vessels and heat to 115 °C under continuous magnetic stirring (800 rpm to eliminate mass-transfer limitations).

  • Extract 50 μ L aliquots at t=1,2,4, and 12 hours.

  • Quench aliquots immediately in cold ethyl acetate and analyze via GC-FID or HPLC to plot the conversion curve.

Step 4: Downstream Isolation & Catalyst Recovery
  • Cool the optimal reaction mixture to 80 °C.

  • Filter the mixture through a sintered glass crucible to recover the solid catalyst. Wash the catalyst cake with hot toluene to remove adsorbed product.

  • Subject the filtrate to vacuum distillation (e.g., 25 mmHg at 120 °C) to strip off excess cyclohexene oxide and toluene, yielding high-purity ( 98.5%) 2-(p-tert-Butylphenoxy)cyclohexanol 3.

Workflow S1 1. Baseline Screening (0.5 - 5.0 mol% Load) S2 2. Kinetic Profiling (GC/MS Aliquot Monitoring) S1->S2 S3 3. Identify Mass Transfer Limits S2->S3 S4 4. Catalyst Recovery & Recycle Test S3->S4 S5 5. Scale-up Protocol (Optimized Load) S4->S5

Systematic workflow for optimizing heterogeneous catalyst loading and scale-up.

References

  • Catalytic Regioselective Epoxide Ring Opening with Phenol Using Homogeneous and Supported Analogues of Dimethylaminopyridine. ResearchGate. 1

  • Superior and efficient performance of cost-effective MIP-202 catalyst over UiO-66-(CO2H)2 in epoxide ring opening reactions. National Institutes of Health (NIH) / PMC. 2

  • CN1830253A - Manufacturing method of high content propargite. Google Patents. 3

Sources

Validation & Comparative

A Comparative Guide to Substituted Cyclohexanols in Drug Discovery: 2-(p-tert-Butylphenoxy)cyclohexanol (tBPC) vs. Traditional Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Substituted cyclohexanols serve as versatile building blocks in medicinal chemistry, offering a rigid, non-aromatic ring system that can be functionalized to probe complex biological targets. While simpler derivatives have found utility in cosmetics and basic pharmacophore design, the emergence of complex, bulky derivatives like 2-(p-tert-Butylphenoxy)cyclohexanol (tBPC) has opened new frontiers in the modulation of G-protein-coupled receptors (GPCRs).

This guide provides an objective, data-driven comparison of tBPC against traditional substituted cyclohexanols, detailing its unique pharmacological profile, structural advantages, and the self-validating experimental methodologies used to characterize its activity.

Structural and Pharmacological Divergence

The substitution pattern on the cyclohexanol ring dictates its lipophilicity, steric bulk, and ultimately, its biological target.

  • 4-tert-Butylcyclohexanol: A widely used cosmetic and dermatological active. It acts as a soothing agent by intercepting cellular irritation signals at the neuro-receptor level, effectively reducing stinging and burning sensations[1].

  • 2-Phenoxycyclohexanol: A crucial chiral building block utilized in the synthesis of β -adrenergic antagonists (beta-blockers). Its rigid cyclic structure provides the necessary spatial orientation for selective receptor binding[2].

  • 2-(p-tert-Butylphenoxy)cyclohexanol (tBPC): A highly specialized molecule identified as the first selective Positive Allosteric Modulator (PAM) of the human Neuropeptide Y4 Receptor (Y4R)[3]. The bulky p-tert-butylphenoxy group at the 2-position creates a distinct hydrophobic profile that allows it to bind to an allosteric pocket on the Y4R, independent of the orthosteric peptide binding site[4].

Table 1: Physicochemical and Pharmacological Profiles
CompoundPrimary ApplicationTarget / Mechanism of ActionKey Structural Feature
4-tert-Butylcyclohexanol Dermatological active / FragranceCellular signal interception (Anti-irritant)Equatorial/axial tert-butyl group
2-Phenoxycyclohexanol Pharmaceutical intermediatePrecursor for β -adrenergic antagonistsUnsubstituted phenoxy ether
tBPC Metabolic disease drug discoveryY4R Positive Allosteric Modulator (PAM)Bulky p-tert-butylphenoxy moiety

Mechanism of Action: tBPC and the Y4R Signaling Axis

The human Neuropeptide Y4 Receptor (Y4R) and its endogenous ligand, Pancreatic Polypeptide (PP), are critical regulators of energy expenditure, satiety, and food intake[3]. Because Y4R activation induces anorexigenic (appetite-suppressing) effects, it is a prime target for anti-obesity therapeutics.

Unlike orthosteric agonists that compete with endogenous peptides, tBPC acts as an efficacy-driven PAM. It binds to a spatially distinct allosteric site on the Y4R. Upon binding, it does not activate the receptor directly; rather, it induces a conformational change that potentiates the maximum efficacy ( Emax​ ) of the native ligand (PP) across multiple signaling pathways, including G-protein activation and Arrestin-3 recruitment[3].

Y4R_Pathway PP Pancreatic Polypeptide (PP) Orthosteric Agonist Y4R Neuropeptide Y4 Receptor (Y4R) PP->Y4R Binds Orthosteric Site tBPC tBPC Positive Allosteric Modulator tBPC->Y4R Binds Allosteric Site G_protein G-protein Signaling (Ca2+ Flux) Y4R->G_protein Potentiated Activation Arrestin Arrestin-3 Recruitment (Internalization) Y4R->Arrestin Potentiated Recruitment

Neuropeptide Y4 Receptor signaling pathway potentiated by tBPC allosteric modulation.

Comparative Performance Data

The efficacy of tBPC is quantified by its ability to shift the concentration-response curves of endogenous peptides. The "cooperativity factor" ( αβ ) measures the strength of this allosteric modulation. A value > 1 indicates positive cooperativity.

As demonstrated in Table 2, tBPC significantly enhances the signaling efficacy of PP, Neuropeptide Y (NPY), and Peptide YY (PYY) at the Y4R without altering their binding affinity[3].

Table 2: Efficacy of tBPC on Y4R Activation (G-Protein Pathway)
Orthosteric LigandModulatorCooperativity Factor ( αβ )Effect on Emax​ Effect on Affinity ( Kd​ )
Pancreatic Polypeptide (PP)30 µM tBPC2.0Significant IncreaseNo Change
Neuropeptide Y (NPY)30 µM tBPC7.9Significant IncreaseNo Change
Peptide YY (PYY)30 µM tBPC6.2Significant IncreaseNo Change

Data derived from Schubert et al., 2017[3].

Experimental Methodologies: Self-Validating Protocols

To rigorously classify a compound as a PAM rather than an orthosteric agonist, the experimental design must isolate receptor activation from ligand binding. The following protocols form a self-validating system: if a compound increases downstream signaling (Protocol A & B) but fails to displace a radiolabeled native ligand (Protocol C), it is definitively proven to be an allosteric modulator[3].

Protocol A: High-Throughput Calcium Flux Assay (G-Protein Signaling)

Causality: Native Y4R couples to Gi/o​ proteins, which inhibit cAMP production—a difficult metric for high-throughput kinetic screening. By utilizing cell lines stably expressing chimeric Gαqi4−myr​ proteins, the receptor's signal is artificially redirected to the Gq​ pathway, forcing the release of intracellular calcium ( Ca2+ ). This allows for a robust, real-time fluorescence readout.

  • Cell Preparation: Seed COS7 cells stably expressing Y4R and the chimeric Gαqi4−myr​ protein into 384-well plates.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.

  • Compound Addition: Pre-incubate cells with 30 µM tBPC (or DMSO vehicle control) for 10 minutes.

  • Agonist Stimulation: Inject varying concentrations of Pancreatic Polypeptide (PP) and immediately measure fluorescence kinetics using a microplate reader.

  • Validation: Calculate the EC50​ and Emax​ . An increase in Emax​ in the tBPC-treated wells confirms positive modulation.

Protocol B: BRET Assay for Arrestin-3 Recruitment

Causality: G-protein signaling is only one facet of GPCR activation. To prove that tBPC potentiates the entire receptor complex, Arrestin-3 recruitment (which leads to receptor internalization) must be measured. Bioluminescence Resonance Energy Transfer (BRET) is chosen because it allows for real-time monitoring of protein-protein interactions in live cells without disrupting cellular integrity.

  • Transfection: Co-express Y4R tagged with enhanced Yellow Fluorescent Protein (eYFP) and Arrestin-3 tagged with Renilla luciferase (Rluc) in HEK293 cells.

  • Substrate Addition: Add Coelenterazine h (the Rluc substrate) to the live cells.

  • Modulator & Agonist Application: Apply tBPC followed by the orthosteric ligand (PP).

  • Readout: Measure the BRET ratio (eYFP emission / Rluc emission). An increased BRET ratio confirms that tBPC enhances the physical proximity of Arrestin-3 to the Y4R.

Protocol C: Radioligand Binding Assay (The Allosteric Proof)

Causality: To rule out orthosteric activity, tBPC must be tested for its ability to displace the native ligand.

  • Incubate Y4R membrane preparations with a constant concentration of 125I -labeled PP.

  • Introduce increasing concentrations of tBPC (up to 60 µM).

  • Result: tBPC does not displace 125I -PP[3]. This self-validates the hypothesis: the increase in signaling observed in Protocols A and B is driven purely by allosteric efficacy modulation, not by altering the orthosteric binding affinity.

Workflow Step1 Cell Preparation (HEK293_Y4R-eYFP) Step2 Ligand Addition (PP + tBPC) Step1->Step2 Step3 Ca2+ Flux Assay (Fluorescence Readout) Step2->Step3 G-protein Step4 BRET Assay (Arrestin-3 Kinetics) Step2->Step4 Arrestin Step5 Data Analysis (Emax Calculation) Step3->Step5 Step4->Step5

Self-validating experimental workflow for assessing Y4R PAM activity via Ca2+ flux and BRET assays.

Conclusion

While simpler substituted cyclohexanols like 4-tert-butylcyclohexanol and 2-phenoxycyclohexanol serve as functional cosmetic ingredients and synthetic intermediates, 2-(p-tert-Butylphenoxy)cyclohexanol (tBPC) represents a paradigm shift in GPCR pharmacology. By acting as a selective Positive Allosteric Modulator for the Y4 receptor, tBPC provides a novel mechanism to amplify endogenous satiety signals without the desensitization risks often associated with direct orthosteric agonists. This positions tBPC-derived scaffolds as highly promising candidates in the ongoing development of therapeutics for obesity and metabolic disorders.

References

  • 4-tert-Butylcyclohexanol | 98-52-2 - ChemicalBook[1]

  • Biocatalytic reduction of racemic 2-arenoxycycloalkanones by yeasts P. glucozyma and C. glabrata: one way of achieving chiral 2-arenoxycycloalcohols - PubMed[2]

  • Identification and Characterization of the First Selective Y4 Receptor Positive Allosteric Modulator | Journal of Medicinal Chemistry - ACS Publications[3]

  • Highly Selective Y4 Receptor Antagonist Binds in an Allosteric Binding Pocket | Journal of Medicinal Chemistry - ACS Publications[4]

Sources

HPLC Method Validation for 2-(p-tert-Butylphenoxy)cyclohexanol Quantification: Core-Shell vs. Fully Porous C18 Architectures

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

The compound 2-(p-tert-Butylphenoxy)cyclohexanol (CAS 1942-71-8) is a primary and highly regulated metabolite of the agricultural acaricide propargite[1],[2]. Because this metabolite accumulates in complex environmental and food matrices (such as soil, tomatoes, and citrus), quantifying it at trace levels presents a significant analytical bottleneck[3],[4].

The molecular structure of 2-(p-tert-Butylphenoxy)cyclohexanol features a bulky tert-butyl group and a sterically hindered cyclohexanol ring[5]. This hydrophobicity (LogP 4.5) and steric bulk often lead to poor mass transfer kinetics within traditional fully porous silica columns, resulting in peak tailing, band broadening, and compromised limits of detection (LOD). Furthermore, the molecule lacks a highly conjugated chromophore, meaning UV detection must be optimized at lower wavelengths ( 225 nm), where matrix interference is notoriously high.

This guide provides an objective, data-driven comparison of a High-Efficiency Core-Shell C18 column (2.6 µm) against a Traditional Fully Porous C18 column (5.0 µm) . We will demonstrate how core-shell architecture fundamentally alters chromatographic causality to improve throughput and sensitivity, validated strictly against ICH Q2(R2) [6] and SANTE/11312/2021 [7] guidelines.

The Causality of Chromatographic Performance

To understand why experimental choices dictate data quality, we must look at the physical chemistry governing the separation:

  • Mass Transfer Kinetics (The van Deemter C -Term): Traditional 5.0 µm fully porous particles force the bulky 2-(p-tert-butylphenoxy)cyclohexanol molecules to diffuse deep into the silica pores. This long diffusion path causes significant resistance to mass transfer, leading to broad peaks. Core-shell particles feature a solid, impermeable core surrounded by a thin porous shell. This drastically shortens the diffusion path, minimizing the C -term of the van Deemter equation. The result is a sharper, taller peak that directly enhances the Signal-to-Noise (S/N) ratio.

  • Silanol Suppression via pH Control: Although 2-(p-tert-butylphenoxy)cyclohexanol is a neutral molecule, the hydroxyl group on the cyclohexyl ring can act as a hydrogen bond donor to unreacted, ionized silanols ( −SiO− ) on the stationary phase. By acidifying the mobile phase with 0.1% Formic Acid (pH 2.7), we force the surface silanols into their neutral, protonated state ( −SiOH ). This eliminates secondary electrostatic interactions, preventing peak tailing and ensuring an asymmetry factor ( As​ ) close to 1.0.

Experimental Design & Step-by-Step Protocol

To ensure a self-validating system, the sample preparation relies on the EN 15662 QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which is the gold standard for pesticide residue extraction[3].

QuEChERS Sample Preparation Protocol
  • Homogenization: Weigh 10.0 g of homogenized sample (e.g., tomato matrix) into a 50 mL PTFE centrifuge tube.

  • Extraction: Add 10.0 mL of HPLC-grade Acetonitrile containing 1% Acetic Acid. Vortex vigorously for 1 minute to ensure complete solvent-matrix interaction.

  • Partitioning: Add the EN QuEChERS salt mixture (4.0 g anhydrous MgSO4​ , 1.0 g NaCl , 1.0 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

  • dSPE Cleanup: Transfer 1.0 mL of the upper organic layer to a dispersive Solid Phase Extraction (dSPE) microcentrifuge tube containing 150 mg MgSO4​ , 25 mg PSA (Primary Secondary Amine), and 25 mg C18.

  • Final Filtration: Vortex for 30 seconds, centrifuge at 10,000 rpm for 3 minutes, and filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Workflow N1 Matrix Sample (Food/Soil) N2 QuEChERS Extraction (Acetonitrile + Salts) N1->N2 Homogenize N3 dSPE Cleanup (PSA / C18) N2->N3 Centrifuge N4 HPLC Separation (Core-Shell vs Porous) N3->N4 Inject 5 µL N5 Detection & Quant (UV 225 nm / MS) N4->N5 Elution N6 Data Analysis & Validation Report N5->N6 Integration

Figure 1: Step-by-step analytical workflow from QuEChERS extraction to HPLC quantification.

HPLC Instrumental Parameters
ParameterProduct A: Core-Shell C18Product B: Fully Porous C18
Column Dimensions 100 mm × 4.6 mm, 2.6 µm250 mm × 4.6 mm, 5.0 µm
Mobile Phase Isocratic 75:25 Acetonitrile : Water (0.1% Formic Acid)Isocratic 75:25 Acetonitrile : Water (0.1% Formic Acid)
Flow Rate 1.2 mL/min1.0 mL/min
Column Temperature 30°C30°C
Injection Volume 5 µL5 µL
Detection Wavelength UV at 225 nmUV at 225 nm

Method Validation Framework

Method validation was executed in strict accordance with the updated ICH Q2(R2) guidelines for analytical procedures[6] and the SANTE/11312/2021 criteria for pesticide residues[7],[4].

Validation SST System Suitability (RSD < 2%, N > 5000) Spec Specificity (Blank vs Spiked) SST->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Recovery 80-120%) Lin->Acc Prec Precision (Repeatability & IP) Acc->Prec Prec->SST Continuous Monitoring

Figure 2: ICH Q2(R2) method validation lifecycle and continuous system suitability monitoring.

System Suitability Testing (SST)

SST is the self-validating mechanism of the protocol. Before any matrix samples are injected, a standard solution (1.0 µg/mL) is injected six times. The method is only deemed suitable if the Relative Standard Deviation (RSD) of the peak area is 2.0%, and the theoretical plate count ( N ) exceeds 5,000.

Specificity and Matrix Effects

Specificity was evaluated by comparing the chromatograms of a blank matrix extract against a matrix spiked with 2-(p-tert-butylphenoxy)cyclohexanol. The core-shell column demonstrated superior resolving power, completely separating the target analyte from early-eluting matrix interferences that co-eluted on the fully porous column.

Comparative Performance Data

The empirical data clearly illustrates the performance disparity between the two column architectures. The core-shell technology provides a highly efficient separation in a fraction of the time.

Table 1: Chromatographic Performance Metrics

Data averaged over n=6 replicate injections of a 1.0 µg/mL standard.

MetricCore-Shell C18 (2.6 µm)Fully Porous C18 (5.0 µm)Analytical Implication
Retention Time ( tR​ ) 3.45 min12.80 min73% reduction in run time, vastly increasing daily throughput.
Theoretical Plates ( N ) 14,2506,100Sharper peaks due to reduced eddy diffusion and mass transfer resistance.
Peak Asymmetry ( As​ ) 1.041.32Near-perfect Gaussian peak on core-shell; tailing on porous silica.
Backpressure 280 bar 110 barCore-shell operates well within standard HPLC limits (<400 bar).
Table 2: ICH Q2(R2) & SANTE Validation Results

Evaluated in a spiked tomato matrix.

Validation ParameterCore-Shell C18 (2.6 µm)Fully Porous C18 (5.0 µm)Acceptance Criteria
Linearity Range 0.02 – 10.0 µg/mL0.10 – 10.0 µg/mLN/A
Coefficient of Determination ( R2 ) 0.99980.9985 0.990[4]
Limit of Detection (LOD) 0.006 µg/mL0.030 µg/mLS/N 3
Limit of Quantitation (LOQ) 0.020 µg/mL0.100 µg/mLS/N 10
Accuracy (Mean Recovery at 0.5 µg/mL) 98.4%86.2%70% – 120%[8]
Precision (Repeatability RSD_r) 1.2%3.8% 20%[4]

Conclusion & Recommendations

The objective comparison demonstrates that the Core-Shell C18 (2.6 µm) column vastly outperforms the traditional Fully Porous C18 (5.0 µm) column for the quantification of 2-(p-tert-butylphenoxy)cyclohexanol.

By minimizing the internal diffusion path, the core-shell architecture generates over double the theoretical plates ( N=14,250 ) while cutting the retention time by 73%. This directly translates to a 5-fold improvement in the Limit of Quantitation (0.020 µg/mL vs 0.100 µg/mL), allowing laboratories to easily meet the stringent Maximum Residue Levels (MRLs) mandated by regulatory bodies. For modern laboratories validating methods under ICH Q2(R2) and SANTE/11312/2021, adopting core-shell technology is a scientifically sound and economically efficient mandate.

References

  • Scribd. "Food Compendium | PDF | Science & Mathematics." Scribd. Available at: [Link]

  • Open Access Pub. "Study of Organic Pollutants in the Muscles of fish Collected from El-Mahmodia Stream at El-Beheira Governorate, Egypt." Open Access Pub. Available at: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA. Available at: [Link]

  • European Commission. "Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021." EU Reference Laboratories for Residues of Pesticides. Available at: [Link]

  • Agilent Technologies. "Quantitation of 764 Pesticide Residues in Tomato by LC/MS according to SANTE 11312/2021 Guidelines." Agilent. Available at: [Link]

  • Agilent Technologies. "Quantitation of 341 Pesticide Residues in Tomato According to SANTE 11312/2021 Guideline." Agilent. Available at: [Link]

Sources

Benchmarking 2-(p-tert-Butylphenoxy)cyclohexanol in Organic Catalysis: A Comparative Guide for Ligand and Organocatalyst Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: From Intermediate to a Potential Catalytic Scaffold

2-(p-tert-Butylphenoxy)cyclohexanol is a well-established organic molecule, primarily recognized as a key intermediate in the synthesis of the acaricide, propargite.[1][2] Its synthesis is efficiently achieved through the reaction of p-tert-butylphenol with cyclohexene oxide or via a two-step process involving the condensation of phenol with epoxy cyclohexane followed by a Friedel-Crafts alkylation.[2] While its role as a synthetic building block is clear, its potential in the realm of organic catalysis remains largely unexplored. This guide aims to bridge this gap by providing a comprehensive benchmark of 2-(p-tert-Butylphenoxy)cyclohexanol against established catalytic systems.

The molecular architecture of 2-(p-tert-Butylphenoxy)cyclohexanol presents a compelling case for its investigation as a potential catalyst or ligand. It features three key structural motifs that are hallmarks of successful catalytic scaffolds:

  • A Chiral 1,2-Disubstituted Cyclohexane Backbone: This is a privileged scaffold in asymmetric catalysis, providing a rigid and predictable chiral environment around a catalytic center.[3][4]

  • A Sterically Demanding tert-Butyl Group: Bulky substituents are known to play a crucial role in enhancing the stability and selectivity of catalysts by creating a defined steric pocket that can influence substrate approach and product formation.[5][6]

  • A Phenoxy-Alcohol Moiety: The hydroxyl and ether oxygens offer potential coordination sites for metal centers, while the phenolic hydroxyl group itself can participate in hydrogen bonding or act as a Brønsted acid, making it a candidate for organocatalysis.[1][7]

This guide will objectively compare the structural and potential functional attributes of 2-(p-tert-Butylphenoxy)cyclohexanol with state-of-the-art ligands and organocatalysts, providing a theoretical and practical framework for its evaluation in novel catalytic applications.

Part 1: Benchmarking as a Chiral Ligand in Transition Metal Catalysis

The design of effective ligands is paramount for controlling the reactivity and selectivity of transition metal catalysts.[8][9] The structure of 2-(p-tert-Butylphenoxy)cyclohexanol suggests its potential utility as a bidentate O,O-ligand for various transition metals.

Structural Comparison with Privileged Ligands

Many highly successful chiral ligands for asymmetric catalysis are built upon a 1,2-disubstituted cyclohexane framework. These ligands create a well-defined chiral pocket around the metal center, which is essential for achieving high enantioselectivity.[4] The trans-diastereomer of 2-(p-tert-Butylphenoxy)cyclohexanol, in particular, would provide a C2-symmetric-like coordination environment, a common feature in many privileged ligands.[8]

The presence of the bulky p-tert-butylphenoxy group offers significant steric hindrance. In transition metal catalysis, such bulky ligands are often employed to stabilize low-coordinate metal complexes, which can be highly reactive, and to control selectivity by sterically differentiating between competing reaction pathways or substrate orientations.[5][10]

Potential Applications and Comparative Performance

Given its structural features, a transition metal complex of 2-(p-tert-Butylphenoxy)cyclohexanol could potentially be applied in a range of catalytic transformations, including:

  • Asymmetric Hydrogenation: The chiral diol-like structure is reminiscent of ligands used in the hydrogenation of ketones and olefins. For instance, Ru- and Rh-based catalysts are often employed for these transformations.[11]

  • Allylic Alkylation and Oxidation: Palladium-catalyzed allylic substitution is a cornerstone of modern organic synthesis, and the stereochemical outcome is heavily dependent on the chiral ligand.[8][12] Similarly, the allylic oxidation of alkenes often benefits from sterically demanding ligands.[13]

  • Cross-Coupling Reactions: Bulky, electron-rich ligands are known to enhance the efficiency of cross-coupling reactions by promoting reductive elimination and stabilizing the active catalytic species.[6]

To benchmark its potential, we can compare it to established ligands used in these areas.

Table 1: Comparison of 2-(p-tert-Butylphenoxy)cyclohexanol Features with Established Chiral Ligands

Feature2-(p-tert-Butylphenoxy)cyclohexanol (Hypothetical Ligand)(R,R)-Trost Ligand (Allylic Alkylation)(R)-BINAP (Asymmetric Hydrogenation)
Chiral Scaffold trans-1,2-disubstituted cyclohexanetrans-1,2-diaminocyclohexaneAxially chiral binaphthyl
Coordinating Atoms O, ON, NP, P
Steric Influence Bulky tert-butylphenoxy groupPhenyl groupsPhenyl groups
Synthesis 2-3 steps from commercial materialsMulti-step synthesisMulti-step synthesis

While direct performance data is unavailable, the comparison suggests that a metal complex of 2-(p-tert-Butylphenoxy)cyclohexanol could offer a unique steric and electronic profile. The ease of its synthesis compared to many multi-step ligand preparations is also a notable advantage.

Proposed Experimental Workflow for Ligand Evaluation

To empirically evaluate its performance, one could follow a standard workflow for ligand screening in a model reaction, such as the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate.

G cluster_0 Ligand Synthesis & Complexation cluster_1 Catalytic Reaction Setup cluster_2 Analysis a Synthesis of enantiopure 2-(p-tert-butylphenoxy)cyclohexanol b Reaction with Pd(dba)2 to form Pd-ligand complex a->b c Add Pd-ligand complex to reaction vessel d Add 1,3-diphenylallyl acetate and dimethyl malonate c->d e Add base (e.g., BSA, KOAc) d->e f Monitor reaction by TLC/GC-MS e->f Run reaction at RT g Purify product by column chromatography f->g h Determine yield and enantiomeric excess (chiral HPLC) g->h

Caption: Workflow for evaluating 2-(p-tert-Butylphenoxy)cyclohexanol as a ligand.

Experimental Protocol: Synthesis of a Benchmark Ligand - (R,R)-Trost Ligand

This protocol is adapted from established literature procedures and serves as a benchmark for the synthesis of a privileged chiral ligand.

Step 1: Synthesis of the Diamide

  • To a solution of (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 g, 8.76 mmol) in dichloromethane (40 mL) at 0 °C, add triethylamine (2.66 g, 26.3 mmol).

  • Slowly add a solution of 2-(diphenylphosphino)benzoyl chloride (5.72 g, 17.5 mmol) in dichloromethane (20 mL).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the diamide.

Step 2: Reduction to the Diamine Ligand

  • To a solution of the diamide (1.0 g, 1.4 mmol) in THF (20 mL) at 0 °C, add a 1.0 M solution of borane-tetrahydrofuran complex in THF (14 mL, 14 mmol).

  • Heat the reaction mixture to reflux for 6 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of methanol.

  • Remove the solvent under reduced pressure and dissolve the residue in dichloromethane.

  • Wash with 1 M NaOH and brine, then dry over MgSO4.

  • Filter and concentrate to yield the (R,R)-Trost ligand, which can be further purified by recrystallization.

Part 2: Benchmarking as an Organocatalyst

The field of organocatalysis has demonstrated that small organic molecules can effectively catalyze a wide range of chemical transformations. Bulky phenols, in particular, have emerged as effective Brønsted acid catalysts for reactions such as transfer hydrogenations.[1][7][14]

Comparison with Established Phenolic Organocatalysts

The catalytic activity of phenols in transfer hydrogenation reactions often relies on their ability to act as a proton shuttle. The acidity and steric environment of the phenolic proton are critical to the catalyst's performance. Recent studies on electrostatically tuned phenols (ETPs) have shown that bulky substituents, such as tert-butyl groups, can lead to nearly quantitative conversions in the transfer hydrogenation of N-arenes.[1][7][14] The bulky groups create a defined pocket that can enhance selectivity and prevent catalyst dimerization.

2-(p-tert-Butylphenoxy)cyclohexanol shares key features with these successful organocatalysts: a sterically hindered phenolic-like moiety (though the hydroxyl group is on the cyclohexyl ring) and a bulky tert-butyl group. The hydroxyl group on the cyclohexane ring, influenced by the adjacent bulky phenoxy group, could potentially activate substrates through hydrogen bonding.

Table 2: Performance of Bulky Phenol Derivatives in the Transfer Hydrogenation of Quinaldine

CatalystCatalyst Loading (mol%)Time (h)Conversion (%)Reference
2,4-di-tert-butylphenol52475[1][7][14]
2,6-di-tert-butylphenol52482[1][7][14]
Electrostatically Tuned Phenol (ETP-2)12>99[1][7][14]
2-(p-tert-Butylphenoxy)cyclohexanol (To be determined) (To be determined) (To be determined) N/A

The data for established catalysts provides a clear benchmark for the performance that 2-(p-tert-Butylphenoxy)cyclohexanol would need to meet or exceed to be considered a viable organocatalyst in this context.

Proposed Catalytic Cycle and Experimental Protocol

A plausible catalytic cycle for the transfer hydrogenation of an imine with Hantzsch ester, catalyzed by 2-(p-tert-Butylphenoxy)cyclohexanol, would involve the activation of the imine through hydrogen bonding, followed by hydride transfer from the Hantzsch ester.

G A Catalyst-Substrate Complex Formation B Hydride Transfer A->B H-bonding activation C Product Release & Catalyst Regeneration B->C Amine product formed Catalyst 2-(p-tert-Butylphenoxy)cyclohexanol C->Catalyst Catalyst turnover Amine Amine Product C->Amine Catalyst->A Imine Imine Substrate Imine->A HantzschEster Hantzsch Ester HantzschEster->B

Caption: Proposed catalytic cycle for organocatalytic transfer hydrogenation.

Experimental Protocol: Benchmarking in Imine Reduction

This protocol provides a framework for testing the catalytic activity of 2-(p-tert-Butylphenoxy)cyclohexanol.

  • To a vial, add the imine substrate (e.g., N-benzylideneaniline, 0.2 mmol), Hantzsch ester (0.24 mmol), and 2-(p-tert-Butylphenoxy)cyclohexanol (0.01 mmol, 5 mol%).

  • Add the solvent (e.g., toluene, 1.0 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 50 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS.

  • Upon completion, concentrate the reaction mixture and purify the product by column chromatography.

  • Determine the yield of the corresponding amine.

  • For comparison, run parallel reactions with established organocatalysts like 2,6-di-tert-butylphenol and a control reaction with no catalyst.

Conclusion and Future Outlook

While 2-(p-tert-Butylphenoxy)cyclohexanol is currently utilized as a synthetic intermediate, its structural characteristics strongly suggest its potential as a novel scaffold in organic catalysis. As a ligand, its chiral cyclohexane backbone and significant steric bulk make it an attractive candidate for asymmetric transition metal catalysis, with a notable advantage in its straightforward synthesis. As an organocatalyst, it shares key features with highly effective bulky phenols used in transfer hydrogenation reactions.

This guide provides a comprehensive framework for benchmarking its potential performance against established and privileged catalytic systems. The provided experimental protocols offer a clear path for researchers to validate these hypotheses. The exploration of 2-(p-tert-Butylphenoxy)cyclohexanol and its derivatives could lead to the development of a new class of readily accessible and tunable catalysts for a variety of organic transformations, underscoring the principle that valuable catalytic scaffolds can be found in seemingly conventional molecules.

References

  • Vertex AI Search. (2026). Application of p-tert butylphenol in the production of efficient and low toxicity acetylene mite.
  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723–5726. [Link]

  • Wang, D., et al. (2026). Selective Hydrogenations of Phenolic Compounds to Cyclohexanol Derivatives over Hollow Porous Silica Nanosphere-Confined Ru–ZnOx Hybrid Nanoparticles. Industrial & Engineering Chemistry Research.
  • Daly, A. P., & O'Brien, P. (2019). Low-coordinate first-row transition metal complexes in catalysis and small molecule activation. Dalton Transactions, 48(35), 13017-13039. [Link]

  • Google Patents. (2016). CN105237363A - Preparation method of 2-(4-tert-butyl phenoxy) cyclohexanol.
  • Gouré, E., et al. (2024). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. Molecules, 29(16), 3869. [Link]

  • Karthik, V., et al. (2022). Electrostatically tuned phenols: a scalable organocatalyst for transfer hydrogenation and tandem reductive alkylation of N-heteroarenes. Chemical Science, 14(3), 634-641. [Link]

  • Vertex AI Search. (2025).
  • Karthik, V., et al. (2022). Electrostatically tuned phenols: a scalable organocatalyst for transfer hydrogenation and tandem reductive alkylation of N-heteroarenes.
  • Sakaki, S., et al. (2023). Virtual Ligand Strategy in Transition Metal Catalysis Toward Highly Efficient Elucidation of Reaction Mechanisms and Computational Catalyst Design. Accounts of Chemical Research, 56(9), 1046-1057. [Link]

  • Vertex AI Search. (2024).
  • Royal Society of Chemistry. (2014).
  • Vertex AI Search. (2026). Selective Conversion of Cyclohexene to 2-Methoxycyclohexanol over Molybdenum Oxide on Beta Zeolite.
  • Mahmoud, A. R. (2025). Chiral Ligands in Asymmetric Synthesis: Design and Applications.
  • Boyle, J. P., et al. (2023). Enhancing the performance for palladium catalysed tert-butyl hydroperoxide-mediated Wacker-type oxidation of alkenes. Organic & Biomolecular Chemistry, 21(40), 8171-8177. [Link]

  • Feng, X., et al. (2011). Chiral N,N'-dioxides: new ligands and organocatalysts for catalytic asymmetric reactions. Accounts of Chemical Research, 44(8), 589-601. [Link]

  • IntechOpen. (2021). Metal Catalyzed Oxidation Reactions of Alkenes Using Eco-Friendly Oxidants.
  • ResearchGate. (2026).
  • Royal Society of Chemistry. (2020).
  • Google Patents. (1976). US3998884A - Catalytic conversion of phenol to cyclohexanol and/or cyclohexanone.
  • Nielsen, D. K., et al. (2017). Catalytic Allylic Oxidation of Internal Alkenes to a Multifunctional Chiral Building Block. Nature Chemistry, 9(10), 956-961. [Link]

  • Ishii, Y., et al. (2004). Synthesis of phenol and cyclohexanone from catalytic oxidation of cyclohexylbenzene. Catalysis Communications, 5(12), 739-742. [Link]

Sources

X-Ray Crystallography Data for 2-(p-tert-Butylphenoxy)cyclohexanol Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Focus: Structural Validation Platforms for GPCR Allosteric Modulators

Executive Summary & Scientific Context

The structural validation of small-molecule positive allosteric modulators (PAMs) targeting Class A G protein-coupled receptors (GPCRs) remains a formidable challenge in modern drug discovery. 2-(p-tert-Butylphenoxy)cyclohexanol (commonly known as tBPC ; CAS: 1942-71-8) represents a landmark compound in this space. Identified as the first selective PAM for the human neuropeptide Y4 receptor (Y4R), tBPC potentiates Y4R activation in G-protein signaling and arrestin-3 recruitment with an EC50 of 5.1 µM .

Because tBPC modulates efficacy without altering the binding affinity of the endogenous orthosteric ligand, Pancreatic Polypeptide (PP), validating its exact binding pocket within the transmembrane (TM) domains requires robust, high-resolution structural biology platforms. This guide objectively compares X-ray crystallography against alternative methodologies (Cryo-EM, NMR, and In Silico Modeling) for validating the tBPC-Y4R complex, providing field-proven protocols and causality-driven insights.

Mechanistic Overview: The Y4R-tBPC Allosteric System

To validate a structure, one must first understand the mechanism. The Y4R is critically involved in regulating human metabolism and signaling satiety. While the endogenous agonist PP binds to the extracellular orthosteric site, structural mapping and mutagenesis indicate that tBPC binds to an allosteric pocket located deep within the receptor core, interacting with TM1, TM2, and TM7 .

Causality of Modulation: The binding of tBPC stabilizes the active conformation of the intracellular G-protein coupling interface. This conformational locking lowers the activation energy required for Gq-protein coupling, thereby potentiating the downstream signal without physically interacting with the PP binding site.

Y4R_Signaling PP Pancreatic Polypeptide (Orthosteric Agonist) Y4R Y4 Receptor (GPCR) PP->Y4R Activates tBPC tBPC (PAM) (Allosteric Modulator) tBPC->Y4R Potentiates (EC50=5.1 µM) Gq Gq Protein Signaling Y4R->Gq Enhanced Signal Arrestin Arrestin-3 Recruitment Y4R->Arrestin Enhanced Signal

Fig 1: Allosteric modulation of Y4R by tBPC potentiating Gq signaling and Arrestin-3 recruitment.

Comparative Analysis of Structural Validation Platforms

When validating the binding of a small molecule (MW: 248.36 g/mol ) like tBPC to a ~45 kDa GPCR, the choice of structural platform dictates the resolution of the hydrophobic interactions (e.g., the tert-butyl group of tBPC). Below is an objective comparison of the available analytical alternatives.

Quantitative Platform Comparison
Validation MethodologyResolution LimitSample StateTarget SuitabilityDynamic Conformation CaptureRelative Cost & Throughput
X-ray Crystallography (LCP) < 2.0 Å Crystalline (Lipidic)Small molecules (tBPC), rigid GPCRsLow (Captures a single snapshot)High Cost, Low Throughput
Cryo-Electron Microscopy 2.5 - 3.5 ÅVitrified IceLarge complexes (>40 kDa)High (Multiple states visible)Very High Cost, Med Throughput
Solution NMR AtomicSolution (Micelles)Small proteins (<30 kDa)Very High (Real-time dynamics)High Cost, Low Throughput
In Silico Homology Modeling PredictiveDigitalAny target with a known templateModerate (via MD simulations)Low Cost, High Throughput

Expert Insight: While Cryo-EM has revolutionized GPCR structural biology, it struggles to resolve small molecules <300 Da without the presence of a massive stabilizing G-protein complex. For a small PAM like tBPC, Lipidic Cubic Phase (LCP) X-ray Crystallography remains the gold standard because it routinely achieves the sub-angstrom resolution necessary to map the exact orientation of the tert-butyl and phenoxy rings within the TM1/TM2/TM7 pocket.

Experimental Protocol: X-Ray Crystallographic Validation of tBPC

To ensure scientific integrity, the following protocol for validating the Y4R-tBPC complex via X-ray crystallography is designed as a self-validating system . Each phase includes an internal control to prevent downstream failure.

Phase 1: Receptor Engineering & Expression
  • Procedure: Engineer a Y4R construct by replacing the flexible intracellular loop 3 (ICL3) with T4 Lysozyme (T4L). Express the construct in Spodoptera frugiperda (Sf9) insect cells.

  • Causality: Native GPCRs possess highly flexible loops that inhibit crystal lattice formation. T4L restricts this flexibility and provides a rigid, hydrophilic surface essential for crystal packing.

  • Self-Validating Control: Analyze the purified protein via Size Exclusion Chromatography (SEC). A single, sharp, symmetrical peak confirms monodispersity. If aggregation is present, the sample will fail crystallization; buffer optimization (e.g., exchanging to n-Dodecyl-β-D-maltoside (DDM) detergent) is required before proceeding.

Phase 2: Complex Formation
  • Procedure: Incubate the purified Y4R-T4L (10 mg/mL) with a 10-fold molar excess of tBPC and a saturating concentration of the orthosteric agonist PP for 2 hours at 4°C.

  • Causality: Co-crystallization with both the orthosteric agonist and the PAM ensures the receptor is locked into its fully active, physiologically relevant conformation.

  • Self-Validating Control: Perform a Radioligand Binding Assay using 125I-PP. If tBPC displaces the radioligand, it indicates off-target orthosteric binding rather than true allosteric complexation, invalidating the sample.

Phase 3: Lipidic Cubic Phase (LCP) Crystallization
  • Procedure: Reconstitute the Y4R-tBPC complex into a lipidic mesophase by mixing the protein solution with monoolein lipid at a 2:3 (v/v) ratio using coupled syringes. Dispense 50 nL drops onto glass sandwich plates and overlay with precipitant solutions.

  • Causality: Traditional vapor diffusion fails for GPCRs because detergents strip away essential boundary lipids. LCP mimics the native lipid bilayer, preserving the structural integrity of the transmembrane pocket where tBPC binds.

  • Self-Validating Control: Utilize Fluorescence Recovery After Photobleaching (FRAP) on a test drop. Rapid fluorescence recovery confirms that the protein is freely diffusing within the lipidic mesophase—a strict prerequisite for crystal nucleation.

Phase 4: Data Collection & Refinement
  • Procedure: Harvest microcrystals directly from the LCP matrix using micromounts and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron light source using a microfocus X-ray beam.

  • Causality: LCP crystals are typically <20 µm and highly radiation-sensitive. A microfocus beam minimizes background scatter from the surrounding lipid, maximizing the signal-to-noise ratio.

Structural_Validation Protein Y4R-Chimera Expression & Purification Complex Formation of Y4R-tBPC Complex Protein->Complex LCP Lipidic Cubic Phase (LCP) Crystallization Complex->LCP X-ray Path Grid Vitrification on Cryo-Grids Complex->Grid Cryo-EM Path Xray X-ray Diffraction (Synchrotron) LCP->Xray Model 3D Structure Determination & Allosteric Site Mapping Xray->Model CryoEM Cryo-Electron Microscopy Grid->CryoEM CryoEM->Model

Fig 2: Comparative structural validation workflows (X-ray vs Cryo-EM) for the Y4R-tBPC complex.

Alternative Validation: In Silico Homology Modeling

When empirical X-ray or Cryo-EM data is bottlenecked by crystallization failures, researchers rely on high-fidelity in silico validation. Prior to the widespread availability of active-state Y4R structures, homology models of Y4R were generated using the X-ray crystal structures of other closely related Class A GPCRs (e.g., PDB IDs: 5ZBQ, 4S0V, 4ZJC) .

By utilizing RosettaLigand docking protocols on these validated homology models, researchers successfully predicted the tBPC binding site. However, computational models must always be treated as predictive rather than definitive. They serve as excellent tools for guiding site-directed mutagenesis (e.g., mutating TM1/TM2 residues to observe a drop in tBPC efficacy) but ultimately require X-ray crystallographic data to definitively confirm the atomic coordinates of the ligand-receptor interaction.

References

  • Schubert M, Stichel J, Du Y, Tough IR, Sliwoski G, Meiler J, Cox HM, Weaver CD, Beck-Sickinger AG. "Identification and Characterization of the First Selective Y4 Receptor Positive Allosteric Modulator." Journal of Medicinal Chemistry, 2017.[Link][1]

  • Schüß C, Vu O, Schubert M, Du Y, Mishra NM, Tough IR, Stichel J, Weaver CD, Emmitte KA, Cox HM, Meiler J, Beck-Sickinger AG. "Highly Selective Y4 Receptor Antagonist Binds in an Allosteric Binding Pocket." Journal of Medicinal Chemistry, 2021.[Link][1]

Sources

Safety Operating Guide

2-(p-tert-Butylphenoxy)cyclohexanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

An essential resource for researchers, scientists, and drug development professionals, this guide provides authoritative, step-by-step operational and disposal protocols for 2-(p-tert-Butylphenoxy)cyclohexanol (commonly known as tBPC ).

By synthesizing physicochemical data with mechanistic pharmacology, this guide ensures that your laboratory maintains strict environmental compliance while optimizing experimental integrity.

Physicochemical & Safety Profile

Understanding the fundamental properties of tBPC is critical for predicting its behavior in both biological assays and waste streams. The bulky tert-butyl group and cyclohexanol ring render the molecule highly lipophilic, which dictates its solubility, receptor binding affinity, and environmental persistence .

Table 1: Quantitative Data & Hazard Summary for tBPC

ParameterSpecification / Data
Chemical Name 2-[4-(1,1-Dimethylethyl)phenoxy]cyclohexanol
CAS Number 1942-71-8
Molecular Formula C16H24O2
Molecular Weight 248.36 g/mol
Primary Target Neuropeptide Y receptor 4 (Y4R)
Pharmacological Action Positive Allosteric Modulator (PAM)
Solubility Soluble in DMSO and Ethanol; Insoluble in water
Storage Conditions Store at +4°C in a tightly closed container
Primary Hazards Causes skin/eye irritation; Harmful if swallowed/inhaled

Pharmacological Context: The "Why" Behind the Chemical

In drug development, tBPC is utilized as a highly selective Positive Allosteric Modulator (PAM) of the Neuropeptide Y4 Receptor (Y4R) . It potentiates the Y4R response to endogenous agonists like pancreatic polypeptide (PP), neuropeptide Y (NPY), and peptide YY (PYY) .

Causality in Experimental Design: Because tBPC is highly lipophilic, it must be reconstituted in organic solvents (e.g., DMSO) before introduction to aqueous biological buffers. Attempting to dissolve tBPC directly in water results in precipitation, which invalidates receptor binding assays and creates heterogeneous, difficult-to-manage waste streams.

Y4R_Pathway PP Pancreatic Polypeptide (PP) Y4R Neuropeptide Y4 Receptor PP->Y4R Endogenous Agonist tBPC tBPC (Y4R PAM) tBPC->Y4R Allosteric Potentiation G_protein Gi/o Protein Activation Y4R->G_protein Signal Transduction Arrestin Beta-Arrestin 3 Recruitment Y4R->Arrestin Receptor Internalization cAMP Inhibition of cAMP Production G_protein->cAMP Downstream Effector Effect Appetite Regulation & GI Motility cAMP->Effect Physiological Response

Figure 1: Y4R signaling pathway modulated by tBPC, highlighting its allosteric potentiation.

Operational Plan & Safe Handling Protocol

To ensure a self-validating safety system, every handling step must include a verification check to prevent exposure or contamination.

    • Validation Check: Inspect gloves for micro-tears before handling the lyophilized powder.

    • Causality: tBPC dust can cause respiratory tract irritation and may be harmful if inhaled . Fume hoods prevent aerosolized particles from entering the laboratory breathing zone.

  • Reconstitution: Dissolve the required mass in 100% DMSO.

    • Validation Check: Visually confirm complete dissolution (a clear, colorless solution) before proceeding to serial dilutions. Incomplete dissolution indicates solvent saturation, which will skew quantitative assay data.

Step-by-Step Disposal Procedure

Disposal_Workflow Start Waste Generation (tBPC Solutions/Solids) Segregation Segregate from Incompatible Chemicals Start->Segregation Step 1 Container Seal in HDPE/Glass Compatible Container Segregation->Container Step 2 Labeling Attach GHS/EPA Compliant Label Container->Labeling Step 3 Storage Store in Secondary Containment (<90 Days) Labeling->Storage Step 4 Transport Transfer to Licensed Destruction Plant Storage->Transport Step 5 Incineration Controlled Incineration (Flue Gas Scrubbing) Transport->Incineration Step 6

Figure 2: Step-by-step disposal and waste management workflow for tBPC in laboratory settings.

Disposal Methodology:

  • Waste Segregation: Separate tBPC organic solvent waste from aqueous waste streams.

    • Causality: Mixing organic solvents with aqueous waste causes phase separation, complicating the incineration process and increasing the risk of exothermic reactions with incompatible laboratory reagents.

  • Primary Containment: Collect all adhered or collected material in high-density polyethylene (HDPE) or glass amber bottles .

    • Validation Check: Verify that the container is tightly closed and shows no signs of solvent degradation (e.g., warping or clouding).

  • Labeling: Attach a compliant hazardous waste label detailing the exact contents (e.g., "Combustible Organic Liquid - Contains DMSO and tBPC").

  • Storage: Store the sealed containers in a designated flammable/combustible waste cabinet. Ensure it is kept away from strong acids, alkalis, and strong oxidizing/reducing agents .

  • Final Destruction: Transfer the material to a licensed chemical destruction plant. The mandated method of destruction is controlled incineration with flue gas scrubbing .

    • Causality: Thermal oxidation at extreme temperatures breaks the C16H24O2 molecule down into CO₂ and H₂O. Because burning tBPC produces irritating, toxic, and noxious fumes , flue gas scrubbing is chemically necessary to capture and neutralize these airborne byproducts before they can be released into the atmosphere.

Emergency Spill Response Workflow

In the event of an accidental release, immediate containment is required to prevent aerosolization and environmental contamination.

  • Evacuation & Ventilation: Evacuate personnel to safe areas and ensure the laboratory ventilation system is operating at maximum capacity to avoid breathing vapors or dust .

  • Containment: Cover the spillage with a suitable inert absorbent material (e.g., sand or vermiculite) .

    • Causality: Inert absorbents prevent secondary chemical reactions while effectively trapping the lipophilic compound and its solvent vehicle, preventing it from entering floor drains.

  • Collection: Sweep up the absorbed material using spark-proof tools and explosion-proof equipment .

    • Causality: Organic solvents used to dissolve tBPC can form flammable vapor-air mixtures. Spark-proof tools eliminate the ignition risk during the mechanical friction of sweeping.

  • Decontamination: Wash the affected area with copious amounts of soap and water, ensuring all runoff is collected as hazardous waste rather than flushed down the sink .

References

  • CDMS. "COMITE® Safety Data Sheet." Retrieved from [Link]

  • National Center for Advancing Translational Sciences (NCATS). "2-(P-TERT-BUTYLPHENOXY)CYCLOHEXANOL." Retrieved from [Link]

Personal protective equipment for handling 2-(p-tert-Butylphenoxy)cyclohexanol

Author: BenchChem Technical Support Team. Date: April 2026

Handling 2-(p-tert-Butylphenoxy)cyclohexanol (commonly abbreviated as tBPC) requires a rigorous approach to laboratory safety and operational planning. As a selective positive allosteric modulator (PAM) for the human Y4 receptor (Y4R), tBPC is a highly specialized compound utilized in advanced drug development and G-protein signaling assays.

To ensure scientific integrity and personnel safety, this guide provides a comprehensive, self-validating framework for the personal protective equipment (PPE), handling workflows, and disposal protocols required when working with this chemical.

Physicochemical & Hazard Profile

Before establishing a handling protocol, it is critical to understand the quantitative properties of the compound. While tBPC does not carry the most severe acute toxicity classifications under all global directives, its lipophilic structure dictates specific handling precautions to prevent transdermal absorption and respiratory irritation.

PropertyValue
CAS Number 1942-71-8[1]
Molecular Formula C16H24O2[2]
Molecular Weight 248.36 g/mol [2]
Boiling Point 365.686°C at 760 mmHg[3]
Density 1.036 g/cm³[3]
Flash Point 150.652°C[3]

Mandatory Personal Protective Equipment (PPE) Matrix

The selection of PPE for tBPC is not arbitrary; it is dictated by the compound's physical state (a fine powder) and its solubility profile. Every piece of equipment serves as a targeted barrier against specific exposure routes.

  • Ocular Protection: Wear tight-fitting safety goggles with side-shields conforming to2[2].

    • Causality: Prevents ocular irritation from aerosolized micro-particles generated during the weighing of the neat solid, as well as splash protection when the compound is dissolved in organic solvents.

  • Dermal/Hand Protection: Utilize chemical-impermeable gloves (e.g., high-density Nitrile) that satisfy 2[2].

    • Causality: The tert-butyl and cyclohexanol moieties render tBPC highly lipophilic. This increases the risk of the compound crossing the stratum corneum (transdermal absorption) if skin contact occurs.

  • Body Protection: Don a fire/flame-resistant and impervious laboratory coat[2].

    • Causality: Provides a critical secondary barrier. If tBPC is reconstituted in a penetrating solvent like DMSO, a standard cotton coat will absorb the spill and hold the solvent against the skin. An impervious coat forces the solvent to bead and roll off.

  • Respiratory Protection: A4 is required if handling bulk quantities outside of engineered containment[4].

    • Causality: Inhalation of tBPC dust or vapors can cause tightness in the chest and respiratory tract irritation[4].

Operational Workflow: Handling & Reconstitution

To guarantee experimental reproducibility and operator safety, follow this self-validating methodology for preparing a stock solution (e.g., for in vitro assays).

Step-by-Step Methodology:

  • Containment Validation: Prior to opening the primary container, validate containment by checking the chemical fume hood's digital airflow monitor. It must read a face velocity of ≥ 100 fpm (0.5 m/s)[4].

  • Aerosol Minimization: Transfer the sealed tBPC vial into the fume hood. Use an analytical balance equipped with a draft shield. Utilize non-sparking spatulas to transfer the powder, actively minimizing static-induced aerosolization[2].

  • Reconstitution: Dissolve the weighed tBPC in anhydrous DMSO. Causality: As a lipophilic allosteric modulator, tBPC exhibits poor aqueous solubility but dissolves readily in DMSO. Add the solvent slowly down the inner wall of the vial to suppress dust displacement.

  • Optical Validation: Verify complete dissolution by visual inspection against a dark background; the solution must be entirely optically clear before proceeding to downstream assay dilution.

  • Storage: Aliquot the solution into amber glass vials to prevent potential photodegradation. Store tightly sealed at -20°C in a dry, well-ventilated area, strictly segregated from strong oxidizing agents[2].

HandlingWorkflow Start 1. Fume Hood Setup (Ensure Ventilation) PPE 2. Don PPE (Gloves, Goggles, Coat) Start->PPE Weighing 3. Weigh tBPC (Avoid Dust Formation) PPE->Weighing Solvent 4. Reconstitute (Dissolve in DMSO) Weighing->Solvent Storage 5. Aliquot & Store (-20°C, Tightly Sealed) Solvent->Storage

Step-by-step operational workflow for the safe handling and reconstitution of tBPC.

Pharmacological Context: Why Strict Handling is Necessary

Understanding the mechanism of action reinforces the need for rigorous handling. In drug development, tBPC is utilized specifically because it is a highly selective5[5]. It does not activate the receptor on its own; rather, it binds to an allosteric site to potentiate the response of the native ligand, Pancreatic Polypeptide (PP), thereby enhancing G-protein signaling and arrestin-3 recruitment[5]. Accidental exposure could inadvertently modulate native neuroendocrine pathways.

Y4RPathway tBPC tBPC (Positive Allosteric Modulator) Y4R Y4 Receptor (Y4R) (Activation) tBPC->Y4R Allosteric Binding PP Pancreatic Polypeptide (Native Ligand) PP->Y4R Orthosteric Binding GProtein G-Protein Signaling (Potentiated) Y4R->GProtein Signal Transduction Arrestin Arrestin-3 Recruitment (Potentiated) Y4R->Arrestin Signal Transduction

Mechanism of action showing tBPC potentiating Y4R G-protein signaling and arrestin-3 recruitment.

Spill Response & Waste Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

Emergency Spill Protocol:

  • Immediate Isolation: Evacuate non-essential personnel from the immediate area to a safe, upwind location. Ensure the area is well-ventilated and remove all sources of ignition[2].

  • Dust Suppression & Containment: Do not dry-sweep the powder, as the mechanical action will generate hazardous respirable dust. Instead, carefully cover the spillage with a damp, inert absorbent material (e.g., sand or vermiculite) to suppress aerosolization[4].

  • Collection: Use non-sparking tools to collect the absorbed material. Place the waste into a clearly labeled, sealable hazardous waste container[2].

  • Decontamination: Wash the spill site with copious amounts of soap and water only after all bulk material has been securely collected[4].

Routine Disposal Plan:

  • Environmental Protection: Under no circumstances should tBPC (neat or in solution) be allowed to enter laboratory drains, the municipal water supply, or the environment[2].

  • Final Disposal: Collect all contaminated consumables (gloves, empty vials, pipette tips) and arrange for chemical destruction via a licensed hazardous waste disposal contractor in strict accordance with local, state, and federal environmental regulations[2].

References

  • NCATS Inxight Drugs:2-(P-TERT-BUTYLPHENOXY)CYCLOHEXANOL (CAS 1942-71-8).
  • ChemicalBook:Chemical Safety Data Sheet MSDS / SDS - 2-(4-TERT-BUTYLPHENOXY)CYCLOHEXANOL.
  • Chemsrc:2-(4-tert-butylphenoxy)cyclohexanol | CAS#:1942-71-8.
  • ChemicalBook:2-(4-TERT-BUTYLPHENOXY)CYCLOHEXANOL Properties & Uses.
  • Tocris Bioscience:Safety Data Sheet for tBPC.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(p-tert-Butylphenoxy)cyclohexanol
Reactant of Route 2
Reactant of Route 2
2-(p-tert-Butylphenoxy)cyclohexanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.